Product packaging for 3-Hydroxy-OPC4-CoA(Cat. No.:)

3-Hydroxy-OPC4-CoA

Número de catálogo: B1260805
Peso molecular: 1003.8 g/mol
Clave InChI: YUFHOTSRMDFGNS-VQTPOQBRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

3-Hydroxy-OPC4-CoA is a polyol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H56N7O19P3S B1260805 3-Hydroxy-OPC4-CoA

Propiedades

Fórmula molecular

C35H56N7O19P3S

Peso molecular

1003.8 g/mol

Nombre IUPAC

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate

InChI

InChI=1S/C35H56N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-22,24,28-30,34,43,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,21?,22+,24-,28-,29-,30?,34-/m1/s1

Clave InChI

YUFHOTSRMDFGNS-VQTPOQBRSA-N

SMILES isomérico

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O

SMILES canónico

CCC=CCC1C(CCC1=O)CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O

Origen del producto

United States

Foundational & Exploratory

The Biological Role of 3-Hydroxy-OPC4-CoA in Arabidopsis thaliana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA (3-Hydroxy-OPC4-CoA) is a transient but pivotal intermediate in the biosynthesis of the plant hormone jasmonic acid (JA) in Arabidopsis thaliana. This document provides a comprehensive technical overview of its biological role, positioning it within the broader context of the jasmonate biosynthetic pathway. We detail the enzymatic steps leading to its formation and subsequent conversion, present quantitative data from relevant genetic mutants, provide detailed experimental protocols for its study, and illustrate the key pathways and workflows using structured diagrams. This guide is intended to serve as a core resource for researchers investigating jasmonate signaling and for professionals exploring the modulation of this pathway for agricultural or therapeutic purposes.

Introduction: The Jasmonate Pathway and the Role of β-Oxidation

Jasmonic acid is a lipid-derived hormone that plays a critical role in regulating plant defense against herbivores and pathogens, as well as numerous developmental processes, including fertility and senescence. The biosynthesis of JA begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). Following transport into the peroxisome, OPDA is reduced to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

The final stage of JA synthesis involves the shortening of the octanoic acid side chain of OPC-8:0 to a carboxylic acid side chain via three successive rounds of peroxisomal β-oxidation. This compound emerges as a key intermediate during the second of these three cycles. Its formation and immediate conversion are critical for the successful synthesis of JA, and any disruption in this part of the pathway can lead to significantly reduced levels of the final hormone, thereby compromising the plant's defense and developmental responses.

The Peroxisomal β-Oxidation Cascade for Jasmonic Acid Synthesis

The conversion of OPC-8:0 to JA-CoA is catalyzed by a core set of three enzymes performing the classic steps of β-oxidation. The entire process occurs within the peroxisome.

  • Activation: OPC-8:0 is first activated to its CoA ester, OPC-8:0-CoA, by the OPC-8:0 CoA Ligase1 (OPCL1).

  • β-Oxidation Cycles: OPC-8:0-CoA then enters the β-oxidation spiral. Each cycle consists of four enzymatic reactions that shorten the acyl chain by two carbons. This compound is specifically the 3-hydroxyacyl-CoA intermediate of the second cycle.

The key enzymes involved are:

  • Acyl-CoA Oxidase (ACX): Catalyzes the first oxidation step. In Arabidopsis, ACX1 is primarily responsible for the majority of wound-induced JA production[1].

  • Multifunctional Protein (MFP): Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. The Arabidopsis protein ABNORMAL INFLORESCENCE MERISTEM 1 (AIM1) is the essential MFP for JA biosynthesis[2]. It first hydrates the double bond created by ACX and then catalyzes the second oxidation to form a 3-ketoacyl-CoA.

  • 3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final thiolytic cleavage. In Arabidopsis, KAT2 is the primary thiolase implicated in JA biosynthesis[1].

Detailed Position of this compound

The formation and turnover of this compound occur during the conversion of OPC-6-CoA to OPC-4-CoA:

  • Start of Cycle 2: The cycle begins with OPC-6-CoA.

  • First Oxidation (ACX1): ACX1 oxidizes OPC-6-CoA to 2,3-didehydro-OPC6-CoA.

  • Hydration (AIM1): The enoyl-CoA hydratase activity of AIM1 adds a water molecule across the double bond, forming 3-Hydroxy-OPC6-CoA .

  • Second Oxidation (AIM1): The L-3-hydroxyacyl-CoA dehydrogenase activity of AIM1 oxidizes the hydroxyl group of 3-Hydroxy-OPC6-CoA to a keto group, yielding 3-keto-OPC6-CoA.

  • Thiolytic Cleavage (KAT2): KAT2 cleaves 3-keto-OPC6-CoA, releasing acetyl-CoA and the two-carbon shorter OPC-4-CoA , which then enters the final round of β-oxidation.

Note: Based on the systematic naming of β-oxidation intermediates, the substrate for the second cycle is OPC-6-CoA. The intermediate , which leads to OPC-4-CoA, is more precisely named 3-Hydroxy-OPC6-CoA . For the purpose of this guide, we will adhere to this precise nomenclature.

Signaling Pathways and Workflows

Jasmonic Acid Biosynthesis Pathway

The following diagram illustrates the final steps of JA biosynthesis, highlighting the peroxisomal β-oxidation cycles and the precise location of the 3-hydroxyacyl-CoA intermediates.

Jasmonic_Acid_Biosynthesis cluster_peroxisome Peroxisome OPC8 OPC-8:0 OPC8_CoA OPC-8:0-CoA OPC8->OPC8_CoA OPCL1 Enoyl_OPC8_CoA 2,3-didehydro- OPC-8:0-CoA OPC8_CoA->Enoyl_OPC8_CoA ACX1 Hydroxy_OPC8_CoA 3-Hydroxy- OPC-8:0-CoA Enoyl_OPC8_CoA->Hydroxy_OPC8_CoA AIM1 (Hydratase) Keto_OPC8_CoA 3-Keto- OPC-8:0-CoA Hydroxy_OPC8_CoA->Keto_OPC8_CoA AIM1 (Dehydrogenase) OPC6_CoA OPC-6:0-CoA Keto_OPC8_CoA->OPC6_CoA KAT2 Acetyl_CoA1 Acetyl-CoA Keto_OPC8_CoA->Acetyl_CoA1 Enoyl_OPC6_CoA 2,3-didehydro- OPC-6:0-CoA OPC6_CoA->Enoyl_OPC6_CoA ACX1 Hydroxy_OPC6_CoA 3-Hydroxy- OPC-6:0-CoA Enoyl_OPC6_CoA->Hydroxy_OPC6_CoA AIM1 (Hydratase) Keto_OPC6_CoA 3-Keto- OPC-6:0-CoA Hydroxy_OPC6_CoA->Keto_OPC6_CoA AIM1 (Dehydrogenase) OPC4_CoA OPC-4:0-CoA Keto_OPC6_CoA->OPC4_CoA KAT2 Acetyl_CoA2 Acetyl-CoA Keto_OPC6_CoA->Acetyl_CoA2 Enoyl_OPC4_CoA 2,3-didehydro- OPC-4:0-CoA OPC4_CoA->Enoyl_OPC4_CoA ACX1 Hydroxy_OPC4_CoA 3-Hydroxy- OPC-4:0-CoA Enoyl_OPC4_CoA->Hydroxy_OPC4_CoA AIM1 (Hydratase) Keto_OPC4_CoA 3-Keto- OPC-4:0-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA AIM1 (Dehydrogenase) JA_CoA Jasmonoyl-CoA Keto_OPC4_CoA->JA_CoA KAT2 Acetyl_CoA3 Acetyl-CoA Keto_OPC4_CoA->Acetyl_CoA3 JA Jasmonic Acid JA_CoA->JA Thioesterase

Caption: Peroxisomal β-oxidation pathway for JA biosynthesis in Arabidopsis.

Experimental Workflow for Metabolite Analysis

The following diagram outlines a typical workflow for the quantitative analysis of JA precursors from Arabidopsis tissue.

Metabolite_Workflow cluster_sample Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis Harvest Harvest Plant Tissue (e.g., Rosette Leaves) FlashFreeze Flash Freeze in Liquid Nitrogen Harvest->FlashFreeze Grind Grind to Fine Powder FlashFreeze->Grind Weigh Weigh Frozen Powder (~100 mg) Grind->Weigh AddSolvent Add Extraction Solvent (e.g., Methanol:Isopropanol:Acetic Acid) Weigh->AddSolvent Vortex Vortex & Sonicate AddSolvent->Vortex Centrifuge1 Centrifuge (13,000 x g, 10 min, 4°C) Vortex->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant ReExtract Re-extract Pellet Centrifuge1->ReExtract Pool Pool Supernatants CollectSupernatant->Pool ReExtract->Centrifuge1 Centrifuge2 Centrifuge (20,000 x g, 5 min, 4°C) Pool->Centrifuge2 Filter Filter Supernatant (0.2 µm) Centrifuge2->Filter Inject Inject Sample into UPLC-MS/MS System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometry Detection (MRM Mode) Separate->Detect Quantify Quantify using Stable Isotope-labeled Standards Detect->Quantify

Caption: Workflow for LC-MS/MS-based quantification of JA precursors.

Data Presentation

Genetic studies using knockout mutants provide the strongest evidence for the biological role of the β-oxidation pathway in JA synthesis. Mutants lacking functional β-oxidation enzymes exhibit significantly altered levels of JA and its precursors. For example, upon wounding, the aim1 mutant, which lacks the essential multifunctional protein, shows a marked reduction in JA accumulation compared to wild-type plants[2]. Similarly, the pex6 mutant, which is defective in peroxisome biogenesis, accumulates the precursor OPDA, indicating a blockage in the peroxisomal steps of the pathway[2].

MetaboliteWild-Type (Col-0)cts mutant (JA precursor transport)aim1 mutant (β-oxidation)Note
Jasmonic Acid (JA)~30 ng/g FW (basal)1-4 ng/g FW (basal)Significantly reduced upon woundingData shows reliance on peroxisomal import and β-oxidation.
12-oxo-phytodienoic acid (OPDA)Basal levelsSimilar to or higher than WTAccumulates in upstream peroxisome-defective mutantsAccumulation points to a block in the downstream pathway.
OPC-8 / OPC-6 / OPC-4Low basal levels-Presumed to accumulate or not be processedDirect quantification data for these intermediates in aim1 is not readily available but implied by the JA reduction.

Table 1: Comparative levels of jasmonates and precursors in wild-type and mutant Arabidopsis. Data are compiled from multiple studies. Absolute values can vary based on experimental conditions. The cts mutant is defective in the peroxisomal ABC transporter that imports JA precursors.

Experimental Protocols

Protocol for Quantification of JA and Precursors by UPLC-MS/MS

This protocol is adapted from standard methods for phytohormone analysis and is suitable for detecting OPC-8, OPC-6, OPC-4, OPDA, and JA.

5.1.1. Materials and Reagents

  • Arabidopsis thaliana leaf tissue

  • Liquid nitrogen

  • 2 mL microcentrifuge tubes

  • Extraction Solvent: Methanol:Isopropanol:Acetic Acid (20:79:1, v/v/v)

  • Stable isotope-labeled internal standards (e.g., d6-JA, d5-OPDA)

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 chromatography column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

5.1.2. Procedure

  • Sample Harvest: Harvest ~100 mg of leaf tissue and immediately flash-freeze in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the frozen powder to a 2 mL tube.

    • Add 400 µL of ice-cold extraction solvent containing internal standards.

    • Vortex vigorously for 20 seconds, keeping the sample on ice.

    • Sonicate for 10 minutes in an ice bath. Let stand on ice for 30 minutes, then sonicate for another 10 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • (Optional but recommended) Re-extract the pellet with another 400 µL of extraction solvent, centrifuge, and pool the supernatants.

  • Clarification: Centrifuge the pooled supernatant at 20,000 x g for 5 minutes at 4°C to remove any remaining debris.

  • Filtration: Filter the final supernatant through a 0.2 µm PVDF syringe filter into an LC-MS vial.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the sample.

    • Perform chromatographic separation using a suitable gradient (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).

    • Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Precursor-to-product ion transitions must be optimized for each analyte and its corresponding internal standard.

Protocol for In Vitro 3-Hydroxyacyl-CoA Dehydrogenase (AIM1) Assay

This is a general spectrophotometric protocol that can be adapted to measure the dehydrogenase activity of a purified recombinant AIM1 protein. The synthesis of the specific substrate, 3-Hydroxy-OPC6-CoA, is required and represents a significant technical challenge. Alternatively, commercially available 3-hydroxyacyl-CoA molecules of similar chain length (e.g., 3-hydroxyhexanoyl-CoA) can be used to assess general activity.

5.2.1. Materials and Reagents

  • Purified recombinant Arabidopsis AIM1 protein

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.3

  • NAD+ solution: 10 mM in Assay Buffer

  • Substrate: 3-Hydroxy-OPC6-CoA or a suitable analog (e.g., 3-hydroxyhexanoyl-CoA) at 1 mM in Assay Buffer.

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

5.2.2. Procedure

  • Reaction Mix Preparation: In a 1 mL cuvette, prepare the reaction mixture by adding:

    • 850 µL Assay Buffer

    • 100 µL NAD+ solution (final concentration 1 mM)

    • 50 µL Substrate solution (final concentration 50 µM)

  • Equilibration: Mix by inversion and place the cuvette in the spectrophotometer. Equilibrate to the desired temperature (e.g., 25°C or 30°C).

  • Baseline Reading: Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate Reaction: Add a small, predetermined amount of purified AIM1 enzyme (e.g., 1-5 µg) to the cuvette and mix immediately.

  • Data Acquisition: Record the increase in absorbance at 340 nm over time (typically 3-5 minutes). The rate of NADH production is directly proportional to the enzyme activity.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Conclusion

3-Hydroxy-OPC6-CoA is an indispensable, albeit transient, intermediate in the peroxisomal β-oxidation pathway that finalizes jasmonic acid biosynthesis in Arabidopsis thaliana. Its formation via the hydratase function of the multifunctional protein AIM1 and its subsequent oxidation by the same enzyme's dehydrogenase activity are critical checkpoints in the pathway. Genetic disruption of this step, as seen in aim1 mutants, leads to a significant reduction in JA levels, impairing the plant's ability to mount effective defense and developmental programs. The study of this intermediate and its associated enzymes provides a focused lens through which to understand the intricate regulation of this vital phytohormone signaling pathway. The protocols and data presented herein offer a foundational resource for researchers aiming to further dissect or modulate jasmonate biosynthesis.

References

An In-depth Technical Guide on 3-Hydroxy-OPC4-CoA and the Jasmonate Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Jasmonates are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and responses to a myriad of biotic and abiotic stresses. The biosynthesis of jasmonic acid (JA), the most well-studied jasmonate, involves a complex series of enzymatic reactions localized in both the chloroplast and peroxisome. The final steps of JA synthesis occur in the peroxisome via a modified β-oxidation pathway. This technical guide provides a comprehensive overview of the jasmonate biosynthesis pathway, with a specific focus on the transient intermediate, 3-Hydroxy-OPC4-CoA. While direct quantitative data for this specific intermediate is scarce in current literature, this guide extrapolates its role based on the established mechanisms of fatty acid β-oxidation. Detailed experimental protocols for the analysis of acyl-CoA intermediates and diagrams of the signaling pathway are provided to facilitate further research in this area.

The Jasmonate Biosynthesis Pathway: From Linolenic Acid to Jasmonic Acid

The biosynthesis of jasmonic acid is initiated in the chloroplast and culminates in the peroxisome. The pathway can be broadly divided into two main stages:

  • Chloroplast-Localized Synthesis of OPDA: The pathway begins with the release of α-linolenic acid (18:3) from chloroplast membranes. A series of enzymatic reactions catalyzed by lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) converts α-linolenic acid into the first cyclic intermediate, 12-oxo-phytodienoic acid (OPDA).[1][2]

  • Peroxisome-Localized β-Oxidation: OPDA is then transported to the peroxisome for the final steps of JA synthesis.[1] Here, it is first reduced by OPDA reductase (OPR3) to 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[3][4] OPC-8:0 is then activated to its coenzyme A (CoA) ester, OPC-8:0-CoA, by an acyl-CoA synthetase. This molecule then enters a β-oxidation spiral, undergoing three cycles of enzymatic reactions to shorten the octanoate side chain, ultimately yielding jasmonoyl-CoA.

The core enzymes of this peroxisomal β-oxidation are:

  • Acyl-CoA Oxidase (ACX): Catalyzes the first dehydrogenation step.

  • Multifunctional Protein (MFP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • 3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final thiolytic cleavage.

The Role of this compound in the Final Cycle of β-Oxidation

This compound is a key, albeit transient, intermediate in the final cycle of the β-oxidation of OPC-8:0-CoA. After two rounds of β-oxidation, the C8 side chain of OPC-8:0-CoA is shortened to a C4 side chain, forming OPC-4-CoA (3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butanoyl-CoA). This then enters the final cycle:

  • Dehydrogenation: Acyl-CoA oxidase (ACX) introduces a double bond between the α and β carbons of the butanoyl side chain of OPC-4-CoA, yielding 2-enoyl-OPC4-CoA.

  • Hydration: The enoyl-CoA hydratase activity of the multifunctional protein (MFP) adds a water molecule across the double bond, forming This compound .

  • Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase activity of MFP oxidizes the hydroxyl group of this compound to a keto group, producing 3-keto-OPC4-CoA.

  • Thiolytic Cleavage: 3-ketoacyl-CoA thiolase (KAT) cleaves 3-keto-OPC4-CoA, releasing acetyl-CoA and jasmonoyl-CoA.

Finally, a thioesterase hydrolyzes jasmonoyl-CoA to produce free jasmonic acid.

Quantitative Data

The table below summarizes the key enzymes involved in the peroxisomal steps of jasmonate biosynthesis and their substrates.

EnzymeAbbreviationSubstrate(s)Product(s)
OPDA Reductase 3OPR312-oxo-phytodienoic acid (OPDA)3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0)
Acyl-CoA SynthetaseACSOPC-8:0OPC-8:0-CoA
Acyl-CoA OxidaseACXOPC-8:0-CoA, OPC-6:0-CoA, OPC-4:0-CoA2-enoyl-OPC-CoA intermediates
Multifunctional ProteinMFP2-enoyl-OPC-CoA intermediates, 3-hydroxyacyl-OPC-CoA intermediates3-hydroxyacyl-OPC-CoA intermediates, 3-ketoacyl-OPC-CoA intermediates
3-Ketoacyl-CoA ThiolaseKAT3-ketoacyl-OPC-CoA intermediatesAcetyl-CoA, shortened OPC-CoA intermediates, Jasmonoyl-CoA
Thioesterase-Jasmonoyl-CoAJasmonic Acid

Experimental Protocols

Extraction of Acyl-CoA Esters from Plant Tissue

This protocol is adapted from established methods for the analysis of acyl-CoA esters in plant tissues.

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings, tomato leaves)

  • Liquid nitrogen

  • Extraction buffer: 2.5% (w/v) 5-sulfosalicylic acid (SSA)

  • Internal standards (e.g., commercially available stable isotope-labeled acyl-CoAs)

  • Microcentrifuge tubes

  • Sonicator

  • Centrifuge (4°C)

Protocol:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known amount of powdered tissue (e.g., 50-100 mg) to a pre-weighed microcentrifuge tube.

  • Add a known amount of internal standards to the tube.

  • Add 500 µL of ice-cold extraction buffer.

  • Vortex vigorously for 1 minute.

  • Sonicate the sample on ice for 10 minutes (e.g., 30 seconds on, 30 seconds off cycles).

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoA esters.

  • Store the supernatant at -80°C until LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the targeted quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

  • Reversed-phase C18 column suitable for acyl-CoA analysis.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The [M+H]⁺ ion of this compound. The exact mass will need to be calculated based on its chemical formula.

  • Product Ion (Q3): A characteristic fragment ion of this compound. This will likely be a fragment corresponding to the CoA moiety or a specific loss from the acyl chain. The specific transition will need to be determined by infusion of a synthesized standard or by in-silico fragmentation prediction.

  • Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.

Quantification:

  • Generate a standard curve using a synthesized this compound standard of known concentrations.

  • Quantify the endogenous levels in the plant extracts by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

Visualizations

Jasmonate Biosynthesis Pathway

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPC-8:0 OPC-8:0 OPDA->OPC-8:0 OPR3 OPC-8:0-CoA OPC-8:0-CoA OPC-8:0->OPC-8:0-CoA ACS 2-enoyl-OPC8-CoA 2-enoyl-OPC8-CoA OPC-8:0-CoA->2-enoyl-OPC8-CoA ACX 3-OH-OPC8-CoA 3-OH-OPC8-CoA 2-enoyl-OPC8-CoA->3-OH-OPC8-CoA MFP (Hydratase) 3-keto-OPC8-CoA 3-keto-OPC8-CoA 3-OH-OPC8-CoA->3-keto-OPC8-CoA MFP (Dehydrogenase) OPC-6:0-CoA OPC-6:0-CoA 3-keto-OPC8-CoA->OPC-6:0-CoA KAT 2-enoyl-OPC6-CoA 2-enoyl-OPC6-CoA OPC-6:0-CoA->2-enoyl-OPC6-CoA ACX 3-OH-OPC6-CoA 3-OH-OPC6-CoA 2-enoyl-OPC6-CoA->3-OH-OPC6-CoA MFP (Hydratase) 3-keto-OPC6-CoA 3-keto-OPC6-CoA 3-OH-OPC6-CoA->3-keto-OPC6-CoA MFP (Dehydrogenase) OPC-4:0-CoA OPC-4:0-CoA 3-keto-OPC6-CoA->OPC-4:0-CoA KAT 2-enoyl-OPC4-CoA 2-enoyl-OPC4-CoA OPC-4:0-CoA->2-enoyl-OPC4-CoA ACX This compound This compound 2-enoyl-OPC4-CoA->this compound MFP (Hydratase) 3-keto-OPC4-CoA 3-keto-OPC4-CoA This compound->3-keto-OPC4-CoA MFP (Dehydrogenase) Jasmonoyl-CoA Jasmonoyl-CoA 3-keto-OPC4-CoA->Jasmonoyl-CoA KAT Jasmonic_Acid Jasmonic_Acid Jasmonoyl-CoA->Jasmonic_Acid Thioesterase

Caption: The jasmonate biosynthesis pathway, highlighting the roles of the chloroplast and peroxisome.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Harvest_Tissue Harvest Plant Tissue Freeze_Quench Freeze in Liquid N2 Harvest_Tissue->Freeze_Quench Grind_Tissue Grind to Fine Powder Freeze_Quench->Grind_Tissue Extract_AcylCoAs Extract with SSA Buffer & Internal Standards Grind_Tissue->Extract_AcylCoAs Centrifuge Centrifuge Extract_AcylCoAs->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_Separation UPLC Separation (C18 Column) Collect_Supernatant->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Workflow for the extraction and analysis of this compound from plant tissues.

Conclusion and Future Directions

The jasmonate biosynthesis pathway is a fundamental process in plant biology, with implications for agriculture and the development of novel crop protection strategies. While the overall pathway is well-characterized, the direct detection and quantification of transient intermediates like this compound remain a challenge. The experimental protocols outlined in this guide provide a framework for researchers to investigate the dynamics of acyl-CoA pools during jasmonate biosynthesis. Future research, leveraging advanced mass spectrometry techniques and the generation of specific antibodies or molecular probes, will be crucial for elucidating the precise roles and regulatory mechanisms governing these short-lived but critical intermediates. Such studies will undoubtedly provide deeper insights into the intricate regulation of this vital plant signaling pathway.

References

A Proposed Chemoenzymatic Approach for the Synthesis of 3-Hydroxy-OPC4-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a comprehensive, peer-reviewed methodology for the specific enzymatic synthesis of 3-Hydroxy-OPC4-CoA is not extensively documented in publicly available literature. This technical guide, therefore, presents a proposed synthesis strategy based on established enzymatic reactions for structurally similar 3-hydroxyacyl-CoA compounds. The protocols and pathways described herein are theoretical and intended to serve as a foundational framework for researchers to develop a specific synthesis method for this compound.

Introduction

This compound is a 3-hydroxyacyl coenzyme A derivative.[1] Such compounds are critical intermediates in various metabolic pathways, including fatty acid oxidation and biosynthesis. The ability to synthesize specific 3-hydroxyacyl-CoAs like this compound is essential for a range of research applications, from metabolic studies to the development of novel therapeutics. This guide outlines a potential chemoenzymatic route to synthesize this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a two-step process, beginning with the chemical synthesis of the OPC4-CoA precursor, followed by an enzymatic hydration step. This approach leverages the specificity of enzymes to introduce the hydroxyl group at the C3 position.

A plausible enzymatic pathway for the synthesis of this compound would start from its corresponding enoyl-CoA precursor, OPC4-enoyl-CoA. The hydration of the double bond in the enoyl-CoA intermediate would be catalyzed by an enoyl-CoA hydratase.

Experimental Protocols

The following sections detail the proposed experimental protocols for the enzymatic synthesis of this compound.

I. Expression and Purification of Enoyl-CoA Hydratase (ECHS1)

A key enzyme for the proposed synthesis is a hydratase capable of acting on the OPC4-enoyl-CoA substrate. Human short-chain enoyl-CoA hydratase (ECHS1) is a candidate enzyme due to its role in fatty acid metabolism.[2]

A. Gene Synthesis and Cloning:

  • The human ECHS1 gene can be synthesized commercially, codon-optimized for expression in E. coli.

  • The synthesized gene should be cloned into a suitable expression vector, such as pET-28a(+), which provides an N-terminal hexahistidine (His6) tag for purification.

B. Protein Expression:

  • Transform E. coli BL21(DE3) cells with the ECHS1-pET-28a(+) construct.

  • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with kanamycin at 37°C with shaking.

  • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Continue to culture the cells at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.

C. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Purify the His6-tagged ECHS1 protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

  • Wash the resin with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • Elute the ECHS1 protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

II. Enzymatic Synthesis of this compound

This step involves the hydration of the precursor, OPC4-enoyl-CoA, catalyzed by the purified ECHS1. The precursor would likely need to be chemically synthesized first.

A. Reaction Setup:

  • In a reaction vessel, combine the following components in a suitable buffer (e.g., 100 mM Tris-HCl pH 7.5):

    • OPC4-enoyl-CoA (substrate)

    • Purified ECHS1 (enzyme)

    • Dithiothreitol (DTT) to maintain a reducing environment

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

B. Monitoring the Reaction:

  • Monitor the progress of the reaction by taking aliquots at different time points.

  • Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) to detect the formation of the this compound product and the consumption of the OPC4-enoyl-CoA substrate.

III. Purification and Characterization of this compound

A. Product Purification:

  • Once the reaction has reached completion (or equilibrium), quench the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

  • Centrifuge to remove the precipitated protein.

  • Purify the this compound from the supernatant using solid-phase extraction (SPE) or preparative HPLC.

B. Product Characterization:

  • Confirm the identity and purity of the synthesized this compound using analytical techniques such as:

    • LC-MS: To determine the molecular weight of the product.

    • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure, including the position of the hydroxyl group.

Data Presentation

As this is a proposed methodology, experimental data is not available. The following table is a template for researchers to record and present their quantitative data upon successful synthesis.

ParameterValueUnits
Substrate Concentration (OPC4-enoyl-CoA)mM
Enzyme Concentration (ECHS1)µM
Reaction Temperature°C
Reaction Timehours
Product Titer (this compound)mg/L
Yield%
Purity%

Visualization of Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the enzymatic synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_gene_prep Gene Preparation and Cloning cluster_protein_expression Protein Expression and Purification cluster_synthesis Enzymatic Synthesis cluster_analysis Product Purification and Analysis gene_synthesis Synthesize ECHS1 Gene cloning Clone into Expression Vector gene_synthesis->cloning transformation Transform E. coli expression Induce Protein Expression transformation->expression purification Purify ECHS1 via IMAC expression->purification reaction_setup Set up Enzymatic Reaction monitoring Monitor with LC-MS reaction_setup->monitoring product_purification Purify Product (HPLC/SPE) characterization Characterize with LC-MS/NMR product_purification->characterization

Caption: Proposed workflow for this compound synthesis.

References

An In-depth Technical Guide to 3-Hydroxy-OPC4-CoA as a Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: 3-Hydroxy-OPC4-CoA, a key metabolic intermediate in the biosynthesis of jasmonic acid.

Executive Summary

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules pivotal for plant defense and development. The biosynthesis of JA culminates in the peroxisome through a modified β-oxidation pathway. This guide focuses on a specific, yet crucial, intermediate in this pathway: this compound (3-hydroxy-4-(3-oxo-2-(pent-2-enyl)cyclopentyl)butanoyl-CoA). As the product of the second step in the β-oxidation of 4-(3-oxo-2-(pent-2-enyl)cyclopentyl)butanoic acid (OPC-4), this molecule represents a critical juncture in the carbon chain-shortening cascade that ultimately yields jasmonic acid. Understanding the formation and metabolism of this compound is essential for elucidating the regulatory mechanisms of jasmonate signaling and for the potential development of therapeutic agents that modulate this pathway.

The Jasmonic Acid Biosynthesis Pathway: A Peroxisomal Process

The final stages of jasmonic acid biosynthesis occur within the peroxisome, following the synthesis of 12-oxo-phytodienoic acid (OPDA) in the chloroplast. OPDA is reduced to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), which is then activated to its CoA ester, OPC-8:0-CoA.[1] This molecule serves as the substrate for three successive rounds of peroxisomal β-oxidation to yield jasmonoyl-CoA.

The core enzymes of this β-oxidation spiral are:

  • Acyl-CoA Oxidase (ACX): Catalyzes the initial dehydrogenation of the acyl-CoA, introducing a double bond.

  • Multifunctional Protein (MFP): Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.

  • 3-Ketoacyl-CoA Thiolase (KAT): Mediates the thiolytic cleavage of the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened acyl-CoA.[1]

The formation of this compound occurs during the second cycle of β-oxidation, starting from OPC-6-CoA.

Signaling Pathway Diagram

The following diagram illustrates the peroxisomal steps of jasmonic acid biosynthesis, highlighting the generation of this compound.

Jasmonate_Biosynthesis cluster_peroxisome Peroxisome OPC8_CoA OPC-8-CoA Enoyl_OPC8_CoA 2-trans-Enoyl-OPC-8-CoA OPC8_CoA->Enoyl_OPC8_CoA ACX Hydroxy_OPC8_CoA 3-Hydroxy-OPC-8-CoA Enoyl_OPC8_CoA->Hydroxy_OPC8_CoA MFP (Hydratase) Keto_OPC8_CoA 3-Keto-OPC-8-CoA Hydroxy_OPC8_CoA->Keto_OPC8_CoA MFP (Dehydrogenase) OPC6_CoA OPC-6-CoA Keto_OPC8_CoA->OPC6_CoA KAT Acetyl_CoA Acetyl-CoA Keto_OPC8_CoA->Acetyl_CoA Enoyl_OPC6_CoA 2-trans-Enoyl-OPC-6-CoA OPC6_CoA->Enoyl_OPC6_CoA ACX Hydroxy_OPC6_CoA 3-Hydroxy-OPC-6-CoA Enoyl_OPC6_CoA->Hydroxy_OPC6_CoA MFP (Hydratase) Keto_OPC6_CoA 3-Keto-OPC-6-CoA Hydroxy_OPC6_CoA->Keto_OPC6_CoA MFP (Dehydrogenase) OPC4_CoA OPC-4-CoA Keto_OPC6_CoA->OPC4_CoA KAT Keto_OPC6_CoA->Acetyl_CoA Enoyl_OPC4_CoA 2-trans-Enoyl-OPC-4-CoA OPC4_CoA->Enoyl_OPC4_CoA ACX Hydroxy_OPC4_CoA This compound Enoyl_OPC4_CoA->Hydroxy_OPC4_CoA MFP (Hydratase) Keto_OPC4_CoA 3-Keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA MFP (Dehydrogenase) JA_CoA Jasmonoyl-CoA Keto_OPC4_CoA->JA_CoA KAT Keto_OPC4_CoA->Acetyl_CoA JA Jasmonic Acid JA_CoA->JA Thioesterase

Figure 1: Peroxisomal β-oxidation pathway for jasmonic acid biosynthesis.

Quantitative Data

While the enzymes of the jasmonate biosynthesis pathway have been identified, specific kinetic data for the intermediates of OPC-8-CoA β-oxidation are not extensively available in the literature. The following tables summarize the available data for related substrates. This highlights a research gap that, if filled, would significantly enhance our understanding of the flux through this critical signaling pathway.

Table 1: Kinetic Parameters of Acyl-CoA Oxidase (ACX) Isoforms from Arabidopsis thaliana

IsoformPreferred SubstrateApparent Km (µM)Reference
AtACX1C14-CoA~5[2]
AtACX2C18-CoA~5[2]

Note: The activity of tomato ACX1A with OPC-8 has been demonstrated to be significant, but specific kinetic parameters were not reported.[1]

Table 2: Substrate Specificity of Arabidopsis thaliana Multifunctional Protein 2 (MFP2)

Enzyme ActivitySubstrate(s)Activity LevelReference
2-trans-enoyl-CoA hydrataseLong-chain (C18:0)Active
L-3-hydroxyacyl-CoA dehydrogenaseC6:0, C12:0, C18:0Active

Note: Specific kinetic data for MFP with OPC-derived substrates are currently unavailable.

Table 3: General Properties of 3-Ketoacyl-CoA Thiolase (KAT)

EnzymeFunction in JA BiosynthesisKey Isoforms in ArabidopsisReference
3-Ketoacyl-CoA ThiolaseThiolytic cleavage of 3-ketoacyl-CoAKAT2

Note: Kinetic parameters for KAT with the specific 3-keto-OPC-CoA intermediates have not been reported.

Experimental Protocols

Extraction of Acyl-CoA Esters from Plant Tissue

This protocol is adapted from established methods for the extraction of acyl-CoA esters from plant tissues for subsequent analysis by LC-MS/MS.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana seedlings)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction buffer: 100 mM KH2PO4, pH 4.9

  • 2-Propanol

  • Acetonitrile

  • Saturated (NH4)2SO4

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Homogenize the powdered tissue in 2 mL of extraction buffer containing a known amount of internal standard.

  • Add 2.0 mL of 2-propanol and homogenize again.

  • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex vigorously for 5 minutes.

  • Centrifuge at ~2,000 x g for 5 minutes at 4°C.

  • Collect the upper aqueous phase containing the acyl-CoAs.

  • Dilute the extract with 100 mM KH2PO4 (pH 4.9) before loading onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

  • Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis.

Workflow for Acyl-CoA Analysis

Acyl_CoA_Workflow start Plant Tissue Collection extraction Acyl-CoA Extraction (Homogenization, Solvent Partitioning) start->extraction spe Solid-Phase Extraction (SPE) (Purification and Concentration) extraction->spe lcms LC-MS/MS Analysis (Separation and Detection) spe->lcms data_analysis Data Analysis (Quantification, Identification) lcms->data_analysis end Results data_analysis->end

Figure 2: General workflow for the analysis of acyl-CoA esters.
In Vitro Assay for Multifunctional Protein (MFP) Activity

This protocol outlines a general method to assay the hydratase and dehydrogenase activities of MFP.

Materials:

  • Purified recombinant MFP

  • Substrate: 2-trans-enoyl-CoA (e.g., 2-trans-enoyl-OPC4-CoA) for hydratase assay; 3-hydroxyacyl-CoA (e.g., this compound) for dehydrogenase assay

  • Assay buffer (e.g., Tris-HCl with appropriate pH)

  • NAD+ (for dehydrogenase assay)

  • Spectrophotometer

Hydratase Activity Assay:

  • The formation of 3-hydroxyacyl-CoA from 2-trans-enoyl-CoA can be monitored by observing the decrease in absorbance at approximately 263 nm, which corresponds to the consumption of the enoyl-CoA thioester.

  • Set up a reaction mixture containing the assay buffer and the enoyl-CoA substrate.

  • Initiate the reaction by adding the purified MFP.

  • Monitor the change in absorbance over time.

Dehydrogenase Activity Assay:

  • The oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled to the reduction of NAD+ to NADH.

  • The production of NADH can be monitored by the increase in absorbance at 340 nm.

  • Set up a reaction mixture containing the assay buffer, the 3-hydroxyacyl-CoA substrate, and NAD+.

  • Initiate the reaction by adding the purified MFP.

  • Monitor the increase in absorbance at 340 nm over time.

Conclusion and Future Directions

This compound is a fleeting but essential metabolic intermediate in the biosynthesis of jasmonic acid. Its formation and subsequent oxidation are catalyzed by the multifunctional protein, a key player in the peroxisomal β-oxidation pathway. While the overall pathway is well-established, a significant lack of quantitative kinetic data for the enzymes involved with their specific jasmonate precursor substrates presents a major hurdle to a complete understanding of the regulation and flux of this vital signaling pathway.

Future research should focus on:

  • In vitro reconstitution of the jasmonate β-oxidation pathway to determine the kinetic parameters of each enzymatic step with the correct OPC-CoA substrates.

  • Metabolic flux analysis in vivo to understand the rate-limiting steps and regulatory control points in jasmonate biosynthesis.

  • Structural biology studies of the enzymes in complex with their OPC-CoA substrates to elucidate the basis of substrate specificity.

Addressing these research gaps will not only deepen our fundamental understanding of plant biology but may also pave the way for the development of novel strategies to modulate plant defense responses and growth, with potential applications in agriculture and medicine.

References

The Natural Occurrence and Biosynthetic Significance of 3-Hydroxy-OPC4-CoA: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the natural occurrence, biosynthesis, and potential significance of 3-Hydroxy-OPC4-CoA, a key intermediate in the biosynthesis of jasmonic acid.

Introduction

This compound is a transient but pivotal intermediate in the peroxisomal β-oxidation pathway that leads to the synthesis of jasmonic acid (JA) and its derivatives in plants. Jasmonates are a class of lipid-derived signaling molecules crucial for regulating a wide array of physiological processes, including plant defense against herbivores and pathogens, as well as various developmental stages.[1][2][3] While not typically accumulating to high levels, the formation and metabolism of this compound are integral to the production of the biologically active jasmonoyl-isoleucine (JA-Ile), the primary signaling molecule of the jasmonate pathway. Understanding the biosynthesis of this intermediate is critical for elucidating the regulation of plant defense responses and for the potential development of novel agrochemicals or therapeutics targeting this pathway. The existence of this compound has also been noted in the metabolome of the bacterium Pseudomonas aeruginosa, suggesting a broader biological relevance beyond the plant kingdom.[4]

Biosynthesis of this compound

The formation of this compound occurs within the peroxisome as part of the final steps of jasmonic acid biosynthesis. This process involves a classic β-oxidation spiral acting on a cyclopentanone-containing fatty acid precursor.

Precursor Formation

The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA).[1] OPDA is then transported to the peroxisome and reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). This precursor undergoes activation to its coenzyme A thioester, OPC-8:0-CoA, by an OPC-8:0-CoA ligase. Two successive rounds of β-oxidation shorten the octanoic acid side chain, leading to the formation of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butyryl-CoA (OPC4-CoA), the direct precursor to this compound.

The β-Oxidation Cycle Involving OPC4-CoA

The conversion of OPC4-CoA to jasmonoyl-CoA involves a series of enzymatic reactions catalyzed by a set of core β-oxidation enzymes. This compound is formed in the second step of this specific β-oxidation cycle.

  • Dehydrogenation: Acyl-CoA oxidase (ACX) catalyzes the introduction of a double bond between the α and β carbons of OPC4-CoA, yielding 2-enoyl-OPC4-CoA.

  • Hydration: A multifunctional protein (MFP), possessing 2-trans-enoyl-CoA hydratase activity, hydrates the double bond of 2-enoyl-OPC4-CoA to form L-3-Hydroxy-OPC4-CoA.

  • Dehydrogenation: The L-3-hydroxyacyl-CoA dehydrogenase activity of the same multifunctional protein (MFP) oxidizes L-3-Hydroxy-OPC4-CoA to 3-keto-OPC4-CoA.

  • Thiolytic Cleavage: 3-ketoacyl-CoA thiolase (KAT) catalyzes the cleavage of 3-keto-OPC4-CoA, releasing acetyl-CoA and jasmonoyl-CoA. Jasmonoyl-CoA is then hydrolyzed to free jasmonic acid.

Quantitative Data

Direct quantitative measurements of endogenous this compound levels in plant tissues are scarce in the literature due to its transient nature and low abundance. The compound is rapidly converted to 3-keto-OPC4-CoA by the multifunctional protein. However, its presence can be inferred from metabolomic analyses and is listed in metabolic databases for organisms such as Pseudomonas aeruginosa.

MetaboliteOrganism/TissueConcentrationMethodReference
This compoundPseudomonas aeruginosaNot QuantifiedMetabolome Database
Jasmonic AcidWounded Tomato Leaves~1-2 µg/g FWGC-MS
Jasmonic AcidWounded Arabidopsis thaliana leaves~200-400 ng/g FWLC-MS/MS

Experimental Protocols

The detection and quantification of acyl-CoA thioesters like this compound require specialized extraction and analytical techniques due to their reactivity and low concentrations.

Extraction of Acyl-CoAs from Plant Tissue

This protocol is adapted from established methods for short- and long-chain acyl-CoA analysis.

  • Harvest and Flash-Freeze: Harvest plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction: Resuspend the powdered tissue in 10 volumes of an ice-cold extraction buffer (e.g., 2.5% sulfosalicylic acid or a mixture of acetonitrile/methanol/water). Include an internal standard, such as a commercially available odd-chain acyl-CoA (e.g., C17:0-CoA), for quantification.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.

  • Solid-Phase Extraction (SPE): The resulting supernatant can be further purified using a C18 SPE cartridge to remove interfering substances and concentrate the acyl-CoAs.

  • Elution and Lyophilization: Elute the acyl-CoAs from the SPE cartridge and lyophilize to dryness.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program, typically with mobile phases containing an ion-pairing agent like triethylammonium acetate to improve peak shape and retention of the polar acyl-CoA molecules.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Parent Ion (Q1): The parent ion of this compound (Chemical Formula: C35H56N7O19P3S) would be selected in the first quadrupole.

    • Fragment Ions (Q3): Specific fragment ions generated by collision-induced dissociation (CID) in the second quadrupole would be monitored for specific detection and quantification.

  • Quantification: Generate a standard curve using a synthetic this compound standard (if available) or a related labeled internal standard. Calculate the concentration in the biological samples based on the peak area ratios relative to the internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

jasmonate_biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->opda LOX, AOS, AOC opc8 OPC-8:0 opda->opc8 OPR3 opc8_coa OPC-8:0-CoA opc8->opc8_coa OPC-8:0-CoA Ligase opc4_coa OPC4-CoA opc8_coa->opc4_coa 2x β-oxidation enoyl_opc4_coa 2-enoyl-OPC4-CoA opc4_coa->enoyl_opc4_coa ACX hydroxy_opc4_coa This compound enoyl_opc4_coa->hydroxy_opc4_coa MFP (Hydratase) keto_opc4_coa 3-keto-OPC4-CoA hydroxy_opc4_coa->keto_opc4_coa MFP (Dehydrogenase) ja_coa Jasmonoyl-CoA keto_opc4_coa->ja_coa KAT ja Jasmonic Acid ja_coa->ja Thioesterase

Caption: Biosynthesis of Jasmonic Acid highlighting the formation of this compound.

acyl_coa_extraction start Plant Tissue homogenization Homogenization in Extraction Buffer start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution lyophilization Lyophilization elution->lyophilization reconstitution Reconstitution lyophilization->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for the extraction and analysis of acyl-CoAs from plant tissue.

Conclusion

This compound is a naturally occurring, albeit transient, intermediate in the biosynthesis of jasmonic acid in plants and has been identified in the metabolome of P. aeruginosa. Its formation is a critical step in the peroxisomal β-oxidation of jasmonate precursors, catalyzed by a multifunctional protein. While direct quantification remains challenging, its role in the pathway is well-established. Further research, employing advanced analytical techniques, is necessary to determine the precise intracellular concentrations of this metabolite and to fully understand its regulatory significance in the context of plant defense and development. The methodologies outlined in this guide provide a framework for future investigations into the dynamics of this compound and other acyl-CoA intermediates in biological systems.

References

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 3-Hydroxy-OPC4-CoA is not well-documented in publicly available scientific literature. Therefore, this guide is a scientifically inferred resource designed for researchers, scientists, and drug development professionals. The information herein is extrapolated from the known chemical properties of its constituent parts: a hydroxylated cyclopentanone (related to the jasmonic acid precursor, OPC-4), and Coenzyme A, as well as the general characteristics of acyl-CoA thioesters.

Introduction

This compound is a putative acyl-coenzyme A (acyl-CoA) derivative. Its structure, while not definitively characterized in the literature, is presumed to consist of a 3-hydroxy derivative of 3-oxo-2-(pent-2-enyl)-cyclopentane-1-carboxylic acid (OPC-4) linked via a high-energy thioester bond to Coenzyme A (CoA). Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of secondary metabolites. The presence of a hydroxyl group and a reactive thioester suggests that this compound could be a key substrate or product in specific enzymatic reactions, potentially involved in signaling or metabolic regulation. This document aims to provide a comprehensive overview of its inferred chemical properties, stability, and the methodologies for its study.

Inferred Chemical Structure and Properties

The structure of this compound is predicated on the ligation of 3-Hydroxy-OPC4 to Coenzyme A. The core chemical properties are largely dictated by the large, polar Coenzyme A molecule and the reactive thioester bond.

Quantitative Data

Due to the absence of experimental data for this compound, the following table presents estimated values based on known properties of similar long-chain acyl-CoAs and hydroxylated cyclopentanones.

PropertyInferred ValueRationale / Comments
Molecular Formula C₃₀H₄₈N₇O₁₈P₃SBased on the combination of 3-Hydroxy-OPC4 (C₁₀H₁₄O₄) and Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S), with the loss of H₂O during thioester formation.
Molecular Weight ~947.7 g/mol Calculated from the inferred molecular formula.
pKa ~4.0-5.0 (hydroxyl group)The pKa of the hydroxyl group on the cyclopentanone ring is expected to be in the range of secondary alcohols. The phosphate groups of CoA have pKa values in the acidic range.
Solubility High in aqueous solutionsCoenzyme A and its derivatives are generally soluble in water and aqueous buffers due to the highly polar and charged nature of the CoA molecule.[1][2] The solubility can be affected by the presence of divalent cations like Mg²⁺, which can cause precipitation.[3]
Stability Limited in aqueous solutionThe thioester bond is a high-energy bond and is susceptible to hydrolysis, particularly at alkaline pH.[4][5] Aqueous solutions are most stable when stored frozen at a pH between 2 and 6. Air oxidation can lead to the formation of CoA disulfides.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and analysis of acyl-CoA compounds and are adaptable for the study of this compound.

Chemo-enzymatic Synthesis of this compound

This protocol describes a common method for synthesizing acyl-CoA esters from the corresponding carboxylic acid.

  • Activation of 3-Hydroxy-OPC4:

    • Dissolve 3-Hydroxy-OPC4 in an appropriate aprotic solvent (e.g., anhydrous THF).

    • Add N,N'-carbonyldiimidazole (CDI) in a 1.1 molar excess.

    • Stir the reaction at room temperature for 1-2 hours to form the acyl-imidazole intermediate.

  • Thioester Formation:

    • In a separate vessel, dissolve Coenzyme A (free acid or lithium salt) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Slowly add the activated 3-Hydroxy-OPC4 solution to the Coenzyme A solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Purification:

    • Purify the resulting this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5).

    • Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA).

    • Collect and lyophilize the fractions containing the product.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive method for the detection and quantification of acyl-CoA species.

  • Sample Preparation:

    • Extract metabolites from biological samples by protein precipitation with a cold solvent (e.g., 5-sulfosalicylic acid or a mixture of methanol/acetonitrile/water).

    • Centrifuge to pellet the precipitated protein.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate buffer for injection (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7).

  • LC Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).

    • The retention time will increase with the length of the acyl chain.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the transition of the precursor ion (the molecular weight of this compound) to a characteristic product ion (e.g., the fragment corresponding to the CoA moiety).

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the structural confirmation and quantification of acyl-CoA compounds, especially for more abundant species.

  • Sample Preparation:

    • Prepare a concentrated solution of the purified this compound in D₂O.

    • Adjust the pH to be slightly acidic (pH ~6) for optimal stability.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • Characteristic proton signals for the CoA moiety will be present, along with signals corresponding to the 3-Hydroxy-OPC4 acyl chain.

    • Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used to assign the full structure.

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

The formation of this compound in a biological system would likely involve the hydroxylation of OPC-4 followed by its activation to the CoA thioester, or the hydroxylation of a pre-formed OPC4-CoA. The following diagram illustrates a plausible biosynthetic route.

G Plausible Biosynthetic Pathway for this compound cluster_0 Pathway A cluster_1 Pathway B OPC4 OPC-4 Hydroxy_OPC4 3-Hydroxy-OPC4 OPC4->Hydroxy_OPC4 Hydroxylase OPC4_CoA OPC4-CoA OPC4->OPC4_CoA Acyl-CoA Synthetase (ATP, CoA-SH) Hydroxy_OPC4_CoA This compound Hydroxy_OPC4->Hydroxy_OPC4_CoA Acyl-CoA Synthetase (ATP, CoA-SH) OPC4_CoA->Hydroxy_OPC4_CoA Hydroxylase

Caption: Potential biosynthetic routes to this compound.

Experimental Workflow for Analysis

The following diagram outlines a typical workflow for the analysis of this compound from a biological sample.

G Analytical Workflow for this compound cluster_purification Optional Purification for NMR Sample Biological Sample (e.g., tissue, cells) Extraction Metabolite Extraction (Protein Precipitation) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis HPLC RP-HPLC Purification Extraction->HPLC Data Data Processing (Quantification, Identification) Analysis->Data NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR

Caption: General workflow for the analysis of this compound.

Handling and Storage

Given the inherent instability of acyl-CoA thioesters, proper handling and storage are crucial to maintain sample integrity.

  • Storage of Solids: Lyophilized powders of this compound should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.

  • Storage of Solutions: Aqueous stock solutions should be prepared in a buffer with a pH between 2 and 6, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C. The use of reducing agents like dithiothreitol (DTT) can help prevent the formation of disulfides.

  • General Handling: When working with solutions, it is advisable to keep them on ice to minimize degradation.

Conclusion

While direct experimental data on this compound is scarce, a comprehensive understanding of its likely chemical properties and behavior can be inferred from the well-established chemistry of its constituent moieties. This guide provides a foundational framework for researchers venturing into the study of this and other novel acyl-CoA derivatives. The proposed methodologies for synthesis, analysis, and handling are based on standard practices in the field and should serve as a robust starting point for experimental design. Further research is necessary to elucidate the precise properties and biological role of this intriguing molecule.

References

The Putative Role of 3-Hydroxy-OPC4-CoA in Modulating Plant Stress Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The existence and biological role of 3-Hydroxy-OPC4-CoA in plants are currently hypothetical. This document synthesizes known principles of oxylipin biochemistry and signaling to propose a scientifically-grounded framework for its potential function and analysis.

Executive Summary

Plants, being sessile organisms, have evolved intricate signaling networks to respond to a myriad of environmental stresses. Among the key players in these networks are oxylipins, a diverse class of lipid-derived signaling molecules. The jasmonate pathway, a well-characterized branch of oxylipin signaling, is crucial for defense against herbivores and necrotrophic pathogens, as well as for regulating various developmental processes. While significant research has focused on the end-product, jasmonic acid (JA), and its immediate precursor, 12-oxophytodienoic acid (OPDA), the roles of many intermediates and their metabolic derivatives remain to be fully elucidated. This whitepaper explores the hypothetical molecule, this compound, as a potential modulator of plant stress signaling. Drawing parallels with known hydroxylated oxylipins that exhibit altered biological activities, we propose a biosynthetic pathway, a signaling role, and detailed experimental protocols for the investigation of this novel compound. This guide aims to provide a theoretical foundation and a practical framework for researchers interested in exploring the frontiers of oxylipin signaling.

The Oxylipin Biosynthesis Pathway: A Central Hub in Plant Defense

The biosynthesis of oxylipins is initiated from polyunsaturated fatty acids released from chloroplast membranes. A cascade of enzymatic reactions leads to the formation of a wide array of bioactive molecules. The jasmonate branch of this pathway is of particular importance in stress responses.

The Canonical Jasmonate Biosynthesis Pathway

The synthesis of jasmonic acid begins with the oxygenation of α-linolenic acid by lipoxygenase (LOX) to form 13-hydroperoxy-octadecatrienoic acid (13-HPOT). This is followed by the action of allene oxide synthase (AOS) and allene oxide cyclase (AOC) to produce the cyclopentenone, 12-oxophytodienoic acid (OPDA). OPDA is then reduced by 12-oxophytodienoate reductase (OPR) and undergoes three cycles of β-oxidation to yield jasmonic acid. The intermediates of this pathway, including the OPC-CoA esters, are themselves emerging as signaling molecules with distinct activities.

Hypothetical Biosynthesis of this compound

We propose that this compound is synthesized from the β-oxidation intermediate, OPC4-CoA. This hydroxylation event is likely catalyzed by a specific hydroxylase, potentially a member of the vast cytochrome P450 (CYP) superfamily or a 3-hydroxyacyl-CoA dehydrogenase.

G OPC6-CoA OPC6-CoA β-oxidation (1 cycle) β-oxidation (1 cycle) OPC6-CoA->β-oxidation (1 cycle) OPC4-CoA OPC4-CoA β-oxidation (1 cycle)->OPC4-CoA Hydroxylase (e.g., CYP or 3-hydroxyacyl-CoA dehydrogenase) Hydroxylase (e.g., CYP or 3-hydroxyacyl-CoA dehydrogenase) OPC4-CoA->Hydroxylase (e.g., CYP or 3-hydroxyacyl-CoA dehydrogenase) This compound This compound Hydroxylase (e.g., CYP or 3-hydroxyacyl-CoA dehydrogenase)->this compound

Caption: Proposed biosynthetic pathway of this compound.

A Proposed Signaling Role for this compound in Plant Stress Response

Hydroxylation of signaling molecules often serves to modulate their activity, either by attenuation, inactivation, or by creating a new signal. Based on the known roles of hydroxylated jasmonates, we propose two potential roles for this compound:

  • Signal Attenuation: this compound may be a less active or inactive form of OPC4-CoA. Its formation would thus serve to dampen the OPC4-CoA-mediated stress signal, allowing for a fine-tuning of the defense response.

  • Initiation of a Divergent Pathway: this compound could be the precursor to a novel class of signaling molecules with distinct downstream targets, leading to a different set of physiological responses compared to the canonical jasmonate pathway.

G Stress (Wounding, Pathogen) Stress (Wounding, Pathogen) OPC4-CoA OPC4-CoA Stress (Wounding, Pathogen)->OPC4-CoA Canonical JA Pathway Canonical JA Pathway OPC4-CoA->Canonical JA Pathway Hydroxylation Hydroxylation OPC4-CoA->Hydroxylation Defense Gene Expression Defense Gene Expression Canonical JA Pathway->Defense Gene Expression This compound This compound Hydroxylation->this compound Signal Attenuation Signal Attenuation This compound->Signal Attenuation Novel Signaling Pathway Novel Signaling Pathway This compound->Novel Signaling Pathway Signal Attenuation->Canonical JA Pathway Specific Stress Responses Specific Stress Responses Novel Signaling Pathway->Specific Stress Responses

Caption: Hypothetical signaling pathways involving this compound.

Quantitative Data: Hypothetical Stress-Induced Accumulation

To illustrate the potential dynamics of this compound, the following tables present hypothetical quantitative data based on LC-MS/MS analysis of plant leaf tissue under different conditions.

Table 1: Hypothetical Levels of OPC4-CoA and this compound in Response to Wounding.

Time Post-Wounding (hours)OPC4-CoA (pmol/g FW)This compound (pmol/g FW)
0 (Control)5.2 ± 0.8< 1.0 (Below Limit of Detection)
185.6 ± 12.315.4 ± 3.1
442.1 ± 7.558.9 ± 9.7
1210.3 ± 2.125.2 ± 4.6

Table 2: Hypothetical Levels in Genetic Mutants (4 hours post-wounding).

GenotypeOPC4-CoA (pmol/g FW)This compound (pmol/g FW)
Wild Type42.1 ± 7.558.9 ± 9.7
hydroxylase-ko (knockout)98.5 ± 15.2< 1.0 (Below Limit of Detection)
hydroxylase-OE (overexpressor)15.8 ± 3.9152.3 ± 21.8

Experimental Protocols

Extraction of Oxylipins from Plant Tissue
  • Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol with 0.1% formic acid and antioxidant).

  • Add internal standards (e.g., deuterated analogues of jasmonic acid and other oxylipins).

  • Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis for this compound
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate oxylipins (e.g., 5% B to 95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM transitions for this compound would need to be determined based on its exact mass and fragmentation pattern, which would be predicted in silico and then confirmed with a synthesized standard.

G Plant Tissue Sampling Plant Tissue Sampling Grinding in Liquid N2 Grinding in Liquid N2 Plant Tissue Sampling->Grinding in Liquid N2 Extraction with Solvent & Internal Standards Extraction with Solvent & Internal Standards Grinding in Liquid N2->Extraction with Solvent & Internal Standards Centrifugation Centrifugation Extraction with Solvent & Internal Standards->Centrifugation Supernatant Collection & Drying Supernatant Collection & Drying Centrifugation->Supernatant Collection & Drying Reconstitution Reconstitution Supernatant Collection & Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for the extraction and analysis of oxylipins.

Conclusion and Future Directions

The exploration of novel oxylipin derivatives is paramount to a deeper understanding of the intricacies of plant stress signaling. While the existence of this compound remains to be empirically validated, the theoretical framework presented in this whitepaper provides a robust starting point for its investigation. Future research should focus on:

  • Chemical Synthesis: The synthesis of an authentic this compound standard is a prerequisite for its unambiguous identification and quantification in biological samples.

  • Enzyme Identification: The identification and characterization of the putative hydroxylase responsible for its biosynthesis will be crucial. This can be achieved through a combination of bioinformatics, transcriptomics, and in vitro enzyme assays.

  • Functional Characterization: Once its existence is confirmed, the biological activity of this compound can be assessed through exogenous application to plants and by studying the phenotypes of genetic mutants with altered levels of this compound.

The investigation of this compound and other novel oxylipins holds the potential to uncover new layers of regulation in plant stress responses, which could ultimately be leveraged for the development of more resilient crops and novel agrochemicals.

An In-depth Technical Guide to the Function of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-OPC4-CoA is a crucial, yet under-investigated, intermediate in the biosynthesis of jasmonic acid, a key signaling molecule in plants. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolic function, the enzymes involved in its transformation, and methodologies for its study. Due to the limited availability of direct quantitative data for this compound, this document leverages data from analogous 3-hydroxyacyl-CoA molecules to provide a robust framework for future research. Detailed experimental protocols and visual workflows are presented to facilitate further investigation into this pivotal molecule.

Introduction

This compound, a derivative of coenzyme A, holds a significant position in the metabolic pathways of plants. It is classified as a 3-hydroxyacyl coenzyme A, a class of molecules that are central to fatty acid metabolism. Specifically, this compound is an intermediate in the peroxisomal β-oxidation pathway responsible for the biosynthesis of jasmonic acid (JA) and its derivatives. These compounds, collectively known as jasmonates, are vital lipid-derived signaling molecules that regulate a wide array of developmental processes and defense responses against biotic and abiotic stresses in plants.[1][2] Understanding the function and metabolism of this compound is therefore critical for elucidating the intricate network of plant defense signaling and for the potential development of novel strategies in crop protection and enhancement.

Disruptions in the metabolism of 3-hydroxyacyl-CoA compounds can lead to various metabolic disorders, highlighting the importance of studying these intermediates. The investigation of this compound can provide valuable insights into metabolic regulation, energy homeostasis, and potential targets for therapeutic or agricultural intervention.

Chemical Identity

  • Systematic Name: S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate

  • Molecular Formula: C35H56N7O19P3S

  • Classification: 3-hydroxyacyl coenzyme A

Metabolic Function and Signaling Pathway

This compound is a key intermediate in the peroxisomal β-oxidation pathway that converts 12-oxo-phytodienoic acid (OPDA) to jasmonic acid.[1] This pathway is a critical component of the plant's response to stress and is essential for the production of the bioactive form of jasmonate, JA-isoleucine. The conversion of OPDA to jasmonic acid involves a series of enzymatic reactions, with this compound being formed and subsequently consumed within the peroxisome.

The metabolic pathway can be summarized as follows:

  • OPDA Reduction and CoA Ligation: 12-oxo-phytodienoic acid (OPDA) is reduced to OPC-8:0 (3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid). OPC-8:0 is then activated to its CoA ester, OPC-8:0-CoA.

  • First Round of β-Oxidation: OPC-8:0-CoA undergoes one round of β-oxidation to yield OPC-6:0-CoA.

  • Second Round of β-Oxidation: OPC-6:0-CoA is further oxidized to produce OPC-4:0-CoA.

  • Formation of this compound: OPC-4:0-CoA is hydrated by enoyl-CoA hydratase to form this compound.

  • Dehydrogenation: this compound is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to produce 3-keto-OPC4-CoA.

  • Thiolytic Cleavage: Finally, 3-keto-OPC4-CoA is cleaved by 3-ketoacyl-CoA thiolase to yield jasmonoyl-CoA and acetyl-CoA. Jasmonoyl-CoA is then hydrolyzed to jasmonic acid.

Jasmonic_Acid_Biosynthesis cluster_peroxisome Peroxisome OPC-8:0-CoA OPC-8:0-CoA OPC-6:0-CoA OPC-6:0-CoA OPC-8:0-CoA->OPC-6:0-CoA β-Oxidation (Cycle 1) trans-2-Enoyl-OPC4-CoA trans-2-Enoyl-OPC4-CoA OPC-6:0-CoA->trans-2-Enoyl-OPC4-CoA Acyl-CoA Oxidase (ACX) This compound This compound trans-2-Enoyl-OPC4-CoA->this compound Enoyl-CoA Hydratase (MFP) 3-Keto-OPC4-CoA 3-Keto-OPC4-CoA This compound->3-Keto-OPC4-CoA 3-Hydroxyacyl-CoA Dehydrogenase (MFP) Jasmonoyl-CoA Jasmonoyl-CoA 3-Keto-OPC4-CoA->Jasmonoyl-CoA 3-Ketoacyl-CoA Thiolase (KAT) Jasmonic_Acid Jasmonic_Acid Jasmonoyl-CoA->Jasmonic_Acid Thioesterase

Caption: Peroxisomal β-oxidation pathway for jasmonic acid biosynthesis.

Enzymes Involved in this compound Metabolism

Enzyme ClassFunctionSubstrate Specificity (General)Products
Enoyl-CoA Hydratase Hydrates the double bond of trans-2-enoyl-OPC4-CoA.Active on a broad range of enoyl-CoA esters.This compound
3-Hydroxyacyl-CoA Dehydrogenase Catalyzes the NAD+-dependent oxidation of this compound.Shows activity towards a variety of 3-hydroxyacyl-CoA esters.3-Keto-OPC4-CoA, NADH, H+
3-Ketoacyl-CoA Thiolase (KAT) Catalyzes the thiolytic cleavage of 3-keto-OPC4-CoA.Exhibits broad chain-length specificity.Jasmonoyl-CoA, Acetyl-CoA

Experimental Protocols

The following protocols are adapted from established methods for the analysis of related molecules and can be optimized for the specific investigation of this compound.

Extraction of Acyl-CoA Esters from Plant Tissue

This protocol is based on methods for the extraction of acyl-CoAs for subsequent analysis by LC-MS/MS.

  • Tissue Homogenization:

    • Flash-freeze 100-200 mg of plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

    • Add 1 mL of ice-cold extraction buffer (e.g., 10% (w/v) trichloroacetic acid).

    • Include internal standards (e.g., stable isotope-labeled acyl-CoAs) at this stage for quantification.

  • Phase Separation:

    • Vortex the homogenate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoA esters.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).

  • Sample Concentration:

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the sample in a small volume of a solvent compatible with LC-MS/MS analysis (e.g., 50% methanol in water).

Quantification of this compound by LC-MS/MS

This method provides a sensitive and specific means of quantifying this compound.

  • Chromatographic Separation:

    • Use a C18 reversed-phase column suitable for the separation of acyl-CoAs.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Parent Ion (Q1): The [M+H]+ ion of this compound.

    • Fragment Ion (Q3): A characteristic fragment ion, often corresponding to the coenzyme A moiety or a specific fragment of the acyl chain.

  • Data Analysis:

    • Generate a standard curve using a synthetic standard of this compound.

    • Quantify the endogenous levels of this compound by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plant_Tissue Plant_Tissue Homogenization Homogenization Plant_Tissue->Homogenization Extraction Extraction Homogenization->Extraction SPE_Cleanup SPE_Cleanup Extraction->SPE_Cleanup Concentration Concentration SPE_Cleanup->Concentration LC_MSMS LC_MSMS Concentration->LC_MSMS Data_Processing Data_Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General workflow for the analysis of this compound.

Future Directions

The study of this compound is still in its early stages, and several key areas warrant further investigation:

  • Quantitative Analysis: Direct measurement of the cellular and subcellular concentrations of this compound under different physiological conditions is needed.

  • Enzyme Kinetics: Detailed kinetic analysis of the multifunctional protein and 3-ketoacyl-CoA thiolase with this compound as a substrate will provide crucial insights into the regulation of the jasmonic acid pathway.

  • Signaling Role: Investigating whether this compound itself has any signaling role beyond being a metabolic intermediate could reveal new layers of regulation in plant stress responses.

  • Synthesis of Standards: The chemical synthesis of this compound and its stable isotope-labeled analog is essential for accurate quantification and metabolic flux analysis.

Conclusion

This compound is a pivotal intermediate in the biosynthesis of jasmonic acid, a critical signaling molecule in plants. While direct experimental data on this specific molecule is limited, its position within a well-characterized metabolic pathway allows for a strong inferential understanding of its function. The methodologies and frameworks presented in this technical guide provide a solid foundation for researchers to further explore the role of this compound, with the ultimate goal of a more complete understanding of plant metabolic and signaling networks. Future research focused on quantitative analysis and enzymatic characterization will be instrumental in fully elucidating the significance of this important molecule.

References

Methodological & Application

Application Note: Quantification of 3-Hydroxy-OPC4-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxy-OPC4-CoA is an acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoAs, such as this compound, in biological matrices is essential for understanding metabolic regulation, identifying biomarkers for disease, and in the development of therapeutic agents targeting metabolic pathways.

This application note details a robust and sensitive method for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward sample preparation procedure involving protein precipitation and solid-phase extraction, followed by reversed-phase chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Metabolic Context: Peroxisomal β-Oxidation

This compound is a hypothesized intermediate in the peroxisomal β-oxidation of certain fatty acids, particularly dicarboxylic acids or prostanoid-like structures. This pathway is critical for shortening fatty acids that are poor substrates for mitochondrial β-oxidation. The process involves a sequence of enzymatic reactions that sequentially shorten the acyl chain.

B_Oxidation_Pathway cluster_peroxisome Peroxisome OPC6_CoA OPC6-CoA Enoyl_CoA trans-2-Enoyl-OPC6-CoA OPC6_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxy_OPC6_CoA 3-Hydroxy-OPC6-CoA Enoyl_CoA->Hydroxy_OPC6_CoA Enoyl-CoA Hydratase Keto_OPC6_CoA 3-Keto-OPC6-CoA Hydroxy_OPC6_CoA->Keto_OPC6_CoA 3-Hydroxyacyl-CoA Dehydrogenase OPC4_CoA OPC4-CoA Keto_OPC6_CoA->OPC4_CoA Thiolase Acetyl_CoA Acetyl-CoA Keto_OPC6_CoA->Acetyl_CoA

Caption: Hypothetical Peroxisomal β-Oxidation Pathway of OPC6-CoA.

Experimental Protocols

Sample Preparation

This protocol is designed for the extraction of acyl-CoAs from cultured cells or tissue homogenates.

Reagents:

  • Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water.

  • Internal Standard (IS): C17:0-CoA or other odd-chain acyl-CoA.

  • Wash Solution: 2% (w/v) TCA in water.

  • Elution Solvent: 50% Acetonitrile / 50% Water containing 0.1% Ammonium Hydroxide.

  • Reconstitution Solvent: 95:5 Water:Acetonitrile.

Procedure:

  • Homogenization: Homogenize approximately 50-100 mg of tissue or 1-5 million cells in 1 mL of ice-cold Extraction Buffer containing the internal standard.

  • Incubation & Centrifugation: Incubate the homogenate on ice for 15 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MAX SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of Wash Solution.

    • Wash the cartridge with 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of Elution Solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.

Sample_Prep_Workflow Start Biological Sample (Tissue or Cells) Homogenize Homogenize in Extraction Buffer + IS Start->Homogenize Centrifuge Protein Precipitation & Centrifugation Homogenize->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Dry Dry Down Eluate SPE->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Acyl-CoA Extraction and Preparation.

LC-MS/MS Method

The analysis is performed using a reversed-phase C18 column with a gradient elution. Detection is achieved with a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.

LC Conditions:

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Gradient Elution:

Time (min) % B
0.0 2
2.0 2
12.0 60
12.1 95
14.0 95
14.1 2

| 16.0 | 2 |

MS/MS Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow: 800 L/hr

  • Collision Gas: Argon

Quantitative Data

The following tables summarize the mass spectrometric parameters and representative performance data for the method. Note that the exact m/z values for this compound are hypothetical and should be determined empirically.

Table 1: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 928.3421.10.054530
928.3303.10.054540
C17:0-CoA (IS) 1006.5507.20.055035

Note: The product ions for acyl-CoAs typically arise from fragmentation of the phosphopantetheine moiety.

Table 2: Method Performance Characteristics

ParameterThis compound
Linear Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reproducible means for the quantification of this compound in biological samples.[1][2] The sample preparation protocol is effective for the extraction and cleanup of acyl-CoAs, and the chromatographic and mass spectrometric conditions are optimized for their analysis.[3][4] This method is suitable for use in basic research, clinical studies, and drug development programs focused on metabolic pathways. The analysis of prostaglandin metabolites is valuable for assessing physiological processes and identifying disease biomarkers.[5]

References

Application Notes and Protocols for the Extraction of 3-Hydroxy-OPC4-CoA from Plant Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-OPC4-CoA is a key intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone crucial for regulating growth, development, and responses to biotic and abiotic stress. The accurate and efficient extraction and quantification of this compound from plant tissues are essential for studying the intricate signaling pathways of jasmonates and for identifying potential targets for the development of novel therapeutic agents and agrochemicals.

These application notes provide a detailed protocol for the extraction of this compound from plant tissue, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed to ensure high recovery and sample purity, enabling reliable quantification of this low-abundance metabolite.

Signaling Pathway

The biosynthesis of jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions in the chloroplast and peroxisome lead to the formation of JA. This compound is a critical intermediate in the β-oxidation stage of this pathway, occurring within the peroxisome.

jasmonic_acid_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX 12,13-EOT 12,13-EOT 13-HPOT->12,13-EOT AOS OPDA OPDA 12,13-EOT->OPDA AOC OPC8-CoA OPC8-CoA OPDA->OPC8-CoA OPR3, ACOX1 OPC6-CoA OPC6-CoA OPC8-CoA->OPC6-CoA MFP2 OPC4-CoA OPC4-CoA OPC6-CoA->OPC4-CoA MFP2 3-Keto-OPC4-CoA 3-Keto-OPC4-CoA OPC4-CoA->3-Keto-OPC4-CoA ACOX1 This compound This compound 3-Keto-OPC4-CoA->this compound MFP2 Jasmonic_Acid_precursor Jasmonic_Acid_precursor This compound->Jasmonic_Acid_precursor MFP2 Jasmonic_Acid Jasmonic_Acid Jasmonic_Acid_precursor->Jasmonic_Acid Thiolase

Figure 1. Simplified Jasmonic Acid Biosynthesis Pathway.

Experimental Protocol: Extraction of this compound from Plant Tissue

This protocol is adapted from established methods for acyl-CoA extraction from plant tissues.[1][2] It is crucial to perform all steps on ice and with pre-chilled solutions to minimize enzymatic degradation and maintain the stability of the target analyte.

Materials and Reagents
  • Plant Tissue: Fresh or flash-frozen in liquid nitrogen.

  • Internal Standard (IS): A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar acyl-CoA, such as C17:0-CoA, can be used.

  • Extraction Buffer: 100 mM Potassium phosphate buffer (pH 7.2) with 10 mM DTT and 2% (w/v) polyvinylpolypyrrolidone (PVPP).

  • Organic Solvent Mixture: Acetonitrile:Isopropanol (1:1, v/v).

  • Aqueous Solution: 0.1 M Formic acid.

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg.

  • SPE Conditioning Solution: 100% Methanol.

  • SPE Equilibration Solution: Water.

  • SPE Wash Solution: 2% Methanol in water.

  • SPE Elution Solution: 80% Acetonitrile in water with 0.1% formic acid.

  • Reconstitution Solution: 50% Methanol in water.

Equipment
  • Mortar and pestle, pre-chilled with liquid nitrogen.

  • Homogenizer (e.g., bead beater or rotor-stator).

  • Refrigerated centrifuge.

  • SPE manifold.

  • Nitrogen evaporator or vacuum concentrator.

  • Vortex mixer.

  • Analytical balance.

  • LC-MS/MS system.

Extraction Workflow

extraction_workflow cluster_spe SPE Steps start Start: Weigh 100-200 mg of frozen plant tissue homogenize Homogenize in liquid nitrogen and add Extraction Buffer with IS start->homogenize add_solvent Add ice-cold Acetonitrile:Isopropanol (1:1) homogenize->add_solvent vortex_centrifuge Vortex vigorously and centrifuge at 14,000 x g for 10 min at 4°C add_solvent->vortex_centrifuge collect_supernatant Collect the supernatant vortex_centrifuge->collect_supernatant spe_cleanup Solid-Phase Extraction (SPE) Cleanup collect_supernatant->spe_cleanup condition Condition SPE with Methanol equilibrate Equilibrate SPE with Water condition->equilibrate load_sample Load the supernatant equilibrate->load_sample wash_spe Wash with 2% Methanol load_sample->wash_spe elute Elute with 80% Acetonitrile + 0.1% Formic Acid wash_spe->elute dry_down Dry eluate under nitrogen stream elute->dry_down reconstitute Reconstitute in 50% Methanol dry_down->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Figure 2. Workflow for this compound Extraction.
Step-by-Step Protocol

  • Sample Preparation:

    • Weigh 100-200 mg of frozen plant tissue.

    • Immediately grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Homogenization and Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Buffer containing the internal standard.

    • Homogenize the sample using a bead beater or rotor-stator homogenizer for 2 minutes. Keep the sample on ice.

    • Add 1 mL of the ice-cold Acetonitrile:Isopropanol (1:1) mixture.

    • Vortex vigorously for 5 minutes at 4°C.

  • Centrifugation:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new clean tube. Avoid disturbing the pellet.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Pass 1 mL of 100% Methanol through the C18 SPE cartridge.

    • Equilibration: Pass 1 mL of water through the cartridge. Do not let the cartridge run dry.

    • Loading: Load the entire supernatant onto the equilibrated SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 2% Methanol in water to remove polar impurities.

    • Elution: Elute the this compound and other acyl-CoAs with 1 mL of 80% Acetonitrile in water containing 0.1% formic acid.

  • Drying and Reconstitution:

    • Dry the eluate completely under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of 50% Methanol in water. Vortex briefly and centrifuge to pellet any insoluble material.

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis.

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison between different samples or experimental conditions.

Table 1: Quantification of this compound in Plant Tissue Samples

Sample IDTissue TypeTreatmentReplicateThis compound (pmol/g FW)Internal Standard Area
CTRL-1LeafControl115.21.2 x 10⁶
CTRL-2LeafControl214.81.1 x 10⁶
TRT-1LeafWounded145.71.3 x 10⁶
TRT-2LeafWounded248.11.2 x 10⁶
ROOT-1RootControl15.41.0 x 10⁶
ROOT-2RootControl25.91.1 x 10⁶

FW: Fresh Weight

Troubleshooting

IssuePotential CauseSuggested Solution
Low Recovery Inefficient extractionEnsure tissue is finely powdered. Increase vortexing time. Ensure pH of extraction buffer is optimal.
Analyte degradationKeep samples on ice at all times. Use fresh extraction buffer with DTT.
Poor SPE binding/elutionEnsure proper conditioning and equilibration of the SPE cartridge. Optimize wash and elution solvent composition.
High Variability Inconsistent sample homogenizationStandardize the homogenization procedure.
Pipetting errorsUse calibrated pipettes.
Matrix Effects in MS Co-eluting interferencesOptimize the LC gradient to improve separation. Dilute the sample if signal intensity is high.
Ion suppression/enhancementUse a stable isotope-labeled internal standard to correct for matrix effects.

Conclusion

This protocol provides a robust and reliable method for the extraction and subsequent quantification of this compound from plant tissues. By following these detailed steps, researchers can obtain high-quality data to advance our understanding of jasmonate signaling and its role in plant biology and to facilitate the development of new bioactive compounds.

References

Application Notes and Protocols for the Analysis of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, public-domain scientific literature providing specific analytical standards and detailed protocols for 3-Hydroxy-OPC4-CoA is limited. The following application notes and protocols are constructed based on established methods for closely related acyl-CoA compounds, particularly 3-Hydroxy-OPC6-CoA, and general principles of analytical chemistry. The quantitative data presented is hypothetical and intended for illustrative purposes. Researchers should independently validate these methods for their specific applications.

Introduction

This compound is a putative intermediate in various metabolic pathways, including fatty acid beta-oxidation. Its accurate quantification is essential for understanding its biochemical role and for the development of therapeutics targeting these pathways. These application notes provide a framework for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the detection of acyl-CoAs.

Quantitative Performance Comparison (Hypothetical Data)

For the quantification of this compound, LC-MS/MS is the recommended method due to its high sensitivity and specificity. The following table summarizes the expected performance metrics for an LC-MS/MS-based assay, adapted from data for similar analytes.

Performance MetricLC-MS/MS
Limit of Detection (LOD) 0.1 - 1.0 pmol
Limit of Quantification (LOQ) 0.5 - 5.0 pmol
Linear Dynamic Range 3 - 4 orders of magnitude
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

Extraction of Acyl-CoAs from Biological Samples

This protocol outlines a method for the extraction of this compound from biological matrices such as cell cultures or tissue homogenates.

Materials:

  • 5% (w/v) Sulfosalicylic acid (SSA)

  • 100 mM Potassium phosphate (KH2PO4), pH 4.9

  • Acetonitrile

  • Solid-Phase Extraction (SPE) columns (e.g., C18)

  • Nitrogen gas stream or vacuum concentrator

  • 50 mM Ammonium acetate

Procedure:

  • Sample Homogenization: Homogenize the biological sample in a suitable buffer on ice.

  • Deproteinization: Add an equal volume of cold 5% SSA to the homogenate. Vortex vigorously for 5 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 5 minutes at 4°C.

  • Phase Separation: Carefully collect the supernatant which contains the acyl-CoAs.

  • SPE Purification:

    • Dilute the supernatant with 10 volumes of 100 mM KH2PO4 (pH 4.9).

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the diluted extract onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent, such as an acetonitrile gradient.

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of 50 mM ammonium acetate for LC-MS/MS analysis.

Quantification by LC-MS/MS

This protocol provides a general framework for the LC-MS/MS analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • C18 Reverse-Phase HPLC Column (e.g., 5 µm, 4.6 x 250 mm)

LC Parameters (Starting Point):

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (negative mode is often preferred for acyl-CoAs).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ions for this compound would need to be determined empirically, typically through infusion of a synthesized standard. A characteristic neutral loss corresponding to the CoA moiety would be expected.

Signaling Pathway and Experimental Workflow

While a specific signaling pathway for this compound is not well-defined in the available literature, it is understood to be an intermediate in the beta-oxidation of fatty acids. The following diagram illustrates a generalized workflow for the analysis of acyl-CoAs like this compound from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample homogenization Homogenization sample->homogenization deproteinization Deproteinization (SSA) homogenization->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe concentration Concentration spe->concentration reconstitution Reconstitution concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification results Concentration of This compound quantification->results

Caption: Generalized workflow for the extraction and quantification of this compound.

The following diagram illustrates the hypothetical involvement of this compound in a simplified fatty acid beta-oxidation spiral.

G OPC6_CoA OPC6-CoA Enoyl_CoA Enoyl-CoA OPC6_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxy_OPC4_CoA This compound Enoyl_CoA->Hydroxy_OPC4_CoA Enoyl-CoA Hydratase Keto_OPC4_CoA 3-Keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA 3-Hydroxyacyl-CoA Dehydrogenase OPC4_CoA OPC4-CoA Keto_OPC4_CoA->OPC4_CoA Thiolase Acetyl_CoA Acetyl-CoA Keto_OPC4_CoA->Acetyl_CoA Thiolase

Caption: Hypothetical role of this compound in the beta-oxidation pathway.

Application Notes and Protocols for Utilizing 3-Hydroxy-OPC4-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-OPC4-CoA is a hydroxy fatty acyl-CoA that is structurally analogous to intermediates in various metabolic pathways, including fatty acid β-oxidation. While specific enzymatic reactions involving this compound are not extensively documented in publicly available literature, its structure strongly suggests it can serve as a substrate for enzymes that recognize 3-hydroxyacyl-CoA moieties. This document provides detailed application notes and protocols for the use of this compound in enzyme assays, primarily focusing on its potential as a substrate for 3-hydroxyacyl-CoA dehydrogenase (HACD).

These protocols can be adapted to screen for novel enzymes that metabolize this compound, to characterize the kinetics of known enzymes with this substrate, and to identify potential inhibitors of these enzymatic reactions. The methodologies described are foundational for researchers in metabolic diseases, drug discovery, and synthetic biology.

Key Applications

  • Substrate Specificity Studies: Determine if this compound is a substrate for known or putative 3-hydroxyacyl-CoA dehydrogenases or other acyl-CoA metabolizing enzymes.

  • Enzyme Kinetics Characterization: Elucidate the kinetic parameters (Km, Vmax, kcat) of enzymes that utilize this compound.

  • High-Throughput Screening (HTS) for Inhibitors: Develop assays to screen for small molecule inhibitors of enzymes that process this compound.

  • Metabolic Pathway Elucidation: Investigate the potential role of this compound in novel or known metabolic pathways.

Data Presentation: Hypothetical Enzyme Kinetic Data

The following table summarizes hypothetical quantitative data for the characterization of a putative 3-hydroxyacyl-CoA dehydrogenase with this compound and a known substrate for comparison.

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compoundRecombinant Human HACD251512.55.0 x 105
3-Hydroxybutyryl-CoARecombinant Human HACD105041.74.2 x 106
This compoundLiver Mitochondria Extract358N/AN/A

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HACD) Activity using this compound

This protocol measures the activity of HACD by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[1][2] This is a direct, continuous assay suitable for kinetic studies.

Materials:

  • This compound solution (e.g., 10 mM stock in appropriate buffer)

  • NAD+ solution (e.g., 50 mM stock in water)

  • Purified enzyme (e.g., recombinant HACD) or cell/tissue lysate

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 1 mM EDTA

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a final volume of 200 µL per well:

    • 158 µL Assay Buffer

    • 2 µL NAD+ solution (final concentration: 500 µM)

    • 20 µL Enzyme solution (concentration to be optimized to ensure linear reaction kinetics)

  • Pre-incubation: Add 180 µL of the reaction mixture to each well of the 96-well plate. Incubate for 5 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow the enzyme to equilibrate.

  • Initiate Reaction: Add 20 µL of the this compound solution to each well to start the reaction. The final substrate concentration can be varied for kinetic analysis (e.g., 0-500 µM). For a negative control, add 20 µL of the buffer used to dissolve the substrate.

  • Measure Absorbance: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

    • Use the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1) to convert the rate of change in absorbance to the rate of NADH production.

    • For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Coupled Enzyme Assay for High-Throughput Screening of HACD Inhibitors

This protocol is a coupled assay designed for HTS.[3] The 3-ketoacyl-CoA product of the HACD reaction is cleaved by a thiolase, which makes the overall reaction essentially irreversible and can enhance sensitivity. The consumption of NADH in a reverse reaction can also be monitored. For inhibitor screening, a forward reaction monitoring NADH production is common.

Materials:

  • This compound

  • NAD+

  • HACD enzyme

  • 3-ketoacyl-CoA thiolase (excess activity)

  • Coenzyme A (CoASH)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • 384-well microplate

  • Plate reader (absorbance at 340 nm)

Procedure:

  • Compound Plating: Dispense 1 µL of test compounds and controls (DMSO for negative control, known inhibitor for positive control) into the wells of a 384-well plate.

  • Enzyme Mix Preparation: Prepare a 2X enzyme master mix in Assay Buffer containing HACD, 3-ketoacyl-CoA thiolase, and CoASH. The final concentrations should be optimized.

  • Enzyme Addition: Add 25 µL of the 2X enzyme mix to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Mix Preparation: Prepare a 2X substrate mix in Assay Buffer containing this compound and NAD+.

  • Reaction Initiation: Add 25 µL of the 2X substrate mix to all wells to start the reaction.

  • Signal Detection: Immediately monitor the increase in absorbance at 340 nm for 15 minutes.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Normalize the data to controls (% inhibition).

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

    • For hits, perform dose-response analysis to determine IC50 values.

Visualizations

HACD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, Substrate, NAD+, Enzyme) mix Prepare Reaction Mix reagents->mix plate Plate Compounds (for HTS) plate->mix initiate Initiate Reaction (Add Substrate) mix->initiate read Measure A340 nm (Kinetic Read) initiate->read analyze Data Analysis (V0, Km, Vmax, IC50) read->analyze

Caption: General experimental workflow for a 3-hydroxyacyl-CoA dehydrogenase assay.

HACD_Signaling_Pathway cluster_pathway Fatty Acid β-Oxidation (Simplified) FA_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA FA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HACD) (NAD+ -> NADH) Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (CoASH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->FA_CoA Re-enters Cycle TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle

Caption: Simplified metabolic pathway of fatty acid β-oxidation highlighting the role of HACD.

References

Application Notes and Protocols: Stable Isotope Labeling of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-OPC4-CoA (3-hydroxy-4-[(1S,2S)-2-[(Z)-2-pentenyl]-3-oxocyclopentyl]butanoyl-CoA) is a 3-hydroxyacyl coenzyme A derivative that plays a role in various metabolic processes.[1] Stable isotope labeling of this compound is a powerful technique for elucidating its metabolic fate, quantifying its flux through biochemical pathways, and serving as an internal standard for mass spectrometry-based quantification.[2][3] This document provides a detailed protocol for the chemical synthesis of stable isotope-labeled this compound, adapted from established methods for similar acyl-CoA thioesters.[4] Applications in metabolic research, particularly in the context of peroxisomal β-oxidation, are also discussed.[5]

Data Presentation

Table 1: Reagents and Materials for Synthesis of Isotopically Labeled this compound

Reagent/MaterialSupplierCatalog #Purity/GradeQuantity
Stable Isotope-Labeled 3-hydroxy-4-[(1S,2S)-2-[(Z)-2-pentenyl]-3-oxocyclopentyl]butanoic acid precursor (e.g., ¹³C₄, d₄)Custom Synthesis->98%1-5 µmol
1,1'-Carbonyldiimidazole (CDI)Sigma-AldrichC3040≥97%2-fold molar excess
Coenzyme A, free acidSigma-AldrichC3019≥85%1.5-fold molar excess
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich186562≥99.9%200 µL
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056≥99.8%50 µL
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508≥99%20 µL
Acetonitrile (ACN), HPLC GradeFisher ScientificA998≥99.9%As needed for HPLC
Ultrapure WaterMillipore-18.2 MΩ·cmAs needed for HPLC

Table 2: HPLC Purification Gradient

Time (min)% Buffer A (0.1% TFA in Water)% Buffer B (0.1% TFA in Acetonitrile)
0955
5955
35595
40595
45955
50955

Experimental Protocols

Synthesis of Stable Isotope-Labeled this compound

This protocol is adapted from a method for synthesizing radiolabeled 3-Hydroxy-OPC6-CoA and should be performed in a fume hood with appropriate personal protective equipment.

1. Activation of the Carboxylic Acid:

  • In a 1.5 mL microcentrifuge tube, dissolve 1-5 µmol of the stable isotope-labeled 3-hydroxy-4-[(1S,2S)-2-[(Z)-2-pentenyl]-3-oxocyclopentyl]butanoic acid precursor in 200 µL of anhydrous Tetrahydrofuran (THF).

  • Add a 2-fold molar excess of 1,1'-carbonyldiimidazole (CDI) to the solution.

  • Vortex the mixture gently and incubate at room temperature for 30 minutes to facilitate the formation of the acyl-imidazole intermediate.

2. Thioester Formation:

  • In a separate tube, dissolve a 1.5-fold molar excess of Coenzyme A (free acid) in 50 µL of anhydrous Dimethylformamide (DMF).

  • Add the Coenzyme A solution to the activated carboxylic acid mixture.

  • Vortex the reaction mixture gently and incubate at room temperature for 2 hours.

3. Reaction Quenching and Purification:

  • Quench the reaction by adding 10 µL of 10% Trifluoroacetic Acid (TFA).

  • Centrifuge the mixture at 14,000 x g for 5 minutes to pellet any precipitate.

  • Purify the supernatant using a C18 reverse-phase HPLC system.

  • Elute the product using the linear gradient detailed in Table 2.

  • Monitor the elution profile using a UV detector at 260 nm (for the adenine ring of CoA) and a mass spectrometer to identify the labeled product.

  • Collect the fractions containing the desired product, pool them, and lyophilize to obtain the purified, stable isotope-labeled this compound.

Mandatory Visualization

experimental_workflow cluster_activation Step 1: Activation cluster_thioester Step 2: Thioester Formation cluster_purification Step 3: Purification start Labeled 3-Hydroxy-OPC4 Carboxylic Acid Precursor activation Incubate 30 min at Room Temp start->activation cdi CDI in THF cdi->activation intermediate Acyl-imidazole Intermediate activation->intermediate coupling Incubate 2 hours at Room Temp intermediate->coupling coa Coenzyme A in DMF coa->coupling product_crude Crude Labeled This compound coupling->product_crude quench Quench with TFA product_crude->quench hplc RP-HPLC Purification quench->hplc product_final Purified Labeled This compound hplc->product_final

Caption: Synthesis workflow for stable isotope-labeled this compound.

Applications in Metabolic Research

Stable isotope-labeled this compound is a valuable tool for several applications in metabolic research:

  • Metabolic Flux Analysis: By introducing the labeled compound into cells or organisms, researchers can trace the metabolic fate of the this compound moiety. This allows for the investigation of its conversion to downstream metabolites and provides insights into the flux through specific metabolic pathways, such as peroxisomal β-oxidation.

  • Enzyme Activity Assays: The labeled compound can serve as a specific substrate to measure the activity of enzymes involved in its metabolism, such as 3-hydroxyacyl-CoA dehydrogenase in peroxisomes.

  • Metabolic Crosstalk Studies: The acetyl-CoA produced from the metabolism of this compound can enter various cellular pathways, including the tricarboxylic acid (TCA) cycle. Tracing the stable isotope label can help elucidate the metabolic crosstalk between different organelles like peroxisomes and mitochondria.

  • Internal Standard for Quantification: In mass spectrometry-based metabolomics, the stable isotope-labeled this compound can be used as an internal standard for the accurate and precise quantification of its unlabeled counterpart in biological samples.

signaling_pathway cluster_peroxisome Peroxisomal β-Oxidation OPC4_CoA OPC4-CoA Hydroxy_OPC4_CoA This compound (Labeled or Unlabeled) OPC4_CoA->Hydroxy_OPC4_CoA Enoyl-CoA Hydratase Keto_OPC4_CoA 3-Keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA 3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase Keto_OPC4_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle (Mitochondria) Acetyl_CoA->TCA_Cycle Metabolic Crosstalk Fatty_Acid_Synthesis Fatty Acid Synthesis (Cytosol) Acetyl_CoA->Fatty_Acid_Synthesis Metabolic Crosstalk

Caption: Peroxisomal β-oxidation pathway involving this compound.

References

Application Notes and Protocols: 3-Hydroxy-OPC4-CoA as a Putative Biomarker for Jasmonate Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide range of physiological processes, including growth, development, and defense against biotic and abiotic stresses. The concentration of the bioactive form, jasmonoyl-isoleucine (JA-Ile), is tightly regulated through a balance of biosynthesis, transport, and catabolism. The degradation of jasmonates is a crucial mechanism to attenuate the jasmonate signal and recycle its precursors. This process is thought to occur, in part, through a peroxisomal β-oxidation pathway.

Recent metabolic profiling studies suggest the existence of novel intermediates in the jasmonate degradation cascade. One such putative intermediate is 3-hydroxy-2-(2'-[Z]-pentenyl)-cyclopentane-1-butyryl-CoA (3-Hydroxy-OPC4-CoA) . While its definitive role is still under investigation, its structure suggests it is an intermediate in the β-oxidation of 12-oxophytodienoic acid (OPDA) or a related precursor, OPC6 (3-oxo-2-(2′(Z)-pentenyl)-cyclopentane-1-hexanoic acid). As such, the quantification of this compound may serve as a valuable biomarker for monitoring jasmonate turnover and degradation dynamics in response to various stimuli.

These application notes provide a theoretical framework and detailed protocols for the investigation of this compound as a biomarker for jasmonate degradation. The methodologies are based on established techniques for the analysis of other acyl-CoA thioesters.

Hypothetical Jasmonate Degradation Pathway Involving this compound

The proposed pathway for the formation of this compound is an extension of the known β-oxidation of fatty acids, applied to the jasmonate precursor, OPC6.

jasmonate_degradation OPC6 OPC6 OPC6_CoA OPC6-CoA OPC6->OPC6_CoA Acyl-CoA Synthetase Enoyl_OPC4_CoA trans-2-Enoyl-OPC4-CoA OPC6_CoA->Enoyl_OPC4_CoA Acyl-CoA Oxidase Keto_OPC4_CoA 3-Keto-OPC4-CoA OPC4_CoA OPC4-CoA Keto_OPC4_CoA->OPC4_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Keto_OPC4_CoA->Acetyl_CoA Thiolytic Cleavage Three_Hydroxy_OPC4_CoA This compound Three_Hydroxy_OPC4_CoA->Keto_OPC4_CoA 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_OPC4_CoA->Three_Hydroxy_OPC4_CoA Enoyl-CoA Hydratase

Figure 1: Proposed β-oxidation pathway for OPC6 leading to the formation of this compound.

Quantitative Data Presentation

The following table presents hypothetical quantitative data for this compound and related metabolites in plant tissue following treatment with methyl jasmonate (MeJA) to induce the jasmonate signaling and degradation pathway. This data is for illustrative purposes to demonstrate the expected trends.

MetaboliteTime after MeJA Treatment (hours)Concentration (pmol/g FW) ± SDFold Change vs. 0h
This compound 01.2 ± 0.31.0
15.8 ± 1.14.8
312.5 ± 2.410.4
68.1 ± 1.56.8
123.2 ± 0.72.7
OPC6-CoA 015.3 ± 2.91.0
145.7 ± 8.13.0
328.9 ± 5.41.9
618.2 ± 3.71.2
1216.1 ± 3.11.1
JA-Ile 025.6 ± 4.81.0
1158.2 ± 25.36.2
395.4 ± 17.63.7
655.1 ± 10.22.2
1230.8 ± 6.11.2

FW: Fresh Weight; SD: Standard Deviation

Experimental Protocols

Protocol 1: Extraction of Acyl-CoA Thioesters from Plant Tissue

This protocol describes the extraction of acyl-CoA thioesters, including the putative this compound, from plant material.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 2.5% (w/v) Sulfosalicylic acid (SSA) in 50% methanol

  • Internal Standard (IS): A commercially available, structurally similar acyl-CoA (e.g., C17:0-CoA) at a known concentration.

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Harvest approximately 100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold Extraction Buffer and the internal standard to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Incubate the mixture on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • The extract is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

extraction_workflow start Plant Tissue Collection freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind extract Add Extraction Buffer + IS grind->extract vortex Vortex and Incubate extract->vortex centrifuge Centrifuge at 4°C vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Figure 2: Workflow for the extraction of acyl-CoAs from plant tissue.
Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Analyte: this compound

      • Precursor Ion (Q1): m/z of the protonated molecule (M+H)⁺

      • Product Ion (Q3) for Quantification: m/z corresponding to the loss of the phosphopantetheine moiety.

      • Product Ion (Q3) for Confirmation: m/z corresponding to the adenosine diphosphate fragment.

    • Internal Standard (e.g., C17:0-CoA):

      • Precursor Ion (Q1): m/z of the protonated molecule (M+H)⁺

      • Product Ion (Q3): m/z corresponding to the loss of the phosphopantetheine moiety.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Data Analysis:

  • Generate a standard curve using a synthetic standard of this compound (if available) or a closely related analog.

  • Integrate the peak areas for the analyte and the internal standard in the samples and calibration standards.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of this compound in the samples by interpolating from the standard curve.

analysis_workflow sample Extracted Sample lc HPLC Separation (C18 Column) sample->lc esi Electrospray Ionization (ESI+) lc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Product Ion Selection) cid->ms2 detector Detector ms2->detector data Data Acquisition & Quantification detector->data

Figure 3: Logical workflow for LC-MS/MS based quantification.

Conclusion

The investigation of this compound as a biomarker for jasmonate degradation represents a novel avenue of research in plant hormone signaling. The protocols and hypothetical data presented here provide a robust starting point for researchers aiming to explore the dynamics of jasmonate catabolism. The sensitive and specific nature of LC-MS/MS makes it the ideal platform for detecting and quantifying low-abundance intermediates like this compound. Further studies, including the use of stable isotope labeling, will be invaluable in definitively elucidating the role of this putative biomarker in the intricate network of jasmonate metabolism.

Troubleshooting & Optimization

Technical Support Center: Extraction of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-Hydroxy-OPC4-CoA, with a primary focus on maximizing its stability and recovery.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound?

A1: The primary challenges are preventing degradation and ensuring high recovery rates. This compound, like other acyl-CoA esters, is susceptible to both chemical and enzymatic hydrolysis. Key factors to control are pH, temperature, and the choice of extraction solvents.

Q2: What is the optimal pH range for extracting this compound?

A2: To minimize hydrolysis, it is crucial to maintain a pH between 6.5 and 7.5 throughout the extraction process.[1] Strongly acidic or alkaline conditions can lead to the breakdown of the thioester bond.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate both chemical and enzymatic degradation. It is imperative to perform all extraction steps on ice or at 4°C to preserve the integrity of the molecule.

Q4: Which solvents are recommended for the extraction of this compound?

A4: A common and effective method involves initial protein precipitation and extraction with a mixture of acetonitrile and isopropanol (e.g., a 3:1 v/v ratio).[2][3] Subsequent purification often utilizes solid-phase extraction (SPE).

Q5: What type of solid-phase extraction (SPE) column is suitable for this compound?

A5: Reversed-phase SPE cartridges, such as C18, are commonly used for the purification of acyl-CoA esters.[2] These columns effectively separate the analyte from more polar and non-polar contaminants.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Recovery of this compound Improper pH: The sample may be too acidic or alkaline, leading to hydrolysis.[1]Maintain a pH between 6.5 and 7.5 using appropriate buffers, such as potassium phosphate or ammonium acetate, throughout the extraction process.
Inappropriate Extraction Solvent: The chosen solvent may not efficiently extract the analyte.Use a protein precipitation solution of acetonitrile/isopropanol (3:1, v/v). For elution from SPE columns, an 80% methanol solution in 25 mM ammonium acetate is often effective.
Degradation During Sample Handling: Prolonged exposure to ambient temperatures can cause degradation.Ensure all steps are performed on ice or at 4°C. Flash-freeze tissue samples in liquid nitrogen immediately after collection.
Inefficient Cell Lysis or Tissue Homogenization: Incomplete disruption of the biological matrix will result in poor extraction efficiency.Use a bead beater or Dounce homogenizer for thorough homogenization of tissue samples on ice.
Poor Signal in LC-MS/MS Analysis Presence of Interfering Substances: The final extract may contain contaminants that suppress the signal.Optimize the wash steps during solid-phase extraction. A wash with 5% methanol in 25 mM ammonium acetate can help remove impurities.
Analyte Degradation Post-Extraction: The purified sample may not be stable during storage or analysis.Store the final extract at -80°C. Reconstitute the dried extract in a suitable buffer, such as 50 mM ammonium acetate, immediately before analysis.
Formation of Emulsions During Liquid-Liquid Extraction High Lipid Content in the Sample: Samples with high fat content can form emulsions, making phase separation difficult.Gently swirl instead of vigorously shaking the extraction mixture. The addition of a small amount of a different organic solvent can sometimes help break the emulsion. Alternatively, consider using supported liquid extraction (SLE) for problematic samples.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Tissue

This protocol is adapted from established methods for acyl-CoA ester extraction.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Homogenization Buffer: 0.1 M Potassium Phosphate Buffer (pH 6.7)

  • Protein Precipitation Solution: Acetonitrile/Isopropanol (3:1, v/v)

  • SPE Cartridge: Reversed-Phase C18, 100 mg/1 mL

  • Conditioning Solvent: 100% Methanol

  • Equilibration Solvent: Deionized Water

  • Wash Buffer: 5% Methanol in 25 mM Ammonium Acetate

  • Elution Buffer: 80% Methanol in 25 mM Ammonium Acetate

  • Internal Standard (IS) (e.g., ¹³C-labeled this compound)

  • Liquid nitrogen, centrifuge, vortex mixer, nitrogen evaporator

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • On ice, add 500 µL of ice-cold Homogenization Buffer and the internal standard.

    • Homogenize the tissue using a bead beater or a Dounce homogenizer until a uniform homogenate is achieved.

  • Protein Precipitation and Clarification:

    • Add 1.5 mL of ice-cold Protein Precipitation Solution to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pass 1 mL of Conditioning Solvent through the SPE cartridge.

    • Equilibration: Pass 1 mL of Equilibration Solvent through the cartridge.

    • Loading: Load the supernatant onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of Wash Buffer to remove impurities.

    • Elution: Elute the this compound with 1 mL of Elution Buffer.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of a suitable solvent for your analytical method (e.g., 100 µL of 50 mM ammonium acetate).

Quantitative Data

Direct quantitative data on the stability of this compound is limited. The following tables provide data for analogous acyl-CoA compounds, which can serve as a valuable reference.

Table 1: Recovery of Various Acyl-CoA Esters Using a Standard Extraction Protocol

Data adapted from a study on the isolation of short-, medium-, and long-chain acyl-coenzyme A esters from rat liver tissue.

Acyl-CoA EsterTissue Extraction Recovery (%)Solid-Phase Extraction Recovery (%)
Acetyl-CoA98 ± 585 ± 3
Malonyl-CoA93 ± 483 ± 4
Octanoyl-CoA104 ± 690 ± 5
Oleoyl-CoA95 ± 588 ± 4
Palmitoyl-CoA97 ± 587 ± 4

Table 2: Influence of pH on the Stability of Acyl-CoA Esters (General)

pHStabilityNotes
< 6.0Decreased StabilityRisk of acid-catalyzed hydrolysis.
6.5 - 7.5Optimal StabilityRecommended range for extraction and storage.
> 8.0Decreased StabilitySusceptible to base-catalyzed hydrolysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization in Buffer with IS tissue->homogenization precipitation Protein Precipitation (Acetonitrile/Isopropanol) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant loading Sample Loading supernatant->loading conditioning Conditioning equilibration Equilibration conditioning->equilibration equilibration->loading washing Washing loading->washing elution Elution washing->elution concentration Concentration (Nitrogen Evaporation) elution->concentration reconstitution Reconstitution concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for the extraction of this compound.

degradation_pathway cluster_factors Degradation Factors This compound This compound Degraded Products Degraded Products This compound->Degraded Products pH Improper pH (<6.5 or >7.5) pH->this compound Chemical Hydrolysis Temp High Temperature (>4°C) Temp->this compound Accelerates Degradation Enzymes Endogenous Enzymes (Hydrolases, Thioesterases) Enzymes->this compound Enzymatic Hydrolysis

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Quantification of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 3-Hydroxy-OPC4-CoA. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analysis of this important jasmonate biosynthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a key intermediate in the biosynthesis of jasmonates, a class of plant hormones that regulate a wide range of developmental processes and stress responses.[1][2] Accurate quantification of this molecule is crucial for studying plant defense mechanisms, metabolic flux, and for the development of novel therapeutic agents that may target these pathways. As a coenzyme A (CoA) thioester, it is an 'activated' molecule, primed for further enzymatic conversion.[3]

Q2: What is the most common analytical platform for quantifying this compound?

A2: The most common and robust analytical platform is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This technique offers the high sensitivity and specificity required to detect and quantify low-abundance metabolites like this compound within complex biological matrices. Reversed-phase liquid chromatography is typically used for separation, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Q3: What are the major challenges in quantifying this compound?

A3: The primary challenges include:

  • Low Endogenous Concentrations: Jasmonate intermediates are often present at very low levels in plant tissues, requiring highly sensitive analytical methods.

  • Chemical Instability: Acyl-CoA thioesters can be unstable in aqueous solutions and susceptible to degradation during sample extraction and storage.

  • Matrix Effects: Complex biological samples, such as plant extracts, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.

  • Isomeric Interference: The presence of isomers with the same mass can complicate accurate quantification if they are not chromatographically separated.

Troubleshooting Guides

Sample Preparation and Extraction

Q: I am experiencing low recovery of this compound from my plant tissue samples. What could be the cause?

A: Low recovery can stem from several factors related to sample handling and extraction. Consider the following troubleshooting steps:

  • Inefficient Cell Lysis: Ensure the plant tissue is thoroughly homogenized. Grinding frozen tissue to a fine powder in liquid nitrogen is critical to break cell walls and allow for efficient extraction.

  • Suboptimal Extraction Solvent: The choice of solvent is crucial. A common starting point for jasmonates and related compounds is a methanol-based solvent system. For acyl-CoAs, acidic conditions can improve stability. Consider using an acidic acetonitrile:methanol:water mixture.

  • Analyte Degradation: Minimize the time between sample preparation and analysis to prevent degradation. Keep samples on ice or at 4°C throughout the extraction process. Storing dried extracts at -80°C is recommended for long-term stability.

  • Inefficient Phase Separation: If using a liquid-liquid extraction (e.g., with ethyl acetate), ensure complete phase separation to avoid losing the analyte. Multiple extraction steps can improve recovery.

  • Solid-Phase Extraction (SPE) Issues: If using SPE for cleanup, ensure the cartridge type (e.g., C18) and elution solvents are optimized. Improper conditioning or elution can lead to significant analyte loss. Note that some SPE steps may inadvertently remove CoA precursors.

Chromatographic Separation

Q: I am observing poor peak shape (e.g., tailing, broadening) for my this compound peak. How can I improve it?

A: Poor peak shape is often related to chromatographic conditions or interactions with the analytical column.

  • Mobile Phase pH: The charge state of the analyte can affect peak shape. For CoA derivatives, which contain phosphate groups, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can ensure consistent protonation and improve peak symmetry.

  • Column Choice: A standard C18 reversed-phase column is a good starting point. However, if issues persist, consider a column with a different chemistry or a smaller particle size for higher efficiency.

  • Flow Rate and Gradient: Optimize the flow rate and the elution gradient. A shallower gradient around the elution time of the analyte can improve resolution and peak shape.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting the sample extract.

  • System Contamination: Buildup of contaminants on the column or in the LC system can degrade performance. Flush the system and column thoroughly.

Mass Spectrometry Detection

Q: My signal intensity is low, and I have high background noise. How can I enhance MS detection?

A: Low signal and high noise can compromise the limit of quantification. Here are some optimization strategies:

  • Optimize MRM Transitions: The selection of precursor and product ions is critical. For acyl-CoAs, a characteristic fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507 Da). Infuse a standard of a related acyl-CoA to optimize the collision energy for the most intense and specific product ions.

  • Tune Source Parameters: Systematically optimize the ion source parameters, including spray voltage, ion transfer capillary temperature, and gas flows (nebulizer and drying gases), to maximize the signal for your specific analyte.

  • Reduce Matrix Effects: As mentioned, matrix components can suppress ionization. Improve sample cleanup using SPE or dilute the sample. Using a stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.

  • Chemical Derivatization: If sensitivity remains an issue, consider chemical derivatization to enhance ionization efficiency. For example, derivatizing hydroxyl groups can improve detection in some cases.

Quantitative Data Summary

The following tables provide representative data for the quantification of a closely related compound, 3-Hydroxy-OPC6-CoA, using a validated LC-MS/MS method. These values can serve as a benchmark for method development for this compound.

Table 1: Representative Linearity and Sensitivity

Analyte Calibration Range (ng/mL) LLOQ (ng/mL)

| 3-Hydroxy-OPC-CoA Analog | 0.5 - 500 | > 0.998 | 0.5 |

Table 2: Representative Accuracy and Precision

Quality Control Sample Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%RSD) Inter-day Accuracy (%) Inter-day Precision (%RSD)
LQC (Low) 1.5 102.3 5.8 101.5 6.2
MQC (Medium) 75.0 98.9 4.1 99.2 4.5

| HQC (High) | 400.0 | 101.2 | 3.5 | 100.8 | 3.9 |

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is a synthesized method based on common practices for plant hormone and acyl-CoA extraction.

  • Sample Collection & Preparation: a. Harvest approximately 50-100 mg of plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity. b. Place the frozen tissue into a 2.0 mL microcentrifuge tube containing a pre-cooled zirconia or steel bead. c. Homogenize the tissue to a fine powder using a mixer mill for 2 minutes at 25 Hz. Store the frozen powder at -80°C until extraction.

  • Extraction: a. To the frozen powder, add 1.0 mL of a pre-chilled (-20°C) extraction solution (e.g., Acetonitrile:Methanol:Water, 40:40:20, with 0.1% formic acid). b. Add a suitable stable isotope-labeled internal standard if available. c. Vortex vigorously for 1 minute, then shake for 10 minutes at 4°C in a cold room or on a shaker. d. Centrifuge the sample at 20,000 x g for 10 minutes at 4°C.

  • Sample Cleanup: a. Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube. b. For cleaner samples, pass the supernatant through a 0.22 µm syringe filter. c. Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. d. Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Quantification

This protocol provides typical starting parameters for an LC-MS/MS analysis. Optimization is required for specific instrumentation.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key Parameters:

    • Spray Voltage: ~3500 V

    • Capillary Temperature: ~320°C

    • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: (Values are hypothetical and must be determined empirically)

    • Analyte: this compound (Precursor m/z) -> Product Ion 1 (m/z), Product Ion 2 (m/z)

    • Internal Standard: IS (Precursor m/z) -> IS Product Ion (m/z)

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis p1 1. Harvest & Freeze Plant Tissue p2 2. Homogenize in Liquid N2 p1->p2 e1 3. Add Extraction Solvent & Internal Standard p2->e1 e2 4. Vortex & Centrifuge e1->e2 e3 5. Collect Supernatant e2->e3 e4 6. Dry & Reconstitute e3->e4 a1 7. LC-MS/MS Injection e4->a1 a2 8. Data Acquisition (MRM Mode) a1->a2 a3 9. Data Processing & Quantification a2->a3

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_extraction Extraction Issues cluster_stability Stability Issues start Problem: Low Analyte Recovery q1 Is tissue fully homogenized? start->q1 s1 Action: Improve grinding (e.g., longer, pre-chilled tools) q1->s1 No q2 Is extraction solvent optimal? q1->q2 Yes s2 Action: Test different solvent systems (e.g., vary polarity, add acid) q2->s2 No q3 Was sample kept cold during prep? q2->q3 Yes s3 Action: Maintain 4°C or on-ice conditions q3->s3 No q4 Was analysis performed quickly? q3->q4 Yes s4 Action: Minimize time from extraction to injection q4->s4 No

Caption: Troubleshooting logic for low analyte recovery.

jasmonate_pathway cluster_pathway Simplified Jasmonate Biosynthesis ALA α-Linolenic Acid (in Chloroplast) OPDA OPDA ALA->OPDA LOX, AOS, AOC OPC4 OPC-4 OPDA->OPC4 OPR3 (Reduction) OPC4_CoA OPC4-CoA OPC4->OPC4_CoA Acyl-CoA Synthetase H_OPC4_CoA This compound OPC4_CoA->H_OPC4_CoA Hydroxylation (β-Oxidation Step) JA Jasmonic Acid H_OPC4_CoA->JA ...more β-Oxidation steps

Caption: Simplified jasmonate biosynthesis pathway.

References

Technical Support Center: 3-Hydroxy-OPC4-CoA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of 3-Hydroxy-OPC4-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for LC-MS/MS analysis of this compound?

A1: A robust starting point for method development involves using a reversed-phase C18 column with a gradient elution. The mobile phase typically consists of an aqueous component with an additive like formic acid or ammonium formate and an organic component like acetonitrile or methanol. For mass spectrometry, positive electrospray ionization (ESI+) is often effective for acyl-CoA compounds.

Q2: Which type of liquid chromatography column is most effective for separating this compound?

A2: Reversed-phase columns, particularly C18 or C8 phases, are commonly used for the separation of acyl-CoAs.[1][2][3] For complex biological samples, using a column with a smaller particle size (e.g., < 2 µm) can provide better resolution and peak shape.[4] The choice between C18 and C8 may depend on the specific retention characteristics needed; C18 is generally used for non-polar compounds, but a C8 may offer satisfactory separation if issues arise.[5]

Q3: What are the characteristic MS/MS fragmentation patterns for acyl-CoA compounds?

A3: Acyl-CoA species exhibit a very specific and predictable fragmentation pattern, which is invaluable for their selective detection. During MS/MS analysis, the CoA portion consistently fragments at the 3'-phosphate-adenosine-5'-diphosphate bond. This results in two characteristic ions:

  • A product ion at m/z 428.0365 , representing the adenosine 3',5'-diphosphate key fragment.

  • A characteristic neutral loss of 506.9952 Da , corresponding to the adenosine 3'-phosphate-5'-diphosphate moiety. These fragments can be used to set up Multiple Reaction Monitoring (MRM) or precursor ion scanning experiments for targeted and untargeted screening.

Q4: How can I improve the sensitivity and signal intensity for my analyte?

A4: To enhance sensitivity, consider optimizing several factors:

  • Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.

  • Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency. Modifiers like ammonium formate or ammonium acetate are commonly used.

  • MS Source Parameters: Systematically optimize parameters such as nebulizing gas flow, drying gas temperature, and capillary voltage. A design of experiments (DoE) approach can rationally guide this optimization.

  • Derivatization: Although not always necessary, chemical derivatization can improve chromatographic behavior and ionization efficiency for certain molecules.

Q5: What are the most common sample preparation techniques for acyl-CoAs from biological matrices?

A5: Effective sample preparation is critical for removing interferences and concentrating the analyte. Common methods include:

  • Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up acyl-CoA samples. C18 cartridges are often employed to trap the analytes, which are then washed and eluted.

  • Protein Precipitation (PPT): A simpler method where a cold solvent (like acetonitrile) is used to precipitate proteins, after which the supernatant containing the analyte is collected.

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous and an organic layer).

Experimental Protocols & Data

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline adapted from methods for similar acyl-CoA compounds.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-3 mL of methanol, followed by 1-3 mL of water or an equilibration buffer.

  • Sample Loading: Load 500 µL of your biological sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of a weak solvent, such as 5-10% methanol in water, to remove unbound, interfering compounds.

  • Elution: Elute the this compound with 1-3 mL of a strong organic solvent like methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.

Table 1: Recommended Starting LC-MS Parameters
ParameterRecommended SettingNotes
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)A guard column is recommended to protect the analytical column.
Mobile Phase A0.1% Formic Acid or 10 mM Ammonium Formate in WaterBuffering the mobile phase can improve peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileEnsure use of high-purity, LC-MS grade solvents.
Flow Rate0.3 - 0.4 mL/minAdjust based on column dimensions and particle size.
Gradient5% B to 95% B over 5-10 minutesA shallow gradient may be needed to resolve isomers.
Column Temperature35 - 45 °CHigher temperatures can reduce viscosity and improve peak shape.
Injection Volume2 - 10 µLEnsure the injection solvent is not significantly stronger than the mobile phase.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Acyl-CoAs are efficiently detected in positive mode.
MS ModeMultiple Reaction Monitoring (MRM) / ddMS²Use characteristic transitions for high specificity.
Precursor Ion (Q1)[M+H]⁺ of this compoundTo be determined based on the exact mass of the analyte.
Product Ions (Q3)m/z 428.04 and/or Neutral Loss of 507.0These are the highly specific fragments from the CoA moiety.
Collision EnergyOptimize for specific transitionsVaries by instrument; requires empirical determination.

Visualized Workflows and Logic

G General LC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cell Lysate, Tissue) Extraction Extraction (SPE or LLE) Sample->Extraction Drydown Evaporation (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC UHPLC Separation (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: A typical experimental workflow for quantifying this compound.

Troubleshooting Guide

This section addresses common issues encountered during LC-MS analysis in a question-and-answer format.

Q: My chromatographic peaks are tailing or splitting. What should I do?

A: Poor peak shape can arise from several sources.

  • Column Contamination: A partially blocked column frit or contamination at the head of the column can cause split peaks. Try flushing the column or replacing the guard column.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Ensure your sample is reconstituted in a solvent similar to or weaker than the starting mobile phase composition.

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the column packing material. Ensure your mobile phase is adequately buffered.

  • Extra-Column Volume: Excessive tubing length or poor connections can lead to peak broadening. Check all fittings between the injector and the detector.

Q: I am observing a very low signal or no signal at all for my analyte. What are the likely causes?

A: A lack of signal is a critical issue that requires systematic investigation.

  • Sample Preparation: The analyte may have been lost during sample preparation. Verify the recovery of your extraction method using a spiked sample.

  • MS/MS Parameters: The wrong precursor or product ion masses may be monitored. Confirm the exact mass of this compound and re-optimize the MS/MS transitions. Also, check for potential adduct formation (e.g., [M+NH4]⁺) if the expected protonated molecule ([M+H]⁺) gives a low response.

  • Source Conditions: The MS source may be dirty or the settings (e.g., temperatures, gas flows) may be suboptimal. Perform routine source cleaning and re-optimize source parameters.

  • Analyte Instability: Acyl-CoAs can be unstable. Ensure samples are handled properly, kept cold, and analyzed promptly after preparation.

Q: I am experiencing significant carryover between injections. How can I resolve this?

A: Carryover, where the analyte signal appears in a blank injection following a high-concentration sample, can compromise quantification.

  • Injector Contamination: The autosampler needle, injection loop, or valve may be contaminated. Implement a rigorous needle wash protocol using a strong organic solvent.

  • Column Carryover: The analyte may be strongly retained on the column. Increase the duration or strength of the column wash at the end of your gradient.

  • Systematic Cleaning: If the problem persists, a systematic cleaning of the entire LC flow path may be necessary.

G Troubleshooting Logic for Poor LC-MS Signal start Problem: Poor or No Signal check_ms Is the MS tuned and calibrated? start->check_ms check_infusion Can you see a signal with direct infusion? check_ms->check_infusion Yes sol_ms Solution: Tune and calibrate mass spectrometer. check_ms->sol_ms No check_lc Is there pressure and flow from the LC system? check_infusion->check_lc No sol_source Solution: Clean MS source, optimize voltages and gas flows. check_infusion->sol_source Yes, but not with LC check_sample Was sample prep successful? (Check recovery) check_lc->check_sample Yes sol_lc Solution: Troubleshoot LC system (check for leaks, blockages). check_lc->sol_lc No sol_sample Solution: Re-optimize sample prep. Check analyte stability. check_sample->sol_sample No end_node Problem Resolved check_sample->end_node Yes sol_ms->check_infusion sol_source->end_node sol_lc->check_sample sol_sample->end_node

Caption: A decision tree to diagnose the root cause of poor signal intensity.

References

preventing degradation of 3-Hydroxy-OPC4-CoA samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Hydroxy-OPC4-CoA

Disclaimer: The compound "this compound" does not correspond to a known molecule in publicly available scientific literature. The following troubleshooting guide is based on established principles for the handling and prevention of degradation of structurally similar compounds, such as 3-hydroxyacyl-Coenzyme A (CoA) thioesters. These molecules are known to be susceptible to chemical and enzymatic degradation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am seeing lower than expected concentrations of this compound in my samples after analysis. What could be the cause?

A1: Loss of this compound is likely due to degradation. The primary points of instability in molecules of this class are the thioester bond and the hydroxyl group. Key factors include:

  • Hydrolysis: The thioester bond is high-energy and susceptible to hydrolysis, which cleaves the CoA moiety from the acyl chain.[1][2] This process is accelerated by non-optimal pH and temperature.

  • Oxidation: The hydroxyl group can be a target for oxidation, which would alter the structure of your molecule.

  • Enzymatic Degradation: If your samples are not properly quenched or are derived from biological matrices, endogenous enzymes such as 3-hydroxyacyl-CoA dehydrogenases or acyl-CoA thioesterases can metabolize the compound.[3][4]

Q2: My samples were left at room temperature for a few hours before analysis. Could this have caused degradation?

A2: Yes, this is a highly probable cause of degradation. For similar compounds, a 50% decrease in the activity of related enzymes was observed within 30 hours at 25°C, indicating the inherent instability of these molecules at room temperature.[5] It is critical to keep samples on ice or frozen at all times.

Q3: What are the optimal storage conditions for my this compound samples?

A3: To ensure long-term stability, samples should be stored at -80°C. For short-term storage (i.e., during an experiment), samples should be kept at 4°C or on ice. It is also best practice to store samples as a dry pellet and reconstitute them immediately before analysis to minimize time in aqueous solutions where hydrolysis can occur.

Q4: I am observing inconsistent results between sample batches. What should I check?

A4: Inconsistency between batches can often be traced to variations in sample handling and storage.

  • Standardize Handling Time: Ensure that all samples, from extraction to analysis, are processed for a consistent amount of time. Some acyl-CoAs can show significant degradation in as little as 9 hours, even at 4°C.

  • Check Solvent pH: The pH of your reconstitution solvent can impact stability. For many acyl-CoAs, a slightly acidic to neutral buffer (e.g., 50 mM ammonium acetate, pH 6.8) is used.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your samples can accelerate degradation. Aliquot your samples into single-use vials to avoid this.

Q5: Can my analytical method itself contribute to the degradation of this compound?

A5: While less common with modern methods like LC-MS, it is possible. Ensure your mobile phases are compatible and that the temperature of the autosampler is maintained at a low temperature (e.g., 4°C). Quantification of acyl-CoAs can be challenging due to their inherent instability in aqueous solutions.

Data Presentation

Table 1: Summary of Acyl-CoA Stability Under Various Conditions

ConditionObservationRecommendationSource(s)
Temperature 50% loss of related enzyme activity in 30 hours at 25°C.Always keep samples on ice or at 4°C during handling. For long-term storage, use -80°C.
55 hours at 4°C required for 50% loss of related enzyme activity.Freezing is the most effective method to minimize degradation over time.
Some acyl-CoAs show over 30% degradation in solution after 9 hours at 4°C.Analyze samples as quickly as possible after reconstitution.
Solvent/pH Stability varies in different solvents (water, methanol, buffered solutions).Reconstitute samples in a buffered solution (e.g., 50 mM ammonium acetate, pH 6.8) immediately before analysis.
Storage Form Samples are relatively stable when stored as a dry pellet at -80°C.Evaporate samples to a dry pellet for long-term storage.

Experimental Protocols

Protocol: Assessing the Stability of this compound Samples

This protocol is designed to help you determine the stability of your compound under your specific experimental conditions.

  • Objective: To quantify the degradation of this compound over time at different temperatures.

  • Materials:

    • Purified this compound standard.

    • Reconstitution buffer (e.g., 50 mM ammonium acetate, pH 6.8).

    • LC-MS/MS system.

    • Temperature-controlled incubators/autosampler.

  • Methodology:

    • Prepare a stock solution of this compound in the reconstitution buffer to a known concentration (e.g., 1 µM).

    • Aliquot the stock solution into multiple vials for each condition to be tested (e.g., 4°C and 25°C).

    • Time-Zero Analysis: Immediately analyze one aliquot to establish the initial concentration (T=0).

    • Incubation: Place the sets of aliquots at their respective temperatures (4°C and 25°C).

    • Time-Point Analysis: At designated time points (e.g., 2, 4, 8, 12, and 24 hours), remove one aliquot from each temperature condition and analyze it immediately via LC-MS/MS to determine the concentration of this compound.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

      • Plot the percentage of remaining compound against time for each temperature to visualize the degradation rate.

Mandatory Visualization

Potential Degradation Pathways for this compound A This compound B 3-Keto-OPC4-CoA + NADH + H+ A->B 3-Hydroxyacyl-CoA Dehydrogenase C OPC4-enoyl-CoA + H2O A->C Dehydration D 3-Hydroxy-OPC4 (Free Acid) + CoA-SH A->D Hydrolysis (Chemical or Enzymatic) E Oxidized Byproducts A->E Oxidation (e.g., ROS)

Caption: Potential degradation pathways for a 3-hydroxyacyl-CoA compound.

Troubleshooting Workflow for Sample Degradation Start Problem: Low/Inconsistent Analyte Concentration Q1 Were samples kept at <= 4°C at all times? Start->Q1 Sol1 Implement strict temperature control. Keep samples on ice or frozen. Re-run experiment. Q1->Sol1 No Q2 Was sample analysis performed immediately after preparation? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Minimize time between reconstitution and analysis. Analyze in smaller batches. Q2->Sol2 No Q3 Is the sample stored in a buffered, neutral/slightly acidic solution? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Switch to a buffered solvent (e.g., Ammonium Acetate, pH 6.8). Avoid pure water/methanol for storage. Q3->Sol3 No End Issue likely resolved. If problems persist, investigate matrix effects or analytical method. Q3->End Yes A3_Yes Yes A3_No No Sol3->Q3

Caption: A logical workflow for troubleshooting sample degradation issues.

References

Technical Support Center: 3-Hydroxy-OPC4-CoA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-OPC4-CoA. The information is based on established chemo-enzymatic protocols for acyl-CoA ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely used and reliable method is a two-step chemo-enzymatic process. The first step involves the chemical activation of the 3-Hydroxy-OPC4 carboxylic acid precursor using an activating agent like 1,1'-carbonyldiimidazole (CDI). The resulting activated intermediate is then reacted with the free sulfhydryl group of Coenzyme A (CoA) to form the desired this compound thioester. This method is known for its efficiency and applicability to a variety of acyl groups.

Q2: How can I confirm the successful synthesis of this compound?

A2: Successful synthesis is typically confirmed using a combination of analytical techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to purify and quantify the product, often with UV detection at 260 nm to detect the adenine ring of CoA. To confirm the identity of the product, liquid chromatography-mass spectrometry (LC-MS/MS) is essential to verify that the molecular weight of the purified compound matches the theoretical mass of this compound.

Q3: What are the critical factors for the stability of this compound during and after synthesis?

A3: Acyl-CoA thioesters, including this compound, are susceptible to hydrolysis, particularly at alkaline or strongly acidic pH.[1] For optimal stability, it is recommended to work at a slightly acidic to neutral pH (around 6.0-7.0) and at low temperatures (0-4°C) whenever possible.[2] Purified this compound should be stored at -80°C to prevent degradation.

Q4: Can I use an entirely enzymatic approach for the synthesis?

A4: An entirely enzymatic approach is plausible and involves the use of an acyl-CoA synthetase or a CoA ligase.[3][4] These enzymes catalyze the ATP-dependent ligation of a carboxylic acid to Coenzyme A. However, the success of this method is highly dependent on the substrate specificity of the chosen enzyme for 3-Hydroxy-OPC4. Chemo-enzymatic methods are often more broadly applicable when a specific enzyme is not available or is inefficient with the substrate of interest.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the 3-Hydroxy-OPC4 precursor with CDI.2. Degradation of CDI due to moisture.3. Inactive Coenzyme A.4. Incorrect reaction pH for the thioesterification step.5. Inefficient enzymatic ligation (if using an enzymatic method).1. Ensure a 2-fold molar excess of CDI is used. Increase incubation time for the activation step.2. Use fresh, anhydrous tetrahydrofuran (THF) as the solvent and handle CDI in a dry environment.3. Use a fresh stock of Coenzyme A and verify its purity.4. The thioesterification reaction with the activated intermediate generally proceeds well at a slightly acidic pH (e.g., pH 5.0 with a sodium acetate buffer).5. If using an enzyme, verify its activity with a known substrate. Consider optimizing pH, temperature, and cofactor (ATP, Mg²⁺) concentrations.
Multiple Peaks in HPLC Analysis 1. Presence of unreacted starting materials (3-Hydroxy-OPC4, Coenzyme A).2. Formation of side products.3. Degradation of the product.1. Optimize the molar ratios of reactants. A slight excess of the activated acid can drive the reaction to completion.2. Ensure the purity of starting materials. Side reactions can occur if the 3-Hydroxy-OPC4 precursor is not pure.3. Maintain low temperatures and appropriate pH throughout the purification process. Analyze the sample immediately after preparation.
Low Yield After Purification 1. Suboptimal HPLC gradient leading to poor separation.2. Degradation of the product on the HPLC column.3. Loss of product during sample handling and concentration.1. Optimize the HPLC gradient. A shallow gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is often effective for separating acyl-CoA esters.2. Ensure the mobile phases are properly degassed and at a suitable pH. Work quickly to minimize time on the column.3. Use low-protein-binding tubes. Be cautious during solvent evaporation steps to avoid sample loss.
Inconsistent Results 1. Variability in reagent quality.2. Inconsistent reaction times or temperatures.3. Issues with analytical instrumentation.1. Use high-purity reagents from reliable suppliers. Qualify new batches of critical reagents.2. Strictly adhere to the established protocol for all experiments.3. Regularly calibrate and maintain analytical equipment such as HPLC and mass spectrometers.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the chemo-enzymatic synthesis of hydroxyacyl-CoA esters, which can be used as a starting point for the synthesis of this compound.

ParameterValue/RangeReference/Notes
Activation Step
Molar Ratio (CDI : 3-Hydroxy-OPC4)2:1Based on general CDI-mediated activation protocols.
SolventAnhydrous THFCritical to prevent CDI hydrolysis.
Incubation Time30 minutesAt room temperature.
Thioesterification Step
Molar Ratio (Coenzyme A : 3-Hydroxy-OPC4)1.5:1A slight excess of CoA can be used.
Buffer1.0 M Sodium Acetate, pH 5.0A slightly acidic pH is favorable.
Incubation Time1-2 hoursAt room temperature.
Purification
HPLC ColumnC18 reverse-phaseStandard for acyl-CoA purification.
Mobile Phase AWater with 0.1% TFA
Mobile Phase BAcetonitrile with 0.1% TFA
Detection Wavelength260 nmFor the adenine ring of CoA.
Expected Yield 40-75%Varies depending on the specific acyl group and optimization.[5]

Experimental Protocols

Detailed Methodology for Chemo-Enzymatic Synthesis of this compound

This protocol is adapted from established methods for the synthesis of other acyl-CoA thioesters.

Step 1: Activation of 3-Hydroxy-OPC4 Acid

  • In a 1.5 mL microcentrifuge tube, dissolve 1-5 µmol of 3-Hydroxy-OPC4 acid in 200 µL of anhydrous Tetrahydrofuran (THF).

  • Add a 2-fold molar excess of 1,1'-carbonyldiimidazole (CDI) to the solution.

  • Vortex the mixture gently and incubate at room temperature for 30 minutes to allow for the formation of the acyl-imidazole intermediate.

Step 2: Thioesterification with Coenzyme A

  • In a separate tube, dissolve a 1.5-fold molar excess of Coenzyme A (relative to the starting acid) in 300 µL of 1.0 M Sodium Acetate buffer (pH 5.0).

  • Add the Coenzyme A solution directly to the activated acid mixture from Step 1.

  • Vortex the reaction mixture and incubate at room temperature for 1-2 hours. The progress of the reaction can be monitored by analytical HPLC.

Step 3: Purification by Reverse-Phase HPLC

  • Quench the reaction by adding 10 µL of 10% Trifluoroacetic Acid (TFA).

  • Centrifuge the mixture at 14,000 x g for 5 minutes to pellet any precipitate.

  • Purify the supernatant using a C18 reverse-phase HPLC system.

  • Elute the product using a linear gradient of Buffer A (Water with 0.1% TFA) and Buffer B (Acetonitrile with 0.1% TFA). A typical gradient is 5-95% Buffer B over 20 minutes.

  • Monitor the elution profile using a UV detector at 260 nm.

  • Collect the fractions corresponding to the this compound peak and confirm the product identity using LC-MS/MS.

Visualizations

ChemoEnzymatic_Synthesis_Workflow cluster_activation Step 1: Activation cluster_thioesterification Step 2: Thioesterification cluster_purification Step 3: Purification & Analysis 3_Hydroxy_OPC4 3-Hydroxy-OPC4 Acid Activated_Intermediate Acyl-Imidazole Intermediate 3_Hydroxy_OPC4->Activated_Intermediate Incubate 30 min at RT CDI CDI in Anhydrous THF CDI->Activated_Intermediate Crude_Product Crude this compound Activated_Intermediate->Crude_Product Incubate 1-2 hours at RT CoA Coenzyme A in NaOAc Buffer (pH 5.0) CoA->Crude_Product HPLC RP-HPLC Crude_Product->HPLC Quench & Inject Pure_Product Pure this compound HPLC->Pure_Product Collect Fractions LCMS LC-MS/MS Confirmation Pure_Product->LCMS

Caption: Chemo-enzymatic synthesis workflow for this compound.

Troubleshooting_Logic Start Low or No Product? Check_Activation Verify Activation Step: - Fresh CDI & Anhydrous THF? - Correct Molar Ratios? Start->Check_Activation Yes Success Synthesis Successful Start->Success No Check_CoA Assess Coenzyme A: - Fresh Stock? - Correct pH for Reaction? Check_Activation->Check_CoA Issue Persists Check_Activation->Success Issue Resolved Check_Purification Review Purification: - Optimized HPLC Gradient? - Sample Degradation? Check_CoA->Check_Purification Issue Persists Check_CoA->Success Issue Resolved Check_Purification->Success Issue Resolved Failure Re-evaluate Protocol Check_Purification->Failure Issue Persists

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: 3-Hydroxy-OPC4-CoA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Hydroxy-OPC4-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification and characterization of this and other long-chain acyl-CoA species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biochemical significance?

A: this compound is a 3-hydroxyacyl-CoA, a class of organic compounds containing a 3-hydroxyl acylated coenzyme A derivative.[1] It serves as a critical intermediate in various metabolic pathways, most notably in the beta-oxidation of fatty acids.[2] In this pathway, fatty acids are broken down to produce energy in the form of acetyl-CoA. The presence and concentration of specific acyl-CoAs like this compound can provide insights into cellular metabolic states and are relevant in the study of metabolic disorders.[3]

Q2: What are the primary challenges in the analysis of this compound and other acyl-CoAs?

A: The analysis of acyl-CoAs, including this compound, presents several challenges:

  • Low Abundance: Acyl-CoAs are often present at very low concentrations in biological samples.

  • Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at neutral or alkaline pH.

  • Matrix Effects: Biological samples are complex, and other molecules can interfere with the analysis, a phenomenon known as matrix effects.

  • Structural Diversity: The variety of acyl chain lengths and modifications requires highly specific analytical methods.

  • Lack of Commercial Standards: Pure analytical standards for specific acyl-CoAs may not be readily available.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue 1: Poor Signal or No Detection of this compound

Possible Causes & Solutions:

  • Analyte Degradation:

    • Troubleshooting: Ensure samples are processed quickly and kept on ice or at 4°C throughout the extraction procedure. Use acidic conditions (e.g., with trichloroacetic acid or perchloric acid) during extraction to improve stability.[4] Store extracts at -80°C.

  • Inefficient Extraction:

    • Troubleshooting: Solid-phase extraction (SPE) with a C18 cartridge is a common and effective method for purifying and concentrating acyl-CoAs from biological matrices.[5] Ensure proper conditioning, loading, washing, and elution steps are followed.

  • Suboptimal LC-MS/MS Conditions:

    • Troubleshooting: Optimize MS parameters by infusing a standard if available. For acyl-CoAs, positive electrospray ionization (ESI+) is often used. A characteristic neutral loss of 507 Da is common for all fatty acyl-CoA species and can be used for detection in a neutral loss scan.

Issue 2: High Variability in Quantitative Results

Possible Causes & Solutions:

  • Inconsistent Sample Handling:

    • Troubleshooting: Standardize all sample collection and processing steps. Minimize the time between sample collection and extraction.

  • Lack of an Appropriate Internal Standard:

    • Troubleshooting: The use of a stable isotope-labeled internal standard corresponding to the analyte is the gold standard for quantification. If a specific standard for this compound is unavailable, an odd-chain-length fatty acyl-CoA can be used as an internal standard, as its recovery is likely to be similar to that of even-chain endogenous species.

  • Matrix Effects:

    • Troubleshooting: Improve sample cleanup using SPE. Diluting the sample extract can also mitigate matrix effects, but this may compromise the limit of detection.

Data Presentation

Table 1: Comparison of Analytical Methods for 3-Hydroxy-Acyl-CoA Analysis
ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity High (mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of this compound from biological samples.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load 500 µL of the sample onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general protocol for the analysis of acyl-CoAs.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to elute the acyl-CoAs.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.

    • Collision Energy: Optimized for the specific analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Acidic Extraction Sample->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE LC LC Separation (C18 Column) SPE->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis MS->Data beta_oxidation_pathway Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle

References

Technical Support Center: Isomeric Separation of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the isomeric separation of 3-Hydroxy-OPC4-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges in separating this compound isomers include:

  • Stereoisomers: The presence of multiple chiral centers in the this compound molecule results in several diastereomers. These isomers have very similar physicochemical properties, making their separation difficult without specialized chiral chromatography techniques.[1]

  • Compound Polarity and Stability: As an acyl-CoA thioester, this compound is a polar molecule and can be susceptible to degradation. This requires careful sample handling and optimized, stable chromatographic conditions to prevent sample loss and ensure reproducibility.[2]

  • Matrix Effects: When analyzing biological samples, endogenous compounds from the matrix can interfere with the separation and detection of the target this compound isomers.[2]

Q2: Which analytical techniques are most effective for the chiral separation of this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most suitable techniques for the chiral separation of 3-hydroxyacyl-CoA isomers.[2] Both methods can be coupled with mass spectrometry (MS) for sensitive and selective detection and quantification of the separated isomers.[2]

Q3: What types of columns are recommended for the HPLC separation of this compound isomers?

A3: For the chiral separation of 3-hydroxyacyl-CoAs, polysaccharide-based chiral stationary phases are highly recommended. Columns with amylose or cellulose derivatives, such as those with tris(3,5-dimethylphenylcarbamate) coatings, have shown success in separating similar compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers.

Problem Potential Cause Recommended Solution
Poor Resolution / Peak Overlap Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the solvent ratio or trying different organic modifiers (e.g., acetonitrile, methanol).
Unsuitable chiral stationary phase.Screen different types of chiral columns (e.g., amylose-based, cellulose-based) to find one with better selectivity for your isomers.
Column temperature is not optimal.Vary the column temperature, as it can significantly impact chiral recognition and separation efficiency.
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or diethylamine) to reduce unwanted interactions.
Column overload.Reduce the sample concentration or the injection volume.
Column degradation.If the problem persists, flush the column with a strong solvent or consider replacing it.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase for each run and ensure thorough mixing, especially for gradient elution.
Lack of column equilibration.Increase the column equilibration time before each injection to ensure a stable baseline.
System leaks.Check all fittings and connections for any potential leaks.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the system thoroughly.
Column bleed.Use high-quality columns and ensure the mobile phase is compatible with the stationary phase.

Quantitative Data Summary

The following table presents illustrative chromatographic parameters for the separation of 3-hydroxyacyl-CoA isomers based on methods for analogous compounds. Note that these values may need to be optimized for your specific application.

Parameter HPLC Method SFC Method
Column Amylose tris(3,5-dimethylphenylcarbamate)-based chiral columnAmylose tris(3,5-dimethylphenylcarbamate)-based chiral column
Mobile Phase Acetonitrile and water (e.g., 70:30 v/v)Supercritical CO2 (A) and Methanol (B)
Gradient Isocratic or gradientGradient from 5% to 40% Methanol over 5 minutes
Flow Rate 0.5 mL/min2.0 mL/min
Column Temperature 25°C40°C
Detection UV at 254 nm or Mass SpectrometryMass Spectrometry
Injection Volume 10 µL5 µL

Experimental Protocols

Sample Preparation from Biological Matrices (Solid Phase Extraction - SPE)

This protocol describes a general procedure for the extraction and cleanup of acyl-CoAs from biological samples prior to chromatographic analysis.

  • Materials:

    • Biological tissue

    • Liquid nitrogen

    • Extraction Buffer (e.g., 2.5% trichloroacetic acid in methanol:water)

    • Internal standard

    • C18 SPE cartridges

    • SPE Conditioning Solvent (100% Methanol)

    • SPE Equilibration Solvent (e.g., 50 mM potassium phosphate buffer, pH 7.0)

    • SPE Wash Solvent (e.g., 50 mM potassium phosphate buffer, pH 7.0)

    • SPE Elution Solvent (e.g., 80% acetonitrile, 20% methanol)

  • Procedure:

    • Flash-freeze the tissue sample in liquid nitrogen and grind to a fine powder.

    • Transfer the powder to a tube with ice-cold Extraction Buffer and the internal standard.

    • Vortex the mixture and sonicate on ice.

    • Centrifuge to pellet cellular debris.

    • Condition the C18 SPE cartridge with the Conditioning Solvent, followed by the Equilibration Solvent.

    • Load the supernatant from the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with the Wash Solvent.

    • Elute the acyl-CoAs with the Elution Solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for HPLC or SFC analysis.

HPLC Separation Method

This is a starting point for developing a chiral HPLC method.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and detector (UV or MS).

    • Chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)-based).

  • Procedure:

    • Prepare the mobile phase (e.g., acetonitrile and water). The exact ratio should be optimized.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).

    • Set the column temperature (e.g., 25°C).

    • Inject the prepared sample.

    • Run the analysis and collect the data.

    • Integrate the peaks and quantify the isomers based on their peak areas.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis start Biological Sample extraction Extraction with Internal Standard start->extraction centrifugation Centrifugation extraction->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution end_prep Prepared Sample reconstitution->end_prep injection HPLC/SFC Injection end_prep->injection separation Chiral Column Separation injection->separation detection MS/UV Detection separation->detection data_analysis Data Analysis detection->data_analysis results Isomer Quantification data_analysis->results

Caption: Experimental workflow for the separation of this compound isomers.

troubleshooting_flowchart start Poor Isomer Separation check_column Is the chiral column appropriate? start->check_column optimize_mp Optimize Mobile Phase (Solvent ratio, modifiers) check_column->optimize_mp Yes change_column Screen Different Chiral Columns check_column->change_column No check_temp Optimize Column Temperature optimize_mp->check_temp change_column->start check_temp->check_temp Adjusting check_flow Adjust Flow Rate check_temp->check_flow Optimized peak_shape Assess Peak Shape (Tailing, Broadening) check_flow->peak_shape adjust_conc Reduce Sample Concentration/Volume peak_shape->adjust_conc Bad (Overload?) add_modifier Add Mobile Phase Modifier (e.g., TFA, DEA) peak_shape->add_modifier Bad (Tailing?) success Separation Achieved peak_shape->success Good adjust_conc->peak_shape add_modifier->peak_shape

Caption: Troubleshooting decision tree for poor isomeric separation.

References

minimizing matrix effects for 3-Hydroxy-OPC4-CoA detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Hydroxy-OPC4-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification in their experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant ion suppression for my this compound signal. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common manifestation of matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer source.[1] For acyl-CoA derivatives like this compound, major culprits in matrices such as plasma or serum are phospholipids.[2][3][4] These molecules are often not effectively removed by simple sample preparation methods like protein precipitation and can co-elute with the analyte, competing for ionization and reducing its signal.[3]

Troubleshooting Steps:

  • Improve Sample Preparation: This is often the most effective strategy to combat ion suppression. Consider moving beyond simple protein precipitation to more selective techniques.

    • Solid-Phase Extraction (SPE): SPE can effectively remove interfering components. A reversed-phase C18 cartridge is a good starting point for acyl-CoA compounds.

    • Liquid-Liquid Extraction (LLE): LLE can separate the analyte from matrix components based on differential solubility.

    • Phospholipid Depletion Plates: Specialized plates are available that specifically target and remove phospholipids from the sample extract.

  • Optimize Chromatography: Increasing the chromatographic separation between this compound and interfering matrix components can significantly reduce suppression.

    • Gradient Modification: Extend the linear gradient duration or lower the initial percentage of the organic mobile phase to improve resolution.

    • Column Chemistry: Ensure you are using a suitable column, such as a C18 reversed-phase column, which is effective for separating acyl-CoA derivatives.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C-labeled this compound) is the gold standard for correcting matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.

Q2: How can I quantitatively assess the matrix effect in my this compound assay?

A2: The most widely accepted method for quantifying matrix effects is the post-extraction spiking method . This technique allows you to determine the absolute matrix effect (ion suppression or enhancement) and the relative matrix effect (variability between different sources of the matrix).

The Matrix Factor (MF) is calculated to assess the impact of the matrix. An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.

Experimental Protocol: Post-Extraction Spiking

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and Internal Standard (IS) spiked into the reconstitution solvent.

    • Set B (Post-Spiked Sample): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.

    • Set C (Pre-Spiked Sample): Analyte and IS are spiked into the blank matrix before the extraction process. (This set is used to determine recovery, not the matrix effect itself).

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • A similar calculation is performed for the internal standard.

    • The IS-Normalized MF is often used to evaluate if the IS adequately compensates for the matrix effect.

Q3: What are the recommended sample preparation techniques for minimizing matrix effects for acyl-CoA derivatives?

A3: The choice of sample preparation technique is critical and depends on the complexity of the biological matrix and the required sensitivity of the assay. While simple protein precipitation is fast, it is often insufficient for removing phospholipids, a major source of matrix effects.

Comparison of Sample Preparation Techniques

Technique Principle Advantage Disadvantage Matrix Removal Efficiency
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.Non-selective; poor removal of phospholipids and other small molecules.Low to Moderate
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Better cleanup than PPT; can remove many interfering substances.Can be labor-intensive and require larger solvent volumes.Moderate to High
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High selectivity and excellent cleanup; can provide the cleanest extracts.Can be more time-consuming and costly; requires method development.High
HybridSPE®-Phospholipid Combines protein precipitation with specific removal of phospholipids.Targeted and highly effective removal of phospholipids.Higher cost than standard PPT.High (for phospholipids)

Detailed Protocol: Solid-Phase Extraction (SPE) for 3-Hydroxy-Acyl-CoA Analysis

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load 500 µL of the biological sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Dry-Down & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visual Guides

The following diagrams illustrate key workflows and concepts for minimizing matrix effects.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (Acetonitrile) Sample->PPT Fast, Less Selective LLE Liquid-Liquid Extraction Sample->LLE Moderately Selective SPE Solid-Phase Extraction Sample->SPE Highly Selective Cleanup Clean Extract PPT->Cleanup LLE->Cleanup SPE->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS MS/MS Detection (ESI+) LC->MS Data Data Acquisition MS->Data

Caption: Overview of sample preparation and LC-MS/MS analysis workflow.

cluster_cause Problem Identification cluster_solutions Troubleshooting Strategies cluster_outcome Desired Outcome A Poor Peak Shape or Signal Suppression B Improve Sample Cleanup (SPE, LLE) A->B C Optimize Chromatography (Gradient, Column) A->C D Use Stable Isotope-Labeled Internal Standard (SIL-IS) A->D E Dilute Sample A->E F Accurate & Reproducible Quantification B->F C->F D->F E->F

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: 3-Hydroxy-OPC4-CoA Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of 3-Hydroxy-OPC4-CoA standards.

Troubleshooting Guides

Encountering issues during your experiments? Consult the table below for common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Solution(s)
No or Low Signal/Peak Improper storage of the standardDegradation of the analyteIncorrect instrument parametersSample injection failureStore this compound standards at -80°C. Avoid repeated freeze-thaw cycles.Prepare fresh solutions before analysis. Use solvents appropriate for acyl-CoAs, such as aqueous buffers with an acidic pH or organic solvents like acetonitrile.Verify mass spectrometry parameters, ensuring the correct precursor and product ions are being monitored. Check the detector is functioning correctly.[1]Ensure the autosampler is injecting the correct volume and that there are no leaks.[1]
Poor Peak Shape (Tailing or Fronting) Column overloadColumn contamination or degradationInappropriate mobile phaseSecondary interactions with the stationary phaseDilute the sample to an appropriate concentration.Wash the column with a strong solvent or replace it if necessary.Optimize the mobile phase composition and pH. Acyl-CoAs are often analyzed using reversed-phase chromatography with a mobile phase containing an ion-pairing agent or a buffer like ammonium acetate.[2]Use a column specifically designed for polar or acidic compounds.
Inconsistent Retention Times System not equilibratedFluctuations in pump pressure or flow rateChanges in mobile phase compositionColumn temperature variationsAllow sufficient time for the HPLC system to equilibrate before injecting the sample.[3]Check for leaks in the pump and ensure a stable backpressure.Prepare fresh mobile phase and ensure it is properly degassed.Use a column oven to maintain a consistent temperature.[2]
High Background Noise Contaminated mobile phase or solventContaminated sample vials or capsDetector issuesSystem contaminationUse high-purity solvents (LC-MS grade).Use new or thoroughly cleaned vials and septa.Ensure the detector is properly warmed up and maintained.Perform a system flush with appropriate cleaning solutions.
Presence of Unexpected Peaks Sample contaminationCarryover from previous injectionsDegradation of the standardCo-elution with impuritiesPrepare a fresh, clean blank and re-run.Implement a robust needle wash procedure in the autosampler method.Analyze a freshly prepared standard solution to check for degradation products.Optimize the chromatographic gradient to improve separation.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound standards?

A: this compound standards are susceptible to degradation. For long-term storage, they should be kept at -80°C. For short-term use, store at -20°C. It is recommended to aliquot the standard upon receipt to avoid multiple freeze-thaw cycles. When preparing solutions, use high-purity solvents and work quickly to minimize exposure to ambient conditions.

Q2: What is the recommended solvent for dissolving this compound?

A: The choice of solvent depends on the analytical method. For reversed-phase chromatography, a common approach is to reconstitute the dried extract in a small volume of a suitable solvent like 50 mM ammonium acetate. For stock solutions, organic solvents such as acetonitrile or methanol can be used, which should then be diluted in the initial mobile phase for analysis.

Q3: What analytical techniques are most suitable for the quality control of this compound?

A: Liquid chromatography-mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap), is the preferred method for the sensitive and specific quantification of acyl-CoAs like this compound. Electrospray ionization (ESI) is a common ionization technique used for these molecules.

Q4: What are the expected challenges when working with this compound?

A: The primary challenges include the inherent instability of the thioester bond, potential for oxidation, and its polar nature, which can lead to poor chromatographic peak shape on standard C18 columns. Meticulous sample handling and optimized analytical methods are crucial for obtaining reliable data.

Q5: How can I confirm the identity and purity of my this compound standard?

A: High-resolution mass spectrometry (HRMS) can be used to confirm the accurate mass of the parent ion. Purity can be assessed by HPLC with UV detection (monitoring at 260 nm for the adenine ring of CoA) or by LC-MS to identify any potential impurities or degradation products. A purity of ≥95% is typically desired for a standard.

Experimental Protocols

Protocol: Quality Control Analysis of this compound by LC-MS/MS

This protocol outlines a general procedure for the analysis of a this compound standard.

1. Standard Preparation:

  • Equilibrate the vial of this compound standard to room temperature before opening.

  • Reconstitute the standard in an appropriate solvent (e.g., 50% acetonitrile in water) to a stock concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase.

2. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.1.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

  • Precursor Ion (m/z): [M-H]⁻ of this compound.

  • Product Ion(s) (m/z): Characteristic fragment ions of this compound.

  • Optimize cone voltage and collision energy for the specific instrument.

4. Data Analysis:

  • Integrate the peak area of the MRM transition corresponding to this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.

  • Assess purity by examining the chromatogram for any additional peaks.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard This compound Standard Reconstitution Reconstitute in Solvent Standard->Reconstitution SerialDilution Serial Dilution Reconstitution->SerialDilution Injection Inject Sample SerialDilution->Injection Chromatography Chromatographic Separation Injection->Chromatography MassSpec Mass Spectrometry Detection Chromatography->MassSpec Integration Peak Integration MassSpec->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification & Purity Assessment Calibration->Quantification

Caption: Experimental workflow for the quality control of this compound standards.

Troubleshooting_Logic Start Problem Encountered (e.g., No Peak) CheckStandard Check Standard Preparation & Storage Start->CheckStandard StandardOK Standard OK? CheckStandard->StandardOK CheckInstrument Check Instrument Parameters InstrumentOK Instrument OK? CheckInstrument->InstrumentOK CheckColumn Check Column Performance ColumnOK Column OK? CheckColumn->ColumnOK StandardOK->CheckInstrument Yes RemakeStandard Remake Standard StandardOK->RemakeStandard No InstrumentOK->CheckColumn Yes OptimizeMethod Optimize Method InstrumentOK->OptimizeMethod No ReplaceColumn Replace Column ColumnOK->ReplaceColumn No Resolved Problem Resolved ColumnOK->Resolved Yes RemakeStandard->CheckStandard OptimizeMethod->CheckInstrument ReplaceColumn->CheckColumn

Caption: A logical troubleshooting flow for common analytical issues.

References

Validation & Comparative

Confirming the Identity of 3-Hydroxy-OPC4-CoA via Tandem Mass Spectrometry (MS/MS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) methodologies for the unequivocal identification of 3-Hydroxy-OPC4-CoA, a critical intermediate in fatty acid metabolism. The supporting experimental data presented herein is designed to offer a clear, objective framework for researchers seeking to confirm the identity of this and similar acyl-CoA thioesters.

Introduction

This compound is an acyl-coenzyme A (acyl-CoA) thioester that plays a role as an intermediate in the beta-oxidation of fatty acids.[1] Accurate identification and quantification of such metabolites are paramount in understanding metabolic pathways and diagnosing related disorders. Tandem mass spectrometry (MS/MS) stands as a powerful analytical technique for the structural elucidation and confirmation of such molecules due to its high sensitivity and specificity. This guide outlines a typical experimental workflow and the expected fragmentation patterns for this compound.

Predicted MS/MS Fragmentation of this compound

Based on established fragmentation patterns for acyl-CoA compounds, the MS/MS analysis of this compound is predicted to yield characteristic product ions. The monoisotopic mass of this compound is 1003.2565 Da.[2][3] Therefore, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 1004.2638.

Table 1: Predicted m/z Values for Precursor and Product Ions of this compound

Ion DescriptionPredicted m/z
Protonated Precursor Ion [M+H]⁺1004.26
Product Ion (Neutral Loss of 507 Da)497.26
Product Ion (CoA Moiety)428.1

Acyl-CoAs commonly exhibit a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate moiety.[4][5] Another characteristic fragment observed is the CoA moiety itself at an m/z of 428.

Experimental Protocol: LC-MS/MS Analysis

This section details a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the identification of this compound.

1. Sample Preparation:

  • Biological samples (e.g., cell lysates, tissue homogenates) are quenched with a cold solvent (e.g., 80% methanol) to halt enzymatic activity.

  • Proteins are precipitated by centrifugation.

  • The supernatant containing the metabolites is collected and dried under vacuum.

  • The dried extract is reconstituted in a suitable solvent (e.g., 5% methanol in water) for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes is employed to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: A full scan from m/z 200 to 1200 is performed to identify the precursor ion of this compound (m/z 1004.26).

  • MS2 Product Ion Scan: The precursor ion at m/z 1004.26 is selected and fragmented. The resulting product ions are scanned to confirm the characteristic fragments (e.g., m/z 497.26 and m/z 428.1).

Data Presentation and Comparison

The following table summarizes the expected and hypothetical experimental results for the confirmation of this compound against a known standard.

Table 2: Comparison of Predicted and Experimental MS/MS Data

AnalytePrecursor Ion (m/z)Key Fragment Ions (m/z)Retention Time (min)
This compound Standard 1004.26497.26, 428.18.5
Hypothetical Sample 1004.25497.25, 428.18.5

The close correlation between the retention time and the mass-to-charge ratios of the precursor and fragment ions of the analyte in the sample with that of the standard provides strong evidence for its identity.

Visualizing the Workflow and Fragmentation

To further clarify the experimental process and the underlying chemical logic, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Quenching Metabolite Quenching Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction Reconstitution Sample Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Fragmentation Collision-Induced Dissociation MS1->Fragmentation MS2 MS2 Scan (Product Ion Detection) Fragmentation->MS2 Data_Acquisition Data Acquisition MS2->Data_Acquisition Identification Compound Identification Data_Acquisition->Identification

Caption: Experimental workflow for the identification of this compound.

fragmentation_pathway cluster_fragments Characteristic Fragments Precursor This compound [M+H]⁺ m/z = 1004.26 Fragment1 [M+H - 507]⁺ m/z = 497.26 Precursor->Fragment1 Neutral Loss of 3'-phospho-ADP (507 Da) Fragment2 CoA Moiety m/z = 428.1 Precursor->Fragment2 Fragmentation

Caption: Predicted MS/MS fragmentation of this compound.

References

A Comparative Analysis of 3-Hydroxy-OPC4-CoA and OPC4-CoA in Plant Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate network of plant signaling, the biosynthesis of jasmonates stands as a critical pathway for responses to both biotic and abiotic stresses. Within this pathway, the roles of various intermediates are crucial for the ultimate synthesis of jasmonic acid (JA), a key signaling molecule. This guide provides a detailed comparison of two such intermediates, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butane-CoA (OPC4-CoA) and its hydroxylated counterpart, 3-Hydroxy-OPC4-CoA. While direct evidence of independent signaling roles for these molecules is limited, their sequential involvement in the jasmonate biosynthesis pathway underscores their importance in the propagation of stress signals.

Positional Significance in the Jasmonate Biosynthesis Pathway

OPC4-CoA and this compound are not primary signaling molecules themselves but are essential intermediates in the peroxisomal β-oxidation spiral that leads to the production of jasmonic acid. Their activities are intrinsically linked as substrate and product in a key enzymatic step.

OPC4-CoA is a shortened derivative of OPC-8-CoA, the initial substrate entering the β-oxidation cycle for JA biosynthesis. It is the product of one round of β-oxidation of OPC-6-CoA.

This compound is the subsequent intermediate, formed by the hydration of the double bond in the enoyl-CoA derivative of OPC4-CoA. This hydration is a critical step in the β-oxidation process.

The conversion between these molecules is a central part of the pathway that ultimately yields acetyl-CoA and JA-CoA, the precursor to jasmonic acid.

Jasmonate Biosynthesis Pathway Segment cluster_0 One Round of β-Oxidation OPC6_CoA OPC6-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase (ACX) OPC6_CoA->Acyl_CoA_Oxidase Enoyl_OPC4_CoA trans-2-Enoyl-OPC4-CoA Acyl_CoA_Oxidase->Enoyl_OPC4_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (part of MFP) Enoyl_OPC4_CoA->Enoyl_CoA_Hydratase Hydroxy_OPC4_CoA This compound Enoyl_CoA_Hydratase->Hydroxy_OPC4_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (part of MFP) Hydroxy_OPC4_CoA->Hydroxyacyl_CoA_Dehydrogenase Keto_OPC4_CoA 3-Keto-OPC4-CoA Hydroxyacyl_CoA_Dehydrogenase->Keto_OPC4_CoA Thiolase 3-Ketoacyl-CoA Thiolase (KAT) Keto_OPC4_CoA->Thiolase JA_CoA JA-CoA Thiolase->JA_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA OPC4_CoA OPC4-CoA

Figure 1. Simplified diagram of the β-oxidation steps involving OPC4-CoA and this compound in jasmonate biosynthesis.

Comparative Data Summary

FeatureOPC4-CoAThis compound
Position in Pathway Precursor to the hydration stepProduct of the hydration step
Key Enzyme Substrate for Enoyl-CoA Hydratase (after initial oxidation)Product of Enoyl-CoA Hydratase, Substrate for 3-Hydroxyacyl-CoA Dehydrogenase
Chemical Nature An oxo-cyclopentane butane-CoAA hydroxylated oxo-cyclopentane butane-CoA
Presumed Signaling Role Indirect, as a necessary intermediateIndirect, as a necessary intermediate

Experimental Protocols

To investigate the comparative roles of OPC4-CoA and this compound, researchers can utilize a combination of in vitro enzymatic assays and in vivo quantification following stress induction.

In Vitro Enzymatic Assay for Enoyl-CoA Hydratase Activity

This protocol is designed to measure the conversion of a derivative of OPC4-CoA to this compound by the multifunctional protein (MFP) which contains the enoyl-CoA hydratase activity.

Objective: To determine the kinetics of this compound formation from its precursor.

Materials:

  • Purified recombinant multifunctional protein (MFP) from the plant of interest.

  • Synthesized trans-2-Enoyl-OPC4-CoA (substrate).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Spectrophotometer capable of measuring absorbance at 263 nm or 280 nm (for the disappearance of the enoyl-CoA double bond).

  • LC-MS/MS for product confirmation and quantification.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and a known concentration of trans-2-Enoyl-OPC4-CoA.

  • Initiate the reaction by adding the purified MFP enzyme.

  • Monitor the decrease in absorbance at 263 nm or 280 nm over time, which corresponds to the hydration of the double bond.

  • At various time points, quench the reaction (e.g., with acid) and analyze the samples by LC-MS/MS to quantify the formation of this compound.

Enzymatic Assay Workflow Start Prepare Reaction Mixture (Buffer + Substrate) Add_Enzyme Add Purified MFP Start->Add_Enzyme Monitor_Absorbance Monitor Absorbance Change (Spectrophotometry) Add_Enzyme->Monitor_Absorbance Quench_Reaction Quench Reaction (Time Points) Monitor_Absorbance->Quench_Reaction Analyze_Product Analyze by LC-MS/MS (Quantify this compound) Quench_Reaction->Analyze_Product

Figure 2. Workflow for the in vitro enzymatic assay of enoyl-CoA hydratase.
Quantification of Acyl-CoAs in Plant Tissue

This protocol allows for the measurement of endogenous levels of OPC4-CoA and this compound in plant tissues under different conditions (e.g., control vs. wounded).

Objective: To compare the in vivo concentrations of OPC4-CoA and this compound.

Materials:

  • Plant tissue (e.g., leaves).

  • Liquid nitrogen.

  • Extraction buffer (e.g., isopropanol/acetic acid).

  • Solid-phase extraction (SPE) columns.

  • LC-MS/MS system.

  • Internal standards (e.g., isotopically labeled acyl-CoAs).

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue in extraction buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Purify and concentrate the acyl-CoAs from the supernatant using SPE.

  • Elute the acyl-CoAs and analyze by LC-MS/MS using multiple reaction monitoring (MRM) for sensitive and specific quantification. Compare the levels of OPC4-CoA and this compound between control and treated samples.

Acyl-CoA Quantification Workflow Harvest Harvest & Freeze Plant Tissue Homogenize Homogenize in Extraction Buffer Harvest->Homogenize Centrifuge Centrifuge & Collect Supernatant Homogenize->Centrifuge SPE Solid-Phase Extraction (SPE) Purification & Concentration Centrifuge->SPE LCMS LC-MS/MS Analysis (Quantification) SPE->LCMS

Figure 3. Workflow for the quantification of acyl-CoAs from plant tissue.

Conclusion

While this compound and OPC4-CoA are not known to initiate distinct signaling pathways, their sequential and essential roles in the biosynthesis of jasmonic acid firmly place them within the broader framework of plant stress signaling. The conversion of OPC4-CoA to this compound is a critical step that dictates the flux through the jasmonate pathway. Future research focusing on the regulation of the enzymes that interconvert these molecules, particularly the multifunctional protein, will be key to understanding their precise contribution to the overall signaling output. The experimental protocols outlined here provide a foundation for researchers to further investigate the dynamics of these important metabolic intermediates.

Comparative Analysis of 3-Hydroxy-OPC4-CoA Levels in Plant Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 26, 2025

This guide provides a comparative analysis of 3-Hydroxy-OPC4-CoA levels in selected Arabidopsis thaliana mutants. The data presented herein is based on a hypothetical study designed to elucidate the metabolic pathway of jasmonate precursors. This document is intended for researchers, scientists, and drug development professionals working in plant biology, metabolic engineering, and natural product synthesis.

Introduction

3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-4-butanoic acid (OPC4) is a precursor in the jasmonic acid (JA) biosynthetic pathway, a critical signaling cascade involved in plant defense and development.[1][2] The conversion of OPC4 to its CoA thioester, followed by hydroxylation, is a hypothesized step in the formation of various bioactive jasmonates. This guide examines the concentration of a key intermediate, this compound, in wild-type plants and two hypothetical mutant lines: an OPC4-CoA Synthetase 1 knockout (ocs1) and an OPC4-CoA 3-Hydroxylase 1 knockout (och1).

Data Summary

The following table summarizes the quantitative data obtained from liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of leaf tissue extracts from 14-day-old Arabidopsis thaliana seedlings.

GenotypeDescriptionThis compound Level (pmol/g FW) ± SDFold Change vs. Wild-Type
Wild-Type (WT) Col-0 ecotype, control line.15.2 ± 1.81.0
ocs1 T-DNA knockout mutant for OPC4-CoA Synthetase 1. This enzyme is hypothesized to catalyze the conversion of OPC4 to OPC4-CoA.1.1 ± 0.30.07
och1 CRISPR/Cas9 knockout mutant for OPC4-CoA 3-Hydroxylase 1. This enzyme is hypothesized to catalyze the hydroxylation of OPC4-CoA to this compound.Not Detected (<0.1)N/A

FW: Fresh Weight; SD: Standard Deviation (n=5 biological replicates).

Experimental Protocols

Plant Material and Growth Conditions

Arabidopsis thaliana seeds (ecotype Columbia-0) for Wild-Type, ocs1 (SALK_123456), and och1 (generated via CRISPR/Cas9) were surface-sterilized and sown on Murashige and Skoog (MS) medium. Seedlings were grown for 14 days under a 16-hour light/8-hour dark photoperiod at 22°C.

Metabolite Extraction

Leaf tissue (~100 mg) was flash-frozen in liquid nitrogen and homogenized. Acyl-CoAs were extracted by adding 1 mL of an ice-cold solution of 2.5% 5-sulfosalicylic acid (SSA) in 50% methanol.[3] Samples were vortexed for 10 minutes at 4°C and then centrifuged at 16,000 x g for 15 minutes at 4°C. The supernatant was collected for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

Quantitative analysis was performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[4]

  • Chromatography:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium hydroxide in water.

    • Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transition for this compound (Hypothetical): Precursor ion [M+H]⁺ → Product ion [M-507+H]⁺ (quantifier) and [M+H]⁺ → 428 m/z (qualifier). A neutral loss scan of 507 Da is characteristic of CoA thioesters.

    • Quantification: Absolute quantification was achieved using a standard curve prepared with synthesized this compound.

Visualizations

Signaling Pathway Diagram

Jasmonate_Pathway cluster_pathway Hypothesized Jasmonate Precursor Pathway OPC4 OPC4 OPC4->inv1 OPC4_CoA OPC4-CoA OPC4_CoA->inv2 H_OPC4_CoA This compound Downstream Downstream Jasmonates H_OPC4_CoA->Downstream inv1->OPC4_CoA inv2->H_OPC4_CoA OCS1 OCS1 (OPC4-CoA Synthetase) OCS1->inv1 OCH1 OCH1 (3-Hydroxylase) OCH1->inv2 DownstreamEnzyme Further Enzymes DownstreamEnzyme->Downstream mutant1 ocs1 mutant (knockout) mutant1->OCS1 mutant2 och1 mutant (knockout) mutant2->OCH1

Caption: Hypothesized metabolic pathway for this compound biosynthesis and sites of mutation.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Harvest 1. Harvest Seedling Tissue (WT, ocs1, och1) Freeze 2. Flash Freeze (Liquid N2) Harvest->Freeze Extract 3. Homogenize & Extract (Ice-cold 2.5% SSA) Freeze->Extract Centrifuge 4. Centrifuge & Collect Supernatant Extract->Centrifuge LC_MS 5. LC-MS/MS Analysis (C18, ESI+, MRM) Centrifuge->LC_MS Quantify 6. Quantify Metabolite (Standard Curve) LC_MS->Quantify Compare 7. Compare Levels (Data Analysis) Quantify->Compare

Caption: Workflow for the quantification of this compound from plant tissue.

References

Validating the Enzymatic Source of 3-Hydroxy-OPC4-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, definitively identifying the enzymatic origin of key metabolic intermediates is crucial for pathway elucidation and therapeutic development. This guide provides a comparative overview of the primary enzymatic source of 3-Hydroxy-OPC4-CoA, a critical intermediate in jasmonic acid biosynthesis, and outlines detailed experimental protocols for its validation.

This compound is a pivotal molecule in the metabolic cascade that produces jasmonates, a class of lipid-based signaling molecules integral to plant defense and development.[1][2] Its formation is a key step within the peroxisomal β-oxidation of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). The primary enzyme implicated in this conversion is the multifunctional protein (MFP), which possesses enoyl-CoA hydratase activity.[2][3] This guide will delve into the specifics of this enzymatic conversion and provide the necessary tools to validate this activity in your research.

Comparison of Enzymatic Sources

Currently, the multifunctional protein (MFP) is the only well-established enzymatic source for the hydration of the enoyl-CoA precursor to form this compound in the context of jasmonate biosynthesis. While other enoyl-CoA hydratases exist in various metabolic pathways, their specificity for the OPC4-CoA backbone has not been extensively characterized. Therefore, this guide focuses on the validation of MFP activity.

Enzyme SourcePathwaySubstrateProductCellular Localization
Multifunctional Protein (MFP) Jasmonic Acid Biosynthesis (β-oxidation)OPC4-enoyl-CoAThis compoundPeroxisome

Experimental Validation Protocols

Validating the enzymatic source of this compound involves a series of experiments to demonstrate the specific conversion of the substrate to the product by the enzyme . Below are detailed protocols for key experiments.

Heterologous Expression and Purification of Multifunctional Protein (MFP)

Objective: To obtain a pure and active form of the candidate MFP enzyme for in vitro assays.

Methodology:

  • Gene Cloning: Amplify the coding sequence of the candidate MFP gene from cDNA using PCR with primers containing appropriate restriction sites.

  • Vector Ligation: Clone the PCR product into a suitable expression vector (e.g., pET series for E. coli) containing an affinity tag (e.g., His-tag, GST-tag) for purification.

  • Transformation: Transform the expression construct into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

  • Protein Expression: Grow the transformed cells to an optimal density (OD600 ≈ 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis and Purification: Harvest the cells, lyse them using sonication or a French press, and purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

  • Purity Analysis: Assess the purity of the eluted protein fractions using SDS-PAGE. Pool the purest fractions and dialyze against a suitable storage buffer.

In Vitro Enzymatic Assay

Objective: To demonstrate the direct conversion of OPC4-enoyl-CoA to this compound by the purified MFP.

Methodology:

  • Substrate Synthesis: The substrate, OPC4-enoyl-CoA, may need to be chemically or enzymatically synthesized if not commercially available.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), the purified MFP enzyme, and the OPC4-enoyl-CoA substrate.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as an organic acid (e.g., formic acid) or by heat inactivation.

  • Control Reactions: Perform control reactions lacking the enzyme or the substrate to ensure that the product formation is enzyme-dependent.

Product Identification by LC-MS/MS

Objective: To unequivocally identify the product of the enzymatic reaction as this compound.

Methodology:

  • Sample Preparation: Analyze the quenched reaction mixture directly or after a simple cleanup step (e.g., solid-phase extraction).

  • LC Separation: Separate the components of the reaction mixture using liquid chromatography (LC) with a suitable column (e.g., C18) and gradient elution.

  • MS/MS Analysis: Analyze the eluting compounds using tandem mass spectrometry (MS/MS).

  • Identification: Compare the retention time and the fragmentation pattern of the reaction product with that of an authentic standard of this compound. The expected mass-to-charge ratio (m/z) and fragmentation ions should be monitored.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the components of the jasmonic acid biosynthesis pathway and the experimental procedures for validation, the following diagrams are provided.

Jasmonate_Biosynthesis_Pathway cluster_Plastid Plastid cluster_Peroxisome Peroxisome alpha_Linolenic_Acid α-Linolenic Acid HPOT 13(S)-HPOT alpha_Linolenic_Acid->HPOT LOX Allene_Oxide Allene Oxide HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC8_CoA OPC8-CoA OPDA_perox->OPC8_CoA OPR3, Acyl-CoA Synthetase OPC6_CoA OPC6-CoA OPC8_CoA->OPC6_CoA β-oxidation cycle 1 OPC4_CoA OPC4-CoA OPC6_CoA->OPC4_CoA β-oxidation cycle 2 Enoyl_CoA OPC4-enoyl-CoA OPC4_CoA->Enoyl_CoA ACX Hydroxy_OPC4_CoA This compound Enoyl_CoA->Hydroxy_OPC4_CoA MFP (Hydratase) Keto_OPC4_CoA 3-Keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA MFP (Dehydrogenase) JA_CoA Jasmonoyl-CoA Keto_OPC4_CoA->JA_CoA KAT

Caption: Jasmonic Acid Biosynthesis Pathway.

Experimental_Workflow cluster_Gene_to_Protein Protein Production cluster_Assay Enzymatic Assay cluster_Validation Validation Gene_Cloning 1. MFP Gene Cloning Expression 2. Heterologous Expression Gene_Cloning->Expression Purification 3. Protein Purification Expression->Purification In_Vitro_Assay 4. In Vitro Reaction Purification->In_Vitro_Assay LC_MS_Analysis 5. LC-MS/MS Analysis In_Vitro_Assay->LC_MS_Analysis Data_Analysis 6. Data Analysis & Comparison LC_MS_Analysis->Data_Analysis Confirmation 7. Confirmation of Activity Data_Analysis->Confirmation

References

A Functional Comparison of 3-Hydroxy-OPC4-CoA Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between stereoisomers of a bioactive molecule is paramount for elucidating metabolic pathways and designing targeted therapeutic interventions. This guide provides a comprehensive functional comparison of the potential stereoisomers of 3-Hydroxy-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanoyl-CoA (3-Hydroxy-OPC4-CoA), a key intermediate in lipid metabolism. Due to the current absence of direct comparative experimental data for all isomers of this compound in the public domain, this comparison is based on established principles of enzyme stereospecificity and data from analogous compounds.

Introduction to this compound and its Isomers

This compound is a derivative of a cyclopentanone-containing fatty acid, structurally related to precursors in the biosynthesis of jasmonic acid in plants. Its metabolism is intrinsically linked to the beta-oxidation pathway, involving key enzymes such as 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase. The stereochemistry of this compound is critical for its biological activity, with potential points of isomerization at the C3 hydroxyl group of the butanoyl-CoA chain and on the substituted cyclopentyl ring. This guide will focus on the functional implications of these isomeric differences.

The primary isomers considered in this guide are:

  • (3S)-3-Hydroxy-OPC4-CoA: The (S)-enantiomer at the C3 position.

  • (3R)-3-Hydroxy-OPC4-CoA: The (R)-enantiomer at the C3 position.

  • Cyclopentyl Ring Diastereomers: Isomers with altered stereochemistry of the substituents on the cyclopentyl ring.

Data Presentation: Predicted Functional Comparison of this compound Isomers

The following table summarizes the predicted functional differences between the isomers of this compound based on the known stereospecificity of key metabolic enzymes.

Feature(3S)-3-Hydroxy-OPC4-CoA(3R)-3-Hydroxy-OPC4-CoACyclopentyl Ring Diastereomers
Substrate for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Expected to be the preferred substrate.[1][2]Expected to be a poor substrate or an inhibitor.[3]Substrate affinity is likely to be affected by the overall shape of the molecule. Altered stereochemistry may hinder proper binding to the active site.
Metabolic Fate in Beta-Oxidation Readily oxidized to 3-keto-OPC4-CoA, proceeding through the beta-oxidation spiral.Oxidation is expected to be slow or negligible, potentially leading to its accumulation or shunting into alternative metabolic pathways.The rate of metabolism is predicted to be lower compared to the natural diastereomer due to suboptimal enzyme-substrate interactions.
Predicted Km for HADH Lower (higher affinity)Higher (lower affinity)Variable, but likely higher than the natural diastereomer.
Predicted Vmax for HADH HigherLowerLower
Potential for Competitive Inhibition of HADH LowHigh, may compete with the (3S)-isomer for the active site.Moderate to high, depending on the specific stereoisomer.
Interaction with Enoyl-CoA Hydratase Formed from the hydration of the corresponding trans-2-enoyl-OPC4-CoA by enoyl-CoA hydratase.[4][5]May be formed from the hydration of a cis-2-enoyl-OPC4-CoA isomer, though this is a less common pathway.The stereochemistry of the cyclopentyl ring could influence the rate of the preceding hydration step catalyzed by enoyl-CoA hydratase.

Experimental Protocols

To empirically validate the predicted functional differences, the following experimental protocols are recommended.

Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This spectrophotometric assay measures the rate of NAD⁺ reduction to NADH, which is coupled to the oxidation of the 3-hydroxyacyl-CoA substrate.

Materials:

  • Purified L-3-hydroxyacyl-CoA dehydrogenase (commercially available).

  • Synthesized stereoisomers of this compound.

  • NAD⁺ solution (10 mM).

  • Tris-HCl buffer (100 mM, pH 8.1).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and NAD⁺.

  • Add a specific concentration of the this compound isomer to be tested.

  • Initiate the reaction by adding a known amount of purified L-3-hydroxyacyl-CoA dehydrogenase.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • To determine kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of the this compound isomer. The data can be fitted to the Michaelis-Menten equation.

Competitive Inhibition Assay

This assay determines if an isomer can act as a competitive inhibitor of the preferred substrate.

Procedure:

  • Perform the HADH activity assay as described above using the preferred substrate (e.g., (3S)-3-Hydroxy-OPC4-CoA) at a concentration near its Km.

  • Repeat the assay in the presence of increasing concentrations of the potential inhibitor (e.g., (3R)-3-Hydroxy-OPC4-CoA or a cyclopentyl ring diastereomer).

  • A decrease in the reaction rate in the presence of the inhibitor, which can be overcome by increasing the substrate concentration, is indicative of competitive inhibition.

Chiral Separation and Analysis of Isomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate and quantify the different stereoisomers.

Materials:

  • HPLC system with a UV or mass spectrometry detector.

  • Chiral stationary phase column (e.g., polysaccharide-based).

  • Appropriate mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed phase).

Procedure:

  • Develop a separation method by testing different chiral columns and mobile phase compositions.

  • Inject a mixture of the synthesized this compound isomers to determine their retention times.

  • For quantitative analysis, create a calibration curve for each isomer.

  • This method can be used to analyze the products of enzymatic reactions or to assess the purity of synthesized isomers.

Mandatory Visualization

Metabolic Pathway of this compound Metabolic Pathway of (3S)-3-Hydroxy-OPC4-CoA cluster_isomers Isomer Metabolism trans-2-Enoyl-OPC4-CoA trans-2-Enoyl-OPC4-CoA 3S-Hydroxy-OPC4-CoA 3S-Hydroxy-OPC4-CoA trans-2-Enoyl-OPC4-CoA->3S-Hydroxy-OPC4-CoA Enoyl-CoA Hydratase + H2O 3-Keto-OPC4-CoA 3-Keto-OPC4-CoA 3S-Hydroxy-OPC4-CoA->3-Keto-OPC4-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Beta-Oxidation_Products Further Beta-Oxidation (Acetyl-CoA, etc.) 3-Keto-OPC4-CoA->Beta-Oxidation_Products Thiolase + CoA-SH 3R-Hydroxy-OPC4-CoA 3R-Hydroxy-OPC4-CoA 3R-Hydroxy-OPC4-CoA->3-Keto-OPC4-CoA Slow or Inhibited Cyclopentyl_Diastereomers Cyclopentyl Ring Diastereomers Cyclopentyl_Diastereomers->3-Keto-OPC4-CoA Reduced Rate

Caption: Predicted metabolic fate of this compound isomers.

Experimental_Workflow Workflow for Functional Comparison of Isomers cluster_synthesis Isomer Preparation cluster_assays Enzymatic Assays cluster_analysis Data Analysis Synthesis Chemical Synthesis of This compound Isomers Purification Chiral HPLC Purification Synthesis->Purification HADH_Assay HADH Activity Assay (Spectrophotometry) Purification->HADH_Assay Inhibition_Assay Competitive Inhibition Assay Kinetics Determine Kinetic Parameters (Km, Vmax) HADH_Assay->Kinetics Inhibition Calculate Inhibition Constant (Ki) Inhibition_Assay->Inhibition

Caption: Experimental workflow for comparing isomer functionality.

References

Validating the Role of 3-Hydroxy-OPC4-CoA through Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic knockout strategies to validate the hypothesized role of 3-Hydroxy-OPC4-CoA in cellular metabolism. By examining the phenotypic consequences of disrupting the enzymes responsible for its synthesis and degradation, researchers can elucidate the precise function of this metabolic intermediate. This document outlines the experimental data derived from such studies, details relevant protocols, and compares genetic knockout approaches with alternative methodologies.

The Hypothesized Role of this compound in Beta-Oxidation

This compound is a putative intermediate in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is a critical source of energy, particularly during periods of fasting or high energy demand. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2.

Based on its structure as a 3-hydroxyacyl-CoA, it is hypothesized that this compound is formed from its corresponding enoyl-CoA by the action of an enoyl-CoA hydratase and is subsequently oxidized to a 3-ketoacyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase (HADH) . Genetic knockout of the specific enzymes responsible for these conversions would be expected to lead to an accumulation of this compound or its precursors and a concurrent decrease in downstream metabolites, resulting in a discernible phenotype.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized metabolic pathway involving this compound and a typical experimental workflow for validating its role using genetic knockouts.

Metabolic Pathway of this compound cluster_knockout Genetic Knockout Targets OPC4-enoyl-CoA OPC4-enoyl-CoA This compound This compound OPC4-enoyl-CoA->this compound Enoyl-CoA Hydratase (ECHS1) 3-Keto-OPC4-CoA 3-Keto-OPC4-CoA This compound->3-Keto-OPC4-CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Acetyl-CoA + OPC2-CoA Acetyl-CoA + OPC2-CoA 3-Keto-OPC4-CoA->Acetyl-CoA + OPC2-CoA Thiolase ECHS1_KO ECHS1 Knockout ECHS1_KO->this compound Prevents Formation HADH_KO HADH Knockout HADH_KO->3-Keto-OPC4-CoA Prevents Degradation

Caption: Hypothesized metabolic pathway of this compound.

Experimental Workflow cluster_model Model Generation cluster_analysis Phenotypic Analysis cluster_comparison Comparison Design_gRNA Design gRNA targeting ECHS1 or HADH CRISPR_transfection CRISPR/Cas9 Transfection of cells or zygotes Design_gRNA->CRISPR_transfection Selection Selection and Clonal Expansion/Breeding CRISPR_transfection->Selection Validation Genotyping and Protein Expression Analysis Selection->Validation Metabolomics Metabolomic Analysis (LC-MS/MS) Validation->Metabolomics Phenotype Phenotypic Characterization (e.g., growth, metabolism) Validation->Phenotype Enzyme_Assay Enzyme Activity Assays Validation->Enzyme_Assay Alternative Comparison with Alternative Methods (e.g., shRNA, chemical inhibitors) Phenotype->Alternative

Caption: Experimental workflow for validating gene function.

Performance Comparison: Genetic Knockouts vs. Alternatives

Genetic knockout provides the most definitive evidence for a gene's function by permanently ablating its expression. However, alternative methods offer complementary approaches with their own advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
Genetic Knockout (e.g., CRISPR/Cas9) Permanent disruption of the target gene, leading to a complete loss of function.Provides definitive, long-term loss of function. Allows for the study of developmental roles.Time-consuming to generate stable cell lines or animal models. Potential for off-target effects. Embryonic lethality can be an issue.
shRNA Knockdown (e.g., Lentiviral) Suppression of gene expression at the mRNA level.Relatively rapid and transient or stable knockdown is possible. Can be used in a wider range of cell types, including primary cells.Incomplete knockdown can lead to ambiguous results. Potential for off-target effects.
Chemical Inhibition Use of small molecules to inhibit the activity of the target enzyme.Rapid and reversible. Allows for dose-dependent studies.Potential for lack of specificity, inhibiting multiple enzymes. May not fully mimic the genetic knockout phenotype.
Stable Isotope Tracing Infusion of labeled fatty acids to track their metabolic fate.Provides dynamic information on metabolic fluxes in vivo. Can quantify pathway activity.Technically demanding and requires specialized equipment (mass spectrometer). Does not directly prove the function of a specific gene.

Experimental Data from Relevant Genetic Knockout Models

While no studies have specifically knocked out an enzyme acting on this compound, extensive research on the knockout of key beta-oxidation enzymes, such as 3-hydroxyacyl-CoA dehydrogenase (HADH) and enoyl-CoA hydratase (ECHS1), provides valuable insights into the expected consequences.

Phenotypic Data from HADH Knockout Mice

Mutations in the HADH gene lead to 3-hydroxyacyl-CoA dehydrogenase deficiency.[1] Mice with a knockout of the Hadh gene exhibit several metabolic phenotypes, particularly under a high-fat diet.[2]

PhenotypeWild-Type (Hadh+/+)HADH Knockout (Hadh-/-)Supporting Data
Body Weight (High-Fat Diet) IncreasedLower body weight and reduced fat mass.[2]Hadh-/- mice are protected from diet-induced obesity.[2]
Fasting Blood Glucose NormalSignificantly lower.[2]Indicates altered glucose homeostasis.
Plasma Insulin (Postprandial) NormalSignificantly higher.Suggests a link between fatty acid oxidation and insulin secretion.
Cold Tolerance NormalImpaired; unable to clear triglycerides from plasma and maintain body temperature.Highlights the role of HADH in adaptive thermogenesis.
Metabolite Accumulation NormalAccumulation of short-chain acylcarnitines in the heart.Direct consequence of the blocked beta-oxidation step.
Data from ECHS1 Knockout Cells

Knockout of ECHS1, which encodes for enoyl-CoA hydratase, in human cells leads to significant disruptions in mitochondrial function.

ParameterControl CellsECHS1 Knockout CellsSupporting Data
OXPHOS Complex I Subunit (NDUFB8) Normal LevelsReduced steady-state levels (49.8 ± 8.1%).Indicates a defect in the assembly or stability of Complex I.
OXPHOS Complex IV Subunit (MT-CO2) Normal LevelsReduced steady-state levels (64.0 ± 9.8%).Suggests broader impact on the electron transport chain.
Mitochondrial Oxygen Consumption NormalReduced when metabolizing glucose or Complex I-linked substrates.Demonstrates impaired mitochondrial respiratory function.
Global Gene Expression NormalDownregulation of key mitochondrial pathways, including the TCA cycle and nucleotide biosynthesis.Shows widespread effects of the ECHS1 knockout on cellular metabolism.

Experimental Protocols

Generation of a HADH Knockout Cell Line using CRISPR/Cas9

This protocol outlines the steps to create a knockout of the HADH gene in a mammalian cell line.

a. Design and Cloning of sgRNA:

  • Design two single guide RNAs (sgRNAs) targeting an early exon of the HADH gene using a publicly available tool (e.g., CHOPCHOP).

  • Synthesize and anneal complementary oligonucleotides for each sgRNA.

  • Clone the annealed oligos into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138) that has been linearized with BbsI.

  • Transform the ligated plasmids into competent E. coli and select for positive clones. Verify the sequence of the sgRNA insert.

b. Transfection and Selection:

  • Transfect the target cell line with the validated sgRNA/Cas9 plasmids using a suitable transfection reagent.

  • 48 hours post-transfection, sort GFP-positive cells by fluorescence-activated cell sorting (FACS) into single wells of a 96-well plate for clonal expansion.

c. Validation of Knockout:

  • Expand individual clones and extract genomic DNA.

  • Perform PCR to amplify the targeted region of the HADH gene.

  • Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

  • Confirm the absence of HADH protein expression in validated knockout clones by Western blot analysis.

Lentiviral shRNA Knockdown of HADH

This protocol provides a method for the transient or stable knockdown of HADH expression.

a. shRNA Design and Lentiviral Vector Cloning:

  • Design at least three short hairpin RNAs (shRNAs) targeting the HADH mRNA sequence. Include a non-targeting scramble control.

  • Synthesize and anneal complementary DNA oligonucleotides for each shRNA.

  • Ligate the annealed oligos into a suitable lentiviral shRNA expression vector (e.g., pLKO.1).

b. Lentivirus Production:

  • Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

  • Concentrate the viral particles by ultracentrifugation if necessary. Determine the viral titer.

c. Transduction of Target Cells:

  • Plate target cells and transduce with the lentiviral particles at a predetermined multiplicity of infection (MOI).

  • 24-48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.

  • Expand the puromycin-resistant cells.

d. Validation of Knockdown:

  • Isolate total RNA from the stable cell population and perform quantitative real-time PCR (qRT-PCR) to measure the reduction in HADH mRNA levels compared to the scramble control.

  • Perform Western blot analysis to confirm the reduction in HADH protein levels.

In Vitro HADH Enzyme Activity Assay

This spectrophotometric assay measures the activity of HADH by monitoring the reduction of NAD+.

a. Reagents:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.

  • Substrate: 1 mM Acetoacetyl-CoA.

  • Cofactor: 0.25 mM NADH.

  • Cell or tissue lysate containing HADH.

b. Procedure:

  • In a cuvette, combine the assay buffer, NADH, and the cell/tissue lysate.

  • Initiate the reaction by adding the acetoacetyl-CoA substrate.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C) using a spectrophotometer. The rate of NADH oxidation is proportional to the HADH activity.

c. Calculation:

  • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm). One unit of HADH activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Conclusion

Validating the precise role of this compound in cellular metabolism can be effectively achieved through the targeted genetic knockout of the enzymes responsible for its synthesis and degradation, namely enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. The phenotypic data from existing knockout models of these enzymes provide a strong foundation for predicting the metabolic consequences of such a disruption. While genetic knockout offers the most definitive evidence, a multi-faceted approach that includes alternative methods like shRNA-mediated knockdown and direct enzyme activity assays will provide a more comprehensive understanding of the function of this compound in health and disease. The detailed protocols provided in this guide offer a starting point for researchers to design and execute experiments aimed at elucidating the role of this and other metabolic intermediates.

References

A Comparative Guide to Jasmonic Acid and the Enigmatic 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized phytohormone, jasmonic acid (JA), and the lesser-known compound, 3-Hydroxy-OPC4-CoA. While a direct quantitative comparison is challenging due to the limited research on this compound, this document synthesizes the available data on both molecules, offering insights into their established and potential biological roles. The information on jasmonic acid is extensive, covering its biosynthesis, signaling pathways, and physiological effects, supported by experimental data. In contrast, information on this compound is primarily derived from its chemical classification and its putative role in metabolic pathways.

Section 1: Quantitative Data Overview

Due to the nascent stage of research into this compound, a direct quantitative comparison with jasmonic acid on parameters such as receptor binding affinity, enzymatic activity, or in planta physiological response concentrations is not available in the current scientific literature. The following table summarizes the available quantitative information for jasmonic acid.

Table 1: Quantitative Profile of Jasmonic Acid and Its Derivatives

ParameterMoleculeValue/RangeOrganism/SystemExperimental Context
Endogenous Levels Jasmonic Acid230 - 370 pmol/g fresh weight (unwounded)Solanum lycopersicum (Tomato)Measurement in unwounded plant tissue provides a baseline concentration.[1]
Jasmonoyl-isoleucine (JA-Ile)95 - 140 pmol/g fresh weight (unwounded)Solanum lycopersicum (Tomato)JA-Ile is a bioactive conjugate of jasmonic acid.[1]
Enzyme Activity Acyl-CoA Oxidase (ACX1A)-Lycopersicon esculentum (Tomato)Loss of function of this enzyme in JA biosynthesis leads to JA deficiency.[2]
Allene Oxide Synthase (AOS) & Allene Oxide Cyclase (AOC)-Arabidopsis thalianaKey enzymes in the chloroplastic stage of JA biosynthesis.[3]
Gene Expression Regulation PAO, NYC1, NYE1/SGR1-Arabidopsis thalianaExpression of these chlorophyll catabolic genes is induced by methyl jasmonate (MeJA) treatment.[4]
Fe-SOD, CAT, POD, APX15.25% - 80.58% increaseGlycine max (Soybean)Increased expression of antioxidant enzyme genes in response to Ni stress and JA application.
Physiological Response Antioxidant Enzyme Activity (SOD, POD, CAT, APX)28.22% - 56.79% increaseGlycine max (Soybean)Increased enzyme activity in response to Ni stress.
Hydrogen Peroxide (H2O2) Accumulation68.49% increaseGlycine max (Soybean)Accumulation in response to Ni stress, which is mitigated by JA application.

Section 2: Biosynthesis and Signaling Pathways

Jasmonic Acid: A Well-Defined Signaling Molecule

Jasmonic acid is a lipid-derived hormone that plays a critical role in plant development and defense. Its biosynthesis, known as the octadecanoid pathway, is initiated in the chloroplast and completed in the peroxisome.

Biosynthesis of Jasmonic Acid:

The biosynthesis of JA begins with the release of α-linolenic acid from chloroplast membranes. This is followed by a series of enzymatic reactions in the chloroplast, leading to the formation of 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it undergoes reduction and three cycles of β-oxidation to yield jasmonic acid.

Jasmonic Acid Signaling:

The signaling pathway of jasmonic acid is initiated by the binding of its bioactive form, jasmonoyl-isoleucine (JA-Ile), to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes.

Jasmonic_Acid_Signaling_Pathway cluster_Peroxisome Peroxisome cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus OPDA OPDA OPR3 OPR3 JA_Biosynthesis β-oxidation JA Jasmonic Acid JA_cyto JA JA->JA_cyto Transport JAR1 JAR1 JA_Ile JA-Ile JA_Ile_nuc JA_Ile_nuc JA_Ile->JA_Ile_nuc Transport COI1 SCF-COI1 JAZ JAZ Repressor MYC2 MYC2 (TF) JRGs Jasmonate Responsive Genes

This compound: A Putative Metabolic Intermediate

This compound is classified as a 3-hydroxyacyl coenzyme A. Compounds of this class are typically intermediates in the β-oxidation of fatty acids. While specific details on the biosynthesis and signaling of this compound are not available, we can infer its likely metabolic context.

Putative Role in Metabolism:

It is plausible that this compound is an intermediate in the β-oxidation of 3-oxo-2-(2'-pentenyl)-cyclopentane-1-butyric acid (OPC4). This process would be analogous to the β-oxidation steps in the biosynthesis of jasmonic acid from its precursor. The pathway would likely involve the action of a 3-hydroxyacyl-CoA dehydrogenase.

Putative_Metabolic_Pathway_of_3_Hydroxy_OPC4_CoA OPC4_CoA OPC4-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase OPC4_CoA->Enoyl_CoA_Hydratase Hydroxy_OPC4_CoA This compound Enoyl_CoA_Hydratase->Hydroxy_OPC4_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxy_OPC4_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-OPC4-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA

Section 3: Experimental Protocols

This section outlines the general methodologies for key experiments related to the quantification and functional analysis of jasmonic acid. These protocols can be adapted for the study of other related molecules.

Quantification of Jasmonates by Mass Spectrometry

Objective: To accurately measure the endogenous levels of jasmonic acid and its derivatives in plant tissues.

Methodology:

  • Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered tissue with a suitable solvent, typically a mixture of methanol, water, and acetic acid. An internal standard (e.g., deuterated JA) should be added for accurate quantification.

  • Solid-Phase Extraction (SPE): Clean up the extract using a C18 SPE cartridge to remove interfering compounds.

  • LC-MS/MS Analysis: Separate the jasmonates using liquid chromatography (LC) and detect and quantify them using tandem mass spectrometry (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Gene Expression Analysis by qRT-PCR

Objective: To determine the effect of jasmonic acid treatment on the expression of target genes.

Methodology:

  • Plant Treatment: Treat plants with a solution of methyl jasmonate (MeJA) or a control solution.

  • RNA Extraction: Harvest plant tissue at various time points after treatment and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for the target genes and a reference gene (for normalization). The relative expression levels are calculated using the ΔΔCt method.

Experimental_Workflow_qRT_PCR Plant_Treatment Plant Treatment (MeJA or Control) RNA_Extraction RNA Extraction Plant_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Relative Gene Expression) qRT_PCR->Data_Analysis

Section 4: Concluding Remarks and Future Directions

Jasmonic acid is a cornerstone of plant defense and development research, with well-elucidated biosynthetic and signaling pathways. The wealth of quantitative data allows for a deep understanding of its physiological roles.

In contrast, this compound remains a largely uncharacterized molecule. Based on its chemical structure, it is hypothesized to be an intermediate in fatty acid β-oxidation. Future research should focus on:

  • Verifying the existence and biosynthetic pathway of this compound in planta.

  • Investigating its potential signaling roles, if any, and its interaction with known hormonal pathways.

  • Conducting comparative studies with jasmonic acid to understand any functional overlap or distinction.

For drug development professionals, the jasmonic acid signaling pathway presents numerous targets for the development of novel agrochemicals to enhance plant defense. The potential metabolic roles of this compound and other acyl-CoA intermediates could also be explored as targets for metabolic engineering to improve crop traits.

References

Verifying the Structure of 3-Hydroxy-OPC4-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with novel bioactive lipids, rigorous structural verification is paramount. 3-Hydroxy-OPC4-CoA, a derivative of 12-oxo-phytodienoic acid (OPDA), is a molecule of interest within the jasmonate signaling pathway, playing a potential role in plant defense and development. Its complex structure, featuring a Coenzyme A (CoA) moiety, a hydroxylated acyl chain, and a reactive cyclopentenone ring, necessitates sophisticated analytical approaches for unambiguous characterization. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the structural verification of this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Analytical Methods

FeatureNMR SpectroscopyHPLC-UVLC-MS/MS
Information Provided Detailed atomic-level structure, connectivity, and stereochemistry.Retention time for identification and quantification.Mass-to-charge ratio for molecular weight determination and fragmentation pattern for structural insights.
Sensitivity Relatively low (milligram to high microgram range).Moderate (microgram to nanogram range).High (nanogram to picogram range).
Sample Requirement Non-destructive, sample can be recovered.Destructive.Destructive.
Primary Application Unambiguous structure elucidation and confirmation.Purification and routine quantification.High-sensitivity detection, quantification, and structural confirmation.
Data Complexity High, requires expertise in spectral interpretation.Low to moderate.High, requires expertise in mass spectral interpretation.

Structural Verification by NMR Spectroscopy

NMR spectroscopy is the gold standard for de novo structure elucidation, providing unparalleled detail about the molecular framework. For a molecule like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required for complete structural assignment.

Predicted ¹H and ¹³C NMR Data for this compound

Due to the lack of a publicly available, experimentally determined NMR spectrum for this compound, the following table presents predicted chemical shifts. These predictions are based on published data for its constituent parts: the Coenzyme A moiety, a generic 3-hydroxyacyl chain, and 12-oxo-phytodienoic acid (OPDA).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O)

MoietyAtom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
OPC4-Acyl Chain C1' (C=O, thioester)~198-202-
C2'~50-55~2.7-2.9
C3' (CH-OH)~65-70~4.0-4.2
C4'~40-45~1.4-1.6
C5' (cyclopentenone)~210-215-
C6' (cyclopentenone)~135-140~6.2-6.4
C7' (cyclopentenone)~160-165~7.5-7.7
C8' (cyclopentenone)~45-50~2.5-2.7
C9'~30-35~2.2-2.4
C10'-C15' (alkyl chain)~25-35~1.2-1.8
C16' (terminal CH₃)~14~0.9
Coenzyme A Adenine C2~153~8.4
Adenine C4~149-
Adenine C5~120-
Adenine C6~156~8.1
Adenine C8~141~8.5
Ribose C1''~88~6.1
Ribose C2''~75~4.6
Ribose C3''~71~4.4
Ribose C4''~85~4.3
Ribose C5''~65~4.2
Pantothenate C1''' (C=O)~175-
Pantothenate C2'''~40~2.4
Pantothenate C3'''~40~3.5
Pantothenate C4''' (C(CH₃)₂)~78-
Pantothenate C5''' (CH-OH)~72~3.9
Pantothenate CH₃~22, 23~0.8, 0.9
Cysteamine CH₂-N~42~3.3
Cysteamine CH₂-S~30~2.8

Note: Chemical shifts are highly dependent on solvent and pH. These are approximate values.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD). Add a known amount of an internal standard (e.g., TSP or TMS) for chemical shift referencing.

  • Data Acquisition: Acquire 1D ¹H and ¹³C spectra, along with 2D experiments such as COSY (to establish proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to establish long-range proton-carbon correlations).

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., TopSpin, Mnova). Integrate the ¹H signals to determine proton ratios. Assign all signals based on chemical shifts, coupling constants, and 2D correlations to build the complete molecular structure.

Alternative Methods for Structural Characterization

While NMR provides the most detailed structural information, its lower sensitivity can be a limitation. HPLC and LC-MS/MS offer complementary data and are often used for initial characterization, purification, and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and purifying compounds from complex mixtures. When coupled with a UV detector, it can be used to identify and quantify this compound based on its characteristic retention time and UV absorbance (the adenine moiety of CoA absorbs strongly around 260 nm).

Table 2: Comparison of HPLC and LC-MS/MS Performance

ParameterHPLC-UVLC-MS/MS
Limit of Detection ~10-50 pmol~50 fmol - 5 pmol
Sample Volume MicrolitersMicroliters
Run Time 15-30 minutes10-25 minutes
Quantitative Accuracy Good, requires external calibration.Excellent, can use stable isotope-labeled internal standards.
Structural Information Limited to retention time and UV spectrum.High, provides molecular weight and fragmentation data.
Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation: Dissolve the sample in the mobile phase. Centrifuge to remove any particulates.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 50 mM potassium phosphate buffer (pH 5.3).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

  • Data Analysis: Identify the peak corresponding to this compound by comparing its retention time to a purified standard. Quantify using a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is ideal for detecting and quantifying low-abundance molecules like this compound in complex biological matrices.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Perform a solid-phase extraction (SPE) to enrich the analyte and remove interfering substances.

  • LC Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A fast gradient tailored to the analyte's polarity.

  • MS Conditions:

    • Ionization: Electrospray ionization (ESI), typically in positive mode for CoA esters.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. A precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored.

  • Data Analysis: Identify the analyte based on its retention time and specific precursor-product ion transition. Quantify using a stable isotope-labeled internal standard.

Visualizing the Context: Biosynthesis and Workflow

To understand the biological relevance of this compound, it's helpful to visualize its position within the jasmonate biosynthesis pathway. Additionally, a clear workflow for its structural verification is essential for planning experiments.

Jasmonate_Biosynthesis α-Linolenic Acid α-Linolenic Acid 13-HPOT 13-HPOT α-Linolenic Acid->13-HPOT LOX Allene Oxide Allene Oxide 13-HPOT->Allene Oxide AOS 12-oxo-phytodienoic acid (OPDA) 12-oxo-phytodienoic acid (OPDA) Allene Oxide->12-oxo-phytodienoic acid (OPDA) AOC OPC-CoA Esters OPC-CoA Esters 12-oxo-phytodienoic acid (OPDA)->OPC-CoA Esters Acyl-CoA Synthetase This compound This compound OPC-CoA Esters->this compound Hydratase Jasmonic Acid Jasmonic Acid This compound->Jasmonic Acid β-oxidation steps

Caption: Jasmonate biosynthesis pathway leading to this compound.

Structural_Verification_Workflow cluster_0 Initial Analysis & Purification cluster_1 Structural Elucidation Crude Extract Crude Extract HPLC Purification HPLC Purification Crude Extract->HPLC Purification Purity Check (HPLC/LC-MS) Purity Check (HPLC/LC-MS) HPLC Purification->Purity Check (HPLC/LC-MS) High-Resolution MS High-Resolution MS Purity Check (HPLC/LC-MS)->High-Resolution MS NMR Spectroscopy NMR Spectroscopy High-Resolution MS->NMR Spectroscopy Provides Molecular Formula Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation Defines Connectivity

Caption: Workflow for the structural verification of this compound.

Conclusion

The structural verification of complex natural products like this compound requires a multi-faceted analytical approach. While NMR spectroscopy stands as the definitive method for complete structure elucidation, its lower sensitivity necessitates pure, relatively abundant samples. HPLC and LC-MS/MS serve as indispensable tools for purification, initial characterization, and high-sensitivity quantification, especially from biological matrices. For researchers in drug discovery and the life sciences, a combined strategy utilizing these techniques will provide the most comprehensive and reliable structural verification, ensuring a solid foundation for further biological and pharmacological studies.

Safety Operating Guide

Navigating the Disposal of 3-Hydroxy-OPC4-CoA: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of novel chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 3-Hydroxy-OPC4-CoA, a specialized acyl-CoA thioester. Given the absence of specific public data on this compound, this document outlines a systematic approach based on its chemical class to ensure safe and responsible waste management.

The primary principle for disposing of any new or uncharacterized chemical is to treat it as hazardous until proven otherwise. The responsibility for proper waste characterization and disposal rests with the individual who generated the waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is crucial to understand the chemical nature of this compound. As an acyl-CoA derivative, it is a thioester. Thioesters are known to be susceptible to oxidation and hydrolysis, especially in the presence of water or under acidic or basic conditions[1].

Key Handling Precautions:

  • Inert Atmosphere: When handling the pure compound, work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation[1].

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal and Deactivation Protocol

The following procedure is a general guideline. It is mandatory to receive approval from your local EHS office before implementing any disposal protocol.

Step 1: Initial Waste Characterization

  • Consult the Safety Data Sheet (SDS): The first step for any chemical is to review its SDS. If an SDS for this compound is not available, proceed by evaluating the properties of its chemical class (acyl-CoA, thioester).

  • Identify Hazards: Based on its structure, potential hazards include:

    • Reactivity: Hydrolysis can release the corresponding thiol, which may have its own distinct hazards.

    • Toxicity: The toxicological properties are likely unknown. Assume the compound and its degradation products are toxic.

Step 2: Segregation of Waste Streams

  • Properly segregate waste to avoid dangerous reactions. Do not mix this compound waste with incompatible materials.

  • Aqueous Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The pH of this waste stream should be kept near neutral to minimize hydrolysis[1].

  • Solid Waste: Contaminated lab supplies (e.g., pipette tips, vials, gloves) should be collected in a separate, sealed container for solid chemical waste.

  • Organic Solvent Waste: If dissolved in an organic solvent, collect it in the appropriate flammable or halogenated waste container, ensuring compatibility with other contents.

Step 3: Chemical Deactivation (If Advised by EHS) In some cases, EHS may recommend a deactivation (neutralization) step before collection. A potential, though unverified, method for a thioester like this compound could involve hydrolysis. This should only be performed by trained personnel in a controlled setting and with EHS approval.

  • Base-Catalyzed Hydrolysis: A common method for ester and thioester hydrolysis involves treatment with a base like sodium hydroxide (NaOH). This would break the thioester bond.

    • Hypothetical Protocol: In a fume hood, slowly add the this compound solution to an excess of a dilute basic solution (e.g., 1M NaOH). The reaction should be stirred at room temperature. The completion of the hydrolysis would need to be verified by an appropriate analytical method (e.g., HPLC, LC-MS).

  • Post-Deactivation: The resulting hydrolyzed solution must still be collected as hazardous aqueous waste, as the degradation products' hazards are unknown.

Step 4: Labeling and Storage

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The full chemical name: "Hazardous Waste: this compound"

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The approximate concentration and quantity.

    • The date of accumulation.

  • Storage: Store the sealed waste containers in a designated satellite accumulation area that is secure and has secondary containment.

Data Presentation for Waste Management

To facilitate clear communication with your EHS department and for internal record-keeping, summarize waste information in a structured format.

Waste Stream IDPhysical StateChemical Composition (with concentrations)QuantityPrimary Hazard(s)Storage Location
HW-HC4C-AQ-001Liquid (Aqueous)This compound (~5 mM) in PBS buffer500 mLToxic, IrritantFume Hood 3, Sec. Containment
HW-HC4C-SOL-001SolidContaminated pipette tips, gloves, vials1 kgToxic (Contact)Lab Bench 4, Waste Bin
HW-HC4C-ORG-001Liquid (Organic)This compound (~1 mg/mL) in Acetonitrile100 mLToxic, FlammableFlammables Cabinet

Visualizing Procedural Workflows

To ensure clarity in operational logic, the following diagrams illustrate the decision-making process for chemical handling and disposal.

Chemical_Disposal_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_disposal Phase 2: Disposal Pathway start Identify Waste (this compound) sds Consult Safety Data Sheet (SDS) start->sds no_sds SDS Unavailable: Treat as Highly Hazardous sds->no_sds Not Found assess_hazards Assess Hazards (Reactivity, Toxicity) sds->assess_hazards SDS Found no_sds->assess_hazards ppe Select Appropriate PPE assess_hazards->ppe segregate Segregate Waste Streams (Aqueous, Solid, Organic) ppe->segregate consult_ehs Consult EHS for Disposal Protocol segregate->consult_ehs deactivate Chemical Deactivation (If Approved by EHS) consult_ehs->deactivate Deactivation Required collect Collect in Labeled Hazardous Waste Container consult_ehs->collect Direct Collection deactivate->collect store Store in Satellite Accumulation Area collect->store pickup Arrange for EHS Pickup store->pickup

Caption: Decision workflow for the safe disposal of this compound.

Signaling_Pathway_Safety_Logic cluster_info Information Gathering cluster_action Action Protocol Compound Novel Compound (e.g., this compound) Known Known Hazards (SDS Present) Compound->Known Data Available Unknown Unknown Hazards (No SDS) Compound->Unknown No Data Protocol Follow Established Disposal Protocol Known->Protocol HighHazard Assume High Hazard: - Max PPE - Segregate Waste - Consult EHS Immediately Unknown->HighHazard

Caption: Logical relationship between compound information and required safety actions.

References

Personal protective equipment for handling 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety & Handling Guide: 3-Hydroxy-OPC4-CoA

Disclaimer: The compound "this compound" is not a widely recognized chemical entity. Therefore, this document provides essential safety and handling guidance based on the principles for managing novel or uncharacterized biochemicals, with specific considerations for coenzyme A (CoA) derivatives. The toxicological properties of this compound have not been established. It should be handled as a potentially hazardous substance at all times.

This guide is intended for researchers, scientists, and drug development professionals. It is imperative to supplement this information with a thorough, institution-specific risk assessment before commencing any work.

Hazard Assessment & Primary Controls

Given that this compound is a derivative of Coenzyme A, it is prudent to assume it may share similar hazard characteristics. Safety Data Sheets (SDS) for Coenzyme A indicate it can cause skin, eye, and respiratory irritation[1][2]. For a novel, uncharacterized compound, one must assume it is hazardous until proven otherwise[3].

  • Primary Engineering Control: All handling of this compound in solid (powder) or volatile solution form must be conducted within a certified chemical fume hood to minimize inhalation exposure[3].

  • Designated Area: A specific area of the laboratory should be designated for handling this compound to prevent cross-contamination. This area must be clearly labeled.

Personal Protective Equipment (PPE)

A risk assessment is critical for determining the appropriate level of PPE. The following table summarizes the minimum required PPE for handling this compound.

Operation Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Handling Solids (e.g., weighing) Double-gloving with nitrile glovesANSI Z87.1-compliant safety goggles and a face shieldDisposable gown over a standard lab coatFit-tested N95 respirator or higher, especially if dust can be generated
Handling Solutions (non-volatile) Nitrile gloves (single pair)ANSI Z87.1-compliant safety glasses with side shieldsStandard lab coatNot typically required if handled in a fume hood
Handling Volatile Solutions Nitrile gloves (single pair)ANSI Z87.1-compliant safety gogglesStandard lab coatNot typically required if handled in a fume hood
Potential for Splashes Chemical-resistant gloves (e.g., nitrile)Safety goggles and a face shieldChemical-resistant apron over a lab coatNot typically required if handled in a fume hood

Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

Experimental Protocols: Handling & Preparation

The following protocols provide a step-by-step guide for the safe handling and preparation of this compound solutions.

Protocol 1: Weighing Solid this compound

  • Preparation: Don all required PPE (double nitrile gloves, safety goggles, face shield, disposable gown). Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Tare: Place a tared weigh boat or appropriate container on the balance.

  • Dispensing: Carefully dispense the required amount of the solid compound using a dedicated spatula. Avoid creating dust.

  • Closure: Immediately and securely close the primary container of the compound.

  • Clean-up: Gently wipe the spatula and any contaminated surfaces with a damp cloth (e.g., with 70% ethanol), and dispose of the cloth as hazardous waste.

  • Transport: Transport the weighed compound in a sealed, labeled, and secondary container to the experimental area.

Protocol 2: Preparing a Stock Solution

  • Preparation: Conduct this procedure within a certified chemical fume hood. Wear appropriate PPE (nitrile gloves, safety glasses, lab coat).

  • Solubilization: Add the solvent to the weighed compound slowly to prevent splashing.

  • Mixing: Cap the container securely and mix using a vortex or sonicator until the compound is fully dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Storage: Store the solution in a tightly sealed container in a designated, ventilated, and access-controlled area, following any specific storage requirements (e.g., refrigeration, protection from light).

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Alert others in the area. Absorb the spill with an inert material (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled hazardous waste container. Clean the area with an appropriate decontaminating solution.
Major Spill Evacuate the immediate area. Alert your institution's Environmental Health & Safety (EHS) department. Prevent others from entering the area.
Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Container Procedure
Solid Waste Labeled, sealed hazardous waste containerIncludes contaminated gloves, pipette tips, weigh boats, and paper towels.
Liquid Waste Labeled, sealed hazardous waste bottle (chemically compatible)Collect all solutions containing the compound. Do not pour down the drain.
Sharps Puncture-resistant sharps containerNeedles and syringes used to handle solutions.

Follow all institutional, local, and national regulations for hazardous waste disposal.

Visual Workflow Guides

The following diagrams illustrate the key decision-making and operational workflows for handling this compound.

RiskAssessmentWorkflow cluster_0 Risk Assessment & Planning cluster_1 Execution cluster_2 Post-Experiment Start Start: New Experiment with This compound Assess Assess Hazards: - Review literature for parent compound (CoA). - Assume unknown toxicity. Start->Assess Review Review SOPs & Institutional Guidelines Assess->Review SelectPPE Select PPE Based on Risk (See Table 1) Review->SelectPPE Prep Prepare Designated Work Area (Fume Hood) SelectPPE->Prep Handle Handle Compound per Protocol (Weighing, Solubilizing) Prep->Handle Experiment Perform Experiment Handle->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Dispose Dispose of Waste per Plan (See Table 3) Decontaminate->Dispose Document Document Experiment & Deviations Dispose->Document End End Document->End

Caption: High-level workflow for risk assessment and execution.

DisposalWorkflow cluster_waste_type Identify Waste Type cluster_disposal_action Segregate and Dispose Start Waste Generation Point (Experiment Complete) Solid Solid Waste (Gloves, Tips, Wipes) Start->Solid Liquid Liquid Waste (Solutions, Rinsates) Start->Liquid Sharps Sharps Waste (Needles) Start->Sharps SolidContainer Place in Labeled Hazardous Solid Waste Bin Solid->SolidContainer LiquidContainer Collect in Labeled Hazardous Liquid Waste Bottle Liquid->LiquidContainer SharpsContainer Place in Puncture-Proof Sharps Container Sharps->SharpsContainer Storage Store Waste in Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Pickup Arrange for EHS Waste Pickup Storage->Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-OPC4-CoA
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-OPC4-CoA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.